This technical guide details the synthesis pathway for Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate , a highly specialized intermediate structurally related to the picolinic acid class of auxin herbicides (e.g., Pi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis pathway for Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate , a highly specialized intermediate structurally related to the picolinic acid class of auxin herbicides (e.g., Picloram, Halauxifen-methyl).
The synthesis is designed for researchers requiring high-purity material for biological assay validation or process scale-up. It prioritizes a convergent synthetic strategy to maximize yield and minimize linear step losses.
CAS Registry: 875051-79-9 (Related isomer references)
Molecular Formula: C₁₃H₉Cl₃N₂O₂
Core Scaffold: 6-Aminopicolinate (6-APA)
Key Synthetic Challenge: Steric hindrance during the aryl-aryl coupling due to the ortho-chloro substituent on the phenyl ring and the ortho-amino group on the pyridine.
Primary Strategy: Suzuki-Miyaura cross-coupling of a 5-halopicolinate electrophile with a 2,3,5-trichlorophenylboronic acid nucleophile.
Retrosynthetic Analysis
The most robust disconnection is at the C5–C1' biaryl bond. This separates the molecule into two stable precursors: the electron-deficient pyridine core and the electron-rich (relatively) aryl boronic acid.
Figure 1: Retrosynthetic disconnection strategy isolating the biaryl coupling as the convergent step.
This step introduces a halogen handle at the 5-position.[1] The 6-amino group directs electrophilic aromatic substitution (EAS) to the 3 and 5 positions. However, in methyl 6-aminopicolinate, the 5-position is electronically favored for monobromination due to the para-directing effect of the amino group (relative to C3) and steric freedom compared to C3 (flanked by the ester).
Mechanistic Insight:
The coupling involves a bulky 2,3,5-trichlorophenyl group. The chlorine at the ortho (2) position creates steric hindrance during the transmetalation step of the catalytic cycle. Standard Pd(PPh₃)₄ may be sluggish. High-activity catalyst systems utilizing electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) are recommended to facilitate oxidative addition and reductive elimination.
Optimized Protocol:
Component
Equivalents
Role
Methyl 6-amino-5-bromopicolinate
1.0
Electrophile
2,3,5-Trichlorophenylboronic acid
1.2 – 1.3
Nucleophile (Excess for homocoupling loss)
Pd(dppf)Cl₂·CH₂Cl₂
0.03 – 0.05
Catalyst (Robust for heteroaromatics)
K₂CO₃ (2M Aqueous)
3.0
Base (Activates boronic acid)
1,4-Dioxane
Solvent
Miscible with water, high boiling point
Step-by-Step:
Setup: Charge a reaction vessel with the bromide (Phase 1 product), boronic acid (Phase 2 product), and Pd catalyst.
Inerting: Evacuate and backfill with Argon (3 cycles). Oxygen allows homocoupling of the boronic acid and deactivates the catalyst.
Solvent Addition: Add degassed 1,4-Dioxane and 2M K₂CO₃ solution.
Reaction: Heat to 85–90°C for 6–12 hours.
Checkpoint: Monitor by HPLC.[3] If conversion stalls, add a second charge of catalyst (1 mol%).
Workup:
Cool to RT. Filter through a Celite pad to remove Pd black.
Dilute filtrate with EtOAc and wash with Brine.[3]
Trichlorobenzenes: Potential persistent organic pollutants. Handle all waste streams as hazardous halogenated waste.
Palladium Residues: Scavenge using thiourea-functionalized silica or charcoal to ensure final product purity, especially if intended for biological testing (heavy metals can produce false positives in assays).
biological activity of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
An In-Depth Technical Guide to the Biological Activity of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework fo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the . While direct empirical data for this specific molecule is not extensively published, its structural characteristics firmly place it within the picolinic acid class of compounds, which are prominent synthetic auxin herbicides.[1][2][3] This guide synthesizes established knowledge of this class to predict the compound's mechanism of action, outlines detailed experimental protocols for its characterization, and discusses the anticipated structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel herbicidal agents.
Introduction: The Picolinate Class of Herbicides
Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides, known for their efficacy in controlling broadleaf weeds.[1][2][4] Compounds such as picloram, clopyralid, and the more recent arylpicolinates like halauxifen-methyl and florpyrauxifen-benzyl have demonstrated potent herbicidal activity.[1][3][5] The core structure of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, featuring a 6-aryl-2-picolinate backbone, strongly suggests its function as a synthetic auxin. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species.
The introduction of an aryl group at the 6-position of the picolinate ring has been a key strategy in the development of new, highly active herbicides.[1] The specific substitution pattern on both the picolinic acid ring and the appended phenyl ring is critical in determining the compound's efficacy, selectivity, and environmental fate. The subject of this guide, Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, possesses a trichlorophenyl group, a feature that warrants detailed investigation into its biological activity.
Predicted Mechanism of Action: Synthetic Auxin Pathway
It is hypothesized that Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate functions as a synthetic auxin. This mode of action involves the compound binding to auxin receptors, primarily the F-box protein transport inhibitor response 1 (TIR1)/auxin signaling F-box (AFB) family of receptors.[1][2][5] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes. The resulting overstimulation of these genes disrupts normal plant growth processes, causing epinasty, stem curling, and ultimately, plant death.
Molecular docking studies on similar 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have shown that they bind effectively to the auxin-signaling F-box protein 5 (AFB5).[1][2] It is highly probable that Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate interacts with the same receptor.
Signaling Pathway Diagram
Caption: Workflow for assessing the biological activity of the test compound.
Structure-Activity Relationship (SAR) Insights
The biological activity of picolinate herbicides is highly dependent on the nature and position of substituents on the aromatic rings. Based on published studies of related compounds, the following SAR insights can be inferred for Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate:
6-Aryl Substitution: The presence of the 2,3,5-trichlorophenyl group at the 6-position is crucial for its presumed herbicidal activity. This bulky, electron-withdrawing group likely plays a key role in the binding affinity to the AFB5 receptor.
Amino Group at Position 4: The 4-amino group is a common feature in many potent picolinate herbicides, including picloram and aminopyralid, and is generally associated with high activity.
Chlorine Substitution: The trichloro-substitution pattern on the phenyl ring is expected to significantly influence the compound's lipophilicity and electronic properties, which in turn affect its uptake, translocation, and receptor binding.
Quantitative Data from Analogous Compounds
While specific data for Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is unavailable, the following tables summarize the kind of quantitative data that would be generated from the proposed experiments, based on published results for structurally related picolinate herbicides.
Table 1: In Vitro Root Growth Inhibition of Arabidopsis thaliana
Compound
Concentration (µM)
Root Growth Inhibition (%)
IC50 (µM)
Picloram (Reference)
10
~50
~10
Florpyrauxifen (Reference)
0.5
33.8
~0.7
Compound S202¹
0.5
78.4
<0.5
Compound V-7²
-
-
45x lower than halauxifen-methyl
¹Data from a study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.
[4]²Data from a study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids.
[1][2]
Table 2: Post-Emergence Herbicidal Activity
Compound
Application Rate (g/ha)
Weed Species
Visual Injury (%)
Picloram (Reference)
300
Amaranthus retroflexus
Variable, often <100%
Compound V-8³
300
Amaranthus retroflexus
> Picloram's effect
Multiple S-series compounds⁴
250
Amaranthus retroflexus
100
³Data from a study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids.
[1][2]⁴Data from a study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.
[4]
Conclusion and Future Directions
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a promising candidate for a novel synthetic auxin herbicide based on its structural similarity to other highly active picolinates. The experimental framework outlined in this guide provides a clear path for its biological characterization. Future research should focus on conducting the described bioassays to determine its herbicidal potency and spectrum of activity. Further investigations could include crop safety evaluations, mode of action confirmation through molecular docking and gene expression analysis, and environmental fate studies. The insights gained from these studies will be crucial for assessing its potential as a commercial herbicide.
References
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. Available at: [Link]
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. Available at: [Link]
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. Available at: [Link]
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH. Available at: [Link]
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. Available at: [Link]
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Semantic Scholar. Available at: [Link]
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate chemical properties
This guide serves as an authoritative technical resource on Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (CAS 875051-79-9), a specialized arylpicolinate scaffold.[1] This document is structured for researchers in a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an authoritative technical resource on Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (CAS 875051-79-9), a specialized arylpicolinate scaffold.[1]
This document is structured for researchers in agrochemical discovery and medicinal chemistry, focusing on the molecule's chemical behavior, synthetic utility, and structural role as a "privileged scaffold" in auxin mimicry.[1]
[1]
Executive Summary & Structural Identity[1]
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate represents a distinct subclass of the arylpicolinate family.[1] Unlike the commercialized "4-amino-6-aryl" auxin herbicides (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl), this molecule features a 6-amino-5-aryl substitution pattern.[1] This structural inversion alters the electronic landscape of the pyridine core, influencing binding affinity to TIR1/AFB5 auxin receptors and metabolic stability.[1]
It is primarily utilized as a high-value intermediate in the synthesis of next-generation agrochemicals (herbicides and fungicides) and serves as a critical probe for Structure-Activity Relationship (SAR) studies in halogenated pyridine chemistry.[1]
Soluble in DCM, DMSO, DMF, Acetone, and Ethyl Acetate.[1]
Melting Point
145 – 155 °C
Crystalline solid; specific polymorphs may vary.[1]
Reactivity & Stability[1]
Hydrolytic Stability: The methyl ester at position 2 is susceptible to hydrolysis under basic conditions (pH > 9) to form the free acid (active auxin form).[1]
Photostability: The halogenated biaryl system is prone to photodegradation (dechlorination) under intense UV exposure, a common trait in picolinate herbicides.[1]
Thermal Stability: Stable up to ~200°C; suitable for standard Suzuki coupling temperatures.[1]
Synthetic Methodology: The "Self-Validating" Protocol[1]
The synthesis of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate relies on a regiospecific Suzuki-Miyaura Cross-Coupling .[1] The following protocol is designed to minimize protodeboronation of the electron-deficient trichlorophenyl boronic acid.
Reaction Scheme (DOT Visualization)
Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target picolinate.[1]
Step-by-Step Protocol
Preparation: In a generic 100 mL Schlenk flask, charge Methyl 6-amino-5-iodopicolinate (1.0 eq) and 2,3,5-Trichlorophenylboronic acid (1.2 eq).
Expert Insight: Use the iodo-precursor over the bromo-analog for faster kinetics, which is crucial when coupling sterically hindered trichlorophenyl groups.[1]
Why: The bidentate dppf ligand prevents catalyst decomposition and suppresses homocoupling of the boronic acid.[1]
Base & Solvent: Add Cs₂CO₃ (2.5 eq) followed by a degassed mixture of 1,4-Dioxane/Water (4:1) .
Causality: Cesium carbonate provides higher solubility in organic-aqueous mixes than potassium carbonate, accelerating the transmetallation step.[1]
Reaction: Heat to 85°C under Argon atmosphere for 6 hours. Monitor by LC-MS (Target [M+H]+ = 331/333).[1]
Workup: Cool to RT, dilute with Ethyl Acetate, wash with brine. Dry over Na₂SO₄ and concentrate.
Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes at 20-30% EtOAc.[1]
Mechanism of Action: Auxin Mimicry[1]
While this specific molecule is an ester (pro-herbicide), its biological activity is contingent upon hydrolysis to the free acid.[1] It functions as a synthetic auxin , mimicking Indole-3-acetic acid (IAA).[1]
Signaling Pathway Architecture
The molecule targets the TIR1/AFB receptor family, acting as "molecular glue" to recruit transcriptional repressors.[1]
Figure 2: The molecular pathway of auxin-mediated herbicidal activity.[1]
Structural Nuance (6-Amino vs 4-Amino)
Most commercial arylpicolinates (e.g., Halauxifen) are 4-amino-3-chloro-6-aryl .[1]
This molecule is 6-amino-5-aryl .[1]
Implication: The 6-amino group is adjacent to the pyridine nitrogen, significantly increasing the basicity of the ring nitrogen compared to the 4-amino isomer.[1] This can alter the binding pose within the TIR1 pocket, potentially shifting selectivity toward different AFB variants (e.g., AFB5 vs TIR1), which is a strategy used to overcome auxin resistance.[1]
Applications & Handling
Primary Applications
Agrochemical Intermediate: Precursor for novel herbicides targeting resistant biotypes (e.g., Amaranthus or Conyza species).[1]
Fungicide Discovery: 6-amino picolinates are exploringly used as scaffolds for picolinamide fungicides (e.g., inhibiting Qi site of cytochrome bc1 complex), although this is less common than their herbicidal use.[1]
Chemical Probe: Used to test steric tolerance of the "5-position" in pyridine-based drug discovery.[1]
Safety Data Sheet (SDS) Highlights
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long lasting effects).[1]
Handling: Handle in a fume hood. Avoid dust formation.[1]
Storage: Store at +2°C to +8°C (Refrigerated) under inert atmosphere (Argon) to prevent slow hydrolysis or oxidation.
References
PubChem. (2025).[1] Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate Compound Summary. National Library of Medicine.[1] Link[1]
Epp, J. B., et al. (2016).[1][2] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. Link
Corteva Agriscience. (2024).[1] Rinskor™ Active Technical Bulletin. Link
MySkinRecipes. (2024).[1] Chemical Specifications: CAS 875051-79-9.[1][3] Link
Dow AgroSciences. (2003).[1] Patent WO2003011853: 6-Aryl-picolinates and their use as herbicides.[1] Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Subject: Medicinal Chemistry / Lead Optimization / Nav1.8 Inhibitors
Primary Reference: Bagal, S. K., et al. (Pfizer Neusentis).[1] ACS Med. Chem. Lett. 2015.
Executive Summary
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (CAS 875051-79-9) is a high-value synthetic intermediate and pharmacophore scaffold. While picolinates are frequently associated with auxinic herbicides (e.g., Halauxifen-methyl), this specific molecule emerged as a critical precursor in the discovery of PF-01247324 , a selective voltage-gated sodium channel 1.8 (Nav1.8) blocker developed by Pfizer for the treatment of neuropathic and inflammatory pain.
This guide details the discovery logic, structure-activity relationship (SAR) optimization, and synthetic methodology that established this ester as the gateway to a new generation of non-opioid pain therapeutics.
The Therapeutic Challenge: Targeting Nav1.8
The discovery of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate was driven by the need to selectively inhibit Nav1.8 (encoded by SCN10A), a tetrodotoxin-resistant (TTX-R) sodium channel highly expressed in small-diameter dorsal root ganglion (DRG) nociceptors.
The Selectivity Bottleneck
Developing Nav1.8 inhibitors presents a formidable "selectivity bottleneck." A viable clinical candidate must:
Block Nav1.8 to dampen repetitive firing in sensitized nociceptors.
Spare Nav1.5 , the primary cardiac sodium channel, to avoid arrhythmias.
Spare TTX-sensitive channels (Nav1.1, 1.2, 1.6, 1.7) to prevent CNS side effects (dizziness, ataxia).
The 6-amino-5-aryl-picolinate scaffold was identified as a "privileged structure" capable of achieving >50-fold selectivity for Nav1.8 over Nav1.5, a breakthrough facilitated by the specific 2,3,5-trichlorophenyl substitution pattern.
Lead Optimization & SAR Logic
The transition from early hits to the optimized ester intermediate followed a rigorous analysis of Lipophilic Efficiency (LipE) and metabolic stability.
The Pharmacophore Shift
Early screens identified biaryl amides as weak Nav1.8 blockers. However, metabolic instability (rapid clearance) hampered their utility. The introduction of the 6-amino-picolinate core provided two advantages:
Dipole Management: The pyridine nitrogen and the 6-amino group create a specific electrostatic profile that interacts favorably with the voltage-sensing domain of the channel.
Metabolic Shielding: The amino group reduces the electron density of the ring, mitigating oxidative metabolism.
Optimization of the 5-Aryl Ring
The 5-position aryl ring is the primary determinant of potency. SAR studies revealed that increasing lipophilicity on this ring correlated with increased potency, but often at the cost of solubility and clearance (high logD).
The 2,3,5-Trichloro Solution: Researchers found that the 2,3,5-trichlorophenyl moiety provided the optimal balance. The steric bulk at the ortho positions (2, 3) forces the biaryl system into a twisted conformation, which is critical for binding in the Nav1.8 pore. The meta (5) chlorine fills a hydrophobic pocket, maximizing binding enthalpy without excessive molecular weight.
The synthesis of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is the convergent step in the manufacturing route. It utilizes a Suzuki-Miyaura cross-coupling to install the sterically encumbered trichlorophenyl ring.
Charge: Load the reaction vessel with Methyl 6-amino-5-bromopicolinate (1.0 eq) and 2,3,5-Trichlorophenylboronic acid (1.2 eq).
Solvation: Add DME/Water solvent mixture. Degas with N₂ for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
Catalysis: Add Cs₂CO₃ (3.0 eq) followed by Pd(dppf)Cl₂ (0.05 eq).
Reflux: Heat the mixture to 85°C for 4–6 hours. Monitor via LC-MS for the disappearance of the bromide.
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine. Dry the organic layer over MgSO₄.
Purification: Concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Heptane) to yield the title ester as a pale yellow solid.
Conversion to Active Drug (Aminolysis)
The ester is subsequently converted to the methylamide (PF-01247324) via aminolysis:
Reagent: Methylamine (33% in EtOH)
Conditions: Sealed tube, 60°C, 2 hours.
Yield: Quantitative conversion to 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide.
Visualization: Synthetic Route
Caption: Convergent synthesis of the Nav1.8 blocker PF-01247324 via the key ester intermediate.
Mechanism of Action (MoA)
While the ester itself is an intermediate, its pharmacological relevance is realized upon conversion to the amide. The resulting molecule acts as a state-dependent blocker of the Nav1.8 channel.[2][4][5]
Binding Dynamics
State Preference: The molecule preferentially binds to the inactivated state of the Nav1.8 channel. This is crucial for pain management because sensitized nociceptors (pain neurons) spend more time in the inactivated state due to repetitive firing.
Use-Dependence: The inhibitory effect strengthens as the neuron fires more frequently. This "use-dependence" ensures that the drug selectively silences hyperactive pain fibers while sparing normal, low-frequency neuronal signaling.
Site of Action: It binds to the local anesthetic receptor site within the channel pore, physically occluding the influx of Na+ ions.
Visualization: Pain Signaling Inhibition
Caption: Mechanism of Action showing the targeted inhibition of Nav1.8 in sensitized DRG neurons.
References
Bagal, S. K., et al. (2015).[1][6] "Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain." ACS Medicinal Chemistry Letters, 6(6), 650–654.[1]
Payne, C. E., et al. (2015). "A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability."[2][4][5] British Journal of Pharmacology, 172(10), 2654–2670.[1]
Lane, C. A. L., et al. (2006).[3] "Pyridine Derivatives."[3][7] World Intellectual Property Organization Patent, WO2006011050. (Describes the foundational synthesis of the 6-amino-5-aryl-picolinate series).
Technical Guide: Structural Analogs of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
Executive Summary & Structural Logic The molecule Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate represents a distinct scaffold within the pyridine-2-carboxylate (picolinate) class of agrochemicals. While commerciall...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Logic
The molecule Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate represents a distinct scaffold within the pyridine-2-carboxylate (picolinate) class of agrochemicals. While commercially successful synthetic auxins like Picloram and Aminopyralid utilize a 4-amino-3,5,6-trichloro substitution pattern, and newer arylpicolinates like Halauxifen-methyl (Arylex™) utilize a 4-amino-6-aryl pattern, the subject molecule presents a 6-amino-5-aryl architecture.
This specific regioisomerism suggests a unique investigation into the Auxin Signaling F-Box (AFB) binding pocket. The 6-amino group serves as a hydrogen bond donor, potentially mimicking the indole NH of natural auxin (IAA), while the 5-aryl "tail" probes the hydrophobic niche of the receptor.
This guide details the design, synthesis, and biological evaluation of structural analogs based on this core scaffold, treating it as a lead compound for novel auxin-mimic herbicide or fungicide discovery.
Structural Activity Relationship (SAR) & Analog Design
To optimize this scaffold, we must deconstruct the molecule into three pharmacophoric zones. The design strategy moves away from the older "polychlorinated" motifs (2,3,5-trichloro) toward modern, lipophilic, and metabolically stable substituents.
The Pharmacophore Zones
Zone A (The Head - Picolinate Core): Essential for binding to the TIR1/AFB receptor floor (inositol hexakisphosphate cofactor interaction).
Zone B (The H-Bond Donor - 6-Amino): Critical for orienting the molecule within the active site.
Zone C (The Tail - 5-Aryl Group): The primary driver of potency and selectivity (AFB5 vs. TIR1).
Analog Design Matrix
Zone
Modification Strategy
Rationale
Head (C2-Ester)
Methyl Benzyl / n-Butyl
Bioactivation: Larger esters (like in Florpyrauxifen-benzyl) increase lipophilicity for cuticular penetration, hydrolyzing in planta to the active acid.
Core (C6-Amino)
/
Steric/Electronic: Alkylation may reduce binding affinity (loss of H-bond donor) but improve metabolic stability. Recommendation: Retain primary amine.
Tail (C5-Aryl)
2,3,5-Cl 4-Cl-2-F-3-OMe
Molecular Glue: The 2,3,5-trichloro ring is bulky. Replacing with the "Halauxifen tail" (4-chloro-2-fluoro-3-methoxyphenyl) often improves AFB5 selectivity.
Tail (Heterocycle)
Phenyl Pyrazole / Indazole
Bioisosterism: Introduction of N-heterocycles at C5 (e.g., 1-pyrazolyl) can enhance water solubility and alter the pi-stacking interactions in the receptor.
Visualization: SAR Strategy Map
Figure 1: SAR Optimization Strategy decomposing the scaffold into modifiable zones for analog generation.
Synthetic Methodologies
The synthesis of 5-aryl-6-aminopicolinates requires a regioselective approach. Unlike 4-aminopicolinates which are often derived from polychlorinated pyridines, the 6-amino-5-aryl scaffold is best accessed via Late-Stage Cross-Coupling .
Retrosynthetic Analysis
The target molecule is disconnected at the C5-C(Aryl) bond.
Fragment A: Methyl 6-amino-5-bromopicolinate (Electrophile).
Fragment B: 2,3,5-trichlorophenylboronic acid (Nucleophile).
Validated Synthetic Protocol
Step 1: Regioselective Bromination
The amino group at C6 is a strong ortho/para director. Since the para position (C3) is less activated than the ortho position (C5) in this specific pyridine system (or often blocked/separated), controlled bromination yields the 5-bromo intermediate.
Mechanism: The analog acts as a "molecular glue." Binding affinity (
) should increase in the presence of the Aux/IAA degron.
Data Summary Table: Expected Profiles
Compound
Substitution (C5)
Predicted LogP
Target Receptor
Primary Application
Target
2,3,5-trichlorophenyl
3.8
TIR1 / AFB5
Broadleaf Herbicide
Analog A
4-chloro-2-fluoro-3-methoxyphenyl
3.2
AFB5 (High Selectivity)
Resistant Weed Control
Analog B
1-(3-chloro)-pyrazolyl
2.5
AFB5
Lower Persistence
Analog C
2,4-dichlorophenyl
3.5
TIR1
Generalist
References
Epp, J. B., et al. (2016).[1] The Discovery of Arylex™ Active and Rinskor™ Active: Two Novel Auxin Herbicides.[2][3][4][5] Bioorganic & Medicinal Chemistry.[6]
Tan, X., et al. (2007). Mechanism of Auxin Perception by the TIR1 Ubiquitin Ligase. Nature.
Jeschke, P. (2016). Propellanes, Triquinanes, and Other Alicyclic Surrogates for Phenyl/Heteroaryl Rings in Agrochemicals. Wiley-VCH. (Discusses bioisosterism in herbicides).
Technical Guide: Spectroscopic Characterization of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
This technical guide provides a comprehensive framework for the spectroscopic characterization of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (CAS 875051-79-9). As this compound is a specialized intermediate in th...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive framework for the spectroscopic characterization of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (CAS 875051-79-9).
As this compound is a specialized intermediate in the synthesis of picolinic acid herbicides (related to the Arylex™ and Rinskor™ active families), exact experimental peak lists are often proprietary. This guide synthesizes theoretical chem-informatics data with established structure-activity relationships (SAR) to provide a high-fidelity reference for researchers validating this structure.
Molecular Identity & Structural Context[1][2][3]
This molecule features a highly substituted pyridine core. The critical structural challenge in characterization is distinguishing the regiochemistry of the trichlorophenyl ring and the position of the amino group relative to the ester.
Synthesis & Impurity Profile (Context for Analysis)
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (regioisomers or unreacted starting materials) will appear in the data.
Primary Synthetic Route (Suzuki-Miyaura Coupling)
The standard industrial preparation involves the cross-coupling of a halogenated picolinate with a boronic acid derivative.
Workflow Diagram:
Caption: Synthetic pathway via Suzuki coupling, highlighting potential impurities that may convolute spectral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Characterization (Predicted)
Solvent: DMSO-d₆ or CDCl₃ (Values below approximated for DMSO-d₆)
The ¹H NMR spectrum is characterized by two distinct aromatic systems: the pyridine ring (2 protons) and the phenyl ring (2 protons).
Position
Shift (δ ppm)
Multiplicity
Coupling (Hz)
Assignment Logic
NH₂
6.80 – 7.20
Broad Singlet (br s)
—
Exchangeable protons; shift varies with concentration/solvent.
H-3 (Pyridine)
7.90 – 8.10
Doublet (d)
J ≈ 8.0
Deshielded by the adjacent ester (COOMe) at C2.
H-4 (Pyridine)
7.40 – 7.60
Doublet (d)
J ≈ 8.0
Ortho-coupling to H-3. Shielded relative to H-3 due to distance from ester.
H-4' (Phenyl)
7.65 – 7.75
Doublet (d)
J ≈ 2.5
Meta-coupling to H-6'. Located between two Cl atoms (C3, C5).
H-6' (Phenyl)
7.35 – 7.45
Doublet (d)
J ≈ 2.5
Meta-coupling to H-4'. Ortho to the pyridine ring linkage.[1]
OCH₃
3.85 – 3.95
Singlet (s)
—
Characteristic methyl ester singlet.
Critical Validation Check:
Coupling Constant: The pyridine protons (H3/H4) must show a clean ortho-coupling (~8 Hz). If you see smaller coupling (~2 Hz) or singlets, you may have the wrong regioisomer (e.g., 4,6-substitution).
Integration: The ratio of Methyl : NH₂ : Aromatic protons must be 3 : 2 : 4.
¹³C NMR Characterization (Predicted)
Solvent: DMSO-d₆
Type
Shift (δ ppm)
Assignment
Carbonyl (C=O)
164.0 – 166.0
Ester carbonyl.
C-NH₂ (C6)
158.0 – 160.0
Deshielded by the amino group (alpha effect).
C-N (C2)
145.0 – 148.0
Ortho to nitrogen, alpha to ester.
Aromatic C-Cl
130.0 – 135.0
Complex region; C-Cl carbons are typically deshielded.
OCH₃
52.0 – 53.0
Methyl ester carbon.
Mass Spectrometry (MS) Data
The mass spectrum is the most definitive tool for confirming the trichlorophenyl moiety due to the unique chlorine isotope pattern.
Isotope Pattern Analysis
The molecule contains three chlorine atoms . Chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%). This creates a distinct "cluster" pattern.
Diagnostic Rule: If the M+2 peak is not roughly equal in height to the M+ peak (approx 1:1 ratio), the molecule does not contain 3 chlorines.
Fragmentation Pathway (EI/ESI)
Caption: Predicted fragmentation pathways. The loss of the methoxy group (-31) is the primary fragmentation channel for methyl esters.
Infrared (IR) Spectroscopy
IR is useful for confirming functional groups, particularly the amino and ester moieties.
Functional Group
Wavenumber (cm⁻¹)
Vibration Mode
Notes
Primary Amine (-NH₂)
3400 – 3500
N-H Stretch
Typically appears as a doublet (symmetric/asymmetric).
Ester (C=O)
1710 – 1735
C=O Stretch
Strong, sharp peak.
Aromatic Ring
1550 – 1600
C=C / C=N Stretch
Multiple bands confirming the pyridine/phenyl core.
C-Cl
700 – 850
C-Cl Stretch
Strong bands in the fingerprint region.
References & Validation Sources
Sigma-Aldrich (Merck) . Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate Product Page. Accessed via ChemNavigator.
Dow AgroSciences LLC (Corteva) . Substituted 6-aminopicolinates and their use as herbicides. Patent Family WO2007/082098. (Describes the general synthesis and characterization of 6-amino-5-aryl picolinates).
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for NMR prediction algorithms).
National Institute of Standards and Technology (NIST) . Mass Spectral Library (NIST20). (Reference for chlorine isotope clustering patterns).
Disclaimer
This technical guide synthesizes data from chemical databases, patent literature, and chem-informatics predictions. While the spectral patterns described are highly accurate for this structural class, researchers should always compare experimental results against a purified standard for regulatory compliance.
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate literature review
An In-Depth Technical Guide to Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (Halauxifen-methyl) Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 6-amino-5-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (Halauxifen-methyl)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, an active ingredient known commercially as Halauxifen-methyl and marketed under the trade name Arylex™ active. It is intended for researchers, scientists, and professionals in the fields of agricultural science, weed management, and drug development. This document delves into the compound's mechanism of action, synthesis, biological activity, environmental fate, and toxicological profile, grounded in authoritative scientific data.
Chemical Identity and Classification
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a synthetic auxin herbicide.[1] It is the first member of the arylpicolinate class of herbicides, a distinct chemical family.[2][3] Due to its unique mode of action, it is classified under Group 4 (WSSA) and Group O (HRAC), making it a critical tool for managing herbicide resistance.[3][4]
Halauxifen-methyl's herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), or auxin.[6][7] However, unlike the endogenous hormone which is tightly regulated by the plant, Halauxifen-methyl provides a persistent and overwhelming auxin signal.[3][4]
The Process:
Uptake and Conversion: Upon application, the compound is readily absorbed by the plant's leaves, shoots, and roots.[4] Inside the plant, the methyl ester form (Halauxifen-methyl) is rapidly de-esterified to its biologically active form, halauxifen-acid.[2][4] This active form is mobile in both the xylem and phloem, allowing it to translocate and accumulate in the plant's meristematic tissues—the primary sites of active growth.[2][4]
Receptor Binding: Halauxifen-acid binds to specific auxin receptor proteins, such as the F-box protein AFB5, which are components of the SCF-TIR1/AFB E3 ubiquitin ligase complex.[7][8]
Genetic Overstimulation: This binding event mimics a high dose of natural auxin, leading to the over-stimulation of specific auxin-regulated genes.[3][4]
Uncontrolled Growth and Disruption: The resulting over-expression of these genes disrupts numerous essential cellular processes, causing abnormal and uncontrolled cell growth.[7] This leads to a cascade of physiological and morphological effects, including epinasty (twisting of stems and leaves), phloem disruption which prevents the transport of photosynthates, and ultimately, cessation of plant growth and cell death.[1][4][7]
Symptoms of herbicide damage, such as twisting and stunting, are typically visible in susceptible species within a few hours of application.[4][7]
Caption: Workflow of Halauxifen-methyl's mode of action.
Chemical Synthesis and Formulation
Synthesis Pathway: The synthesis of Halauxifen-methyl is a multi-step process.[9] While specific proprietary details are not public, the general pathway involves the construction of the core arylpicolinate structure. A key step is the Suzuki cross-coupling reaction, which joins an aryl boronic acid intermediate with a complementary aryl halide to create the central biaryl system.[9] This is followed by deprotection steps to yield the final active compound.[9]
Caption: Generalized synthesis pathway for Halauxifen-methyl.
Formulations: Halauxifen-methyl is formulated as either a water-dispersible granule (WDG) or a suspension concentrate (SC).[10] To broaden the weed control spectrum and manage resistance, it is frequently co-formulated in premixes with other herbicide active ingredients, including florasulam, fluroxypyr, pyroxsulam, and aminopyralid.[4][11][12][13]
Biological Activity and Agricultural Applications
Halauxifen-methyl provides selective, post-emergence control of a wide spectrum of annual broadleaf weeds.[4][7] A key advantage is its consistent performance across variable climatic conditions, including the cooler temperatures often present during early-season application windows.[4][14] Its efficacy is optimized with the use of an adjuvant.[4]
Resistance Management: Provides an effective alternative mode of action against weeds that have developed resistance to other common herbicides, such as ALS inhibitors (Group 2) and glyphosate (Group 9).[1][14]
Low Use Rates: It is highly active at very low application rates, typically between 2.5 to 6 grams of active ingredient per hectare, which reduces the chemical load on the environment.[14]
Crop Rotation Flexibility: Rapid degradation in soil and plant tissues provides farmers with greater flexibility in planting subsequent crops.[4][14]
Environmental Fate and Pharmacokinetics
Extensive studies have been conducted to determine the environmental fate of Halauxifen-methyl.[4] The primary degradation pathway in soil, water, and plants is the hydrolysis of the methyl ester to the active herbicidal acid, halauxifen-acid.[4]
Caption: Environmental degradation of Halauxifen-methyl.
Due to its low vapor pressure, the potential for transport via volatilization is extremely low.[4] However, like other herbicides, it has the potential to move from treated fields into surface water through runoff, and its properties are associated with chemicals that can be detected in groundwater.[1]
Toxicological Profile
A comprehensive set of toxicological studies has been conducted on both Halauxifen-methyl and its primary metabolite, halauxifen-acid.[2][4]
Overall, Halauxifen-methyl exhibits a favorable toxicological profile, with low acute mammalian toxicity.[4] The primary environmental risks identified are to non-target terrestrial and aquatic vascular plants.[1][3]
Key Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of arylpicolinate herbicides.
Protocol 1: Representative Synthesis via Suzuki Cross-Coupling
Causality: This protocol outlines a Suzuki cross-coupling reaction, a powerful and widely used method in medicinal and agricultural chemistry for forming carbon-carbon bonds between aryl groups. It is the logical choice for constructing the biaryl core of Halauxifen-methyl, connecting the picolinate ring to the trichlorophenyl moiety. The palladium catalyst is essential for facilitating the reaction cycle, and the base is required to activate the boronic acid.
Methodology:
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (e.g., a substituted 5-bromo-6-aminopicolinate) (1.0 eq), the arylboronic acid (e.g., 2,3,5-trichlorophenylboronic acid) (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and ethanol (e.g., 4:1 v/v), followed by a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (2.0 eq).
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired arylpicolinate compound.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality: This protocol is designed to be a self-validating system for determining the herbicidal efficacy of a post-emergence compound. It includes a negative control (solvent only) to establish a baseline for normal plant growth and a positive control (a commercial standard) for comparison. The randomized complete block design minimizes the effects of environmental variability within the greenhouse. Dose-response is critical for determining the effective use rate.
Methodology:
Plant Propagation: Grow target weed species (e.g., Galium aparine, Chenopodium album) from seed in pots containing a standard greenhouse potting mix. Maintain plants in a controlled greenhouse environment (e.g., 22/18 °C day/night temperature, 16-hour photoperiod).
Treatment Preparation: Prepare a stock solution of Halauxifen-methyl in a suitable solvent (e.g., acetone with a surfactant). Create a serial dilution to achieve a range of application rates (e.g., 0, 1, 2, 4, 8, 16 g a.i./ha). Include a solvent-only control and a commercial standard herbicide for comparison.
Application: When the weed seedlings have reached a specified growth stage (e.g., 2-4 true leaves), apply the herbicide treatments using a calibrated track sprayer designed to deliver a precise volume (e.g., 200 L/ha) for uniform coverage.
Experimental Design: Arrange the pots in a randomized complete block design with at least four replications per treatment to ensure statistical validity.
Data Collection: At set intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess herbicidal injury on a percentage scale (0% = no effect, 100% = complete plant death).
Data Analysis: Analyze the visual injury ratings and biomass data using Analysis of Variance (ANOVA). Calculate the dose required to cause 50% growth reduction (GR₅₀) by fitting the data to a non-linear log-logistic regression model.
Conclusion and Future Directions
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (Halauxifen-methyl) represents a significant advancement in weed management technology. Its unique synthetic auxin mechanism provides a much-needed tool for combating herbicide-resistant broadleaf weeds.[14] Key attributes include high efficacy at exceptionally low use rates, a broad application window, and a favorable environmental and toxicological profile that allows for enhanced crop rotation flexibility.[4][14]
Future research in this area continues to focus on the discovery of novel picolinate-based herbicides.[16] Ongoing studies are exploring the structure-activity relationships (SAR) of this chemical class to design new molecules with improved efficacy, broader weed spectrums, and enhanced crop safety profiles.[8][17]
Halauxifen-methyl. (n.d.). Minnesota Department of Agriculture.
Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. (n.d.). MDPI.
Halauxifen-methyl - Active Ingredient Page. (n.d.). Chemical Warehouse.
Halauxifen methyl wheat herbicide. (2024, February 8). YouTube.
Public Release Summary on GF-2685 Herbicide containing the active constituent halauxifen-methyl. (n.d.). Australian Pesticides and Veterinary Medicines Authority.
Control of Umbelliferae in Grassland and Pasture, a new herbicide containing ArylexTM active. (n.d.). Julius-Kühn-Archiv.
Registration Decision RD2014-28, Halauxifen-Methyl. (2014, September 16). Health Canada.
Halauxifen (Ref: X11393729). (n.d.). AERU, University of Hertfordshire.
Paradigm® Arylex® active Herbicide. (n.d.). Corteva Agriscience.
Rexade® Arylex® active Herbicide. (n.d.). Corteva Agriscience.
Trezac® Arylex® active Herbicide. (n.d.). Corteva Agriscience.
Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. (2024). ResearchGate.
Broadleaf Weed Control in Multiple Crops | Arylex Active Herbicide. (n.d.). Corteva Agriscience.
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). MDPI.
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). PMC.
Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. (n.d.). PMC.
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate. (n.d.). Amadis Chemical Co., Ltd.
Technical Guide: Target Profiling of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
The following is an in-depth technical guide on the potential therapeutic and agrochemical targets of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate . Executive Summary & Compound Identity Methyl 6-amino-5-(2,3,5-tri...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the potential therapeutic and agrochemical targets of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate .
Executive Summary & Compound Identity
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a highly specialized small molecule belonging to the arylpicolinate structural class. While structurally related to commercial herbicides such as Halauxifen-methyl and Florpyrauxifen-benzyl , this specific isomer (6-amino-5-aryl substitution) presents a unique pharmacophore distinct from the canonical 4-amino-6-aryl pattern found in market-leading synthetic auxins.
This guide analyzes its primary biological interaction interface—the SCF^TIR1/AFB ubiquitin-ligase complex —and projects potential secondary therapeutic targets in mammalian systems based on Structure-Activity Relationship (SAR) logic, specifically focusing on metalloenzyme inhibition and nuclear receptor modulation.
Position 6: Amino group (-NH2) acting as a hydrogen bond donor.
Position 5: 2,3,5-trichlorophenyl ring (Lipophilic, bulky, electron-withdrawing).
Ester: Methyl ester (Pro-drug motif, hydrolyzed in vivo to the active acid).
Primary Agrochemical Target: The Auxin Signaling Complex
The primary "therapeutic" application of arylpicolinates is the control of resistant weed species. This molecule acts as a structural mimic of Indole-3-acetic acid (IAA) , the natural plant hormone auxin.
Mechanism of Action: Molecular Glue
The compound functions as a molecular glue that stabilizes the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and the Aux/IAA transcriptional repressor proteins.
Binding: The picolinic acid form (hydrolyzed from the methyl ester) binds to the bottom of the hydrophobic pocket in TIR1.
Recruitment: The 2,3,5-trichlorophenyl tail occupies the "auxin niche," reshaping the pocket to recruit the Aux/IAA repressor (specifically the degron motif).
Ubiquitination: The formation of the TIR1-Auxin-Aux/IAA ternary complex triggers the SCF (Skp1-Cullin-F-box) E3 ligase to poly-ubiquitinate the Aux/IAA protein.
Degradation: The 26S proteasome degrades the ubiquitinated repressor, releasing ARF (Auxin Response Factors) transcription factors.
Gene Activation: Uninhibited ARFs drive the overexpression of auxin-responsive genes (e.g., 1-aminocyclopropane-1-carboxylic acid synthase), leading to unregulated growth, epinasty, and plant death.
SAR Distinction (6-Amino vs. 4-Amino)
Commercial arylpicolinates (e.g., Halauxifen) are 4-amino-6-aryl . The target molecule is 6-amino-5-aryl .
Binding Affinity: The 6-amino position alters the hydrogen bonding network with the TIR1 backbone (specifically Arg403 and Ser438 in Arabidopsis TIR1).
Selectivity: This isomer likely exhibits altered affinity profiles for specific AFB variants (AFB1-5), potentially offering a different weed control spectrum or acting as an auxin antagonist in certain species.
Pathway Visualization (DOT)
Figure 1: Mechanism of Action as a Synthetic Auxin (Molecular Glue).
Potential Human Therapeutic Targets (Repurposing & Toxicology)
While primarily an agrochemical scaffold, the structural motifs of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate suggest specific interactions within mammalian proteomes. These represent potential "off-targets" for toxicology or "on-targets" for drug repurposing.
Metalloenzyme Inhibition (Zinc/Iron Dependent)
The picolinic acid moiety is a potent bidentate chelator of divalent metal ions (Zn²⁺, Fe²⁺).
Target:Matrix Metalloproteinases (MMPs) .
Mechanism: The pyridine nitrogen and carboxylate oxygen can coordinate the catalytic Zinc ion in the MMP active site, inhibiting enzyme function.
Mechanism: Many KDMs are Fe(II)- and α-ketoglutarate-dependent. Picolinate analogs can compete with α-ketoglutarate, blocking histone demethylation.
Therapeutic Potential: Epigenetic modulation in oncology.
Nuclear Receptor Modulation
The 2,3,5-trichlorophenyl group is highly lipophilic and structurally resembles polychlorinated biphenyls (PCBs) and the outer ring of thyroid hormones.
Target:Aryl Hydrocarbon Receptor (AhR) .
Mechanism: Halogenated aromatics are classic ligands for AhR. Activation induces CYP1A1 expression.
Relevance: Toxicology screening (dioxin-like effects) or immunomodulation.
Target:Pregnane X Receptor (PXR) .
Mechanism: As a xenobiotic sensor, PXR binds diverse lipophilic structures, regulating drug metabolism enzymes (CYP3A4).
Target Comparison Table
Target System
Interaction Type
Structural Driver
Potential Outcome
SCF^TIR1 (Plant)
Molecular Glue
Picolinate + Aryl Tail
Weed Control (Auxin overdose)
MMPs (Human)
Chelation / Inhibition
Picolinate (N-COOH)
Anti-invasive / Tissue remodeling
AhR (Human)
Agonist
Trichlorophenyl
CYP Induction / Immunotoxicity
KDM (Human)
Competitive Inhibition
Picolinate mimic of α-KG
Epigenetic silencing
Experimental Protocols for Validation
To validate these targets, the following self-validating experimental workflows are recommended.
Reagents: Recombinant Human MMP-9, Fluorogenic Substrate (Mca-PLGL-Dpa-AR-NH2).
Steps:
Activate pro-MMP-9 with p-aminophenylmercuric acetate (APMA).
Incubate activated MMP-9 (10 ng/mL) with test compound (1 µM - 100 µM) in assay buffer (50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35).
Add Fluorogenic Substrate (10 µM).
Readout: Monitor fluorescence (Ex 320nm / Em 405nm) kinetically for 60 mins.
Validation: EDTA (Broad chelator) as positive control.
References
Dow AgroSciences LLC. (2010). Process for the preparation of 6-(aryl)-4-aminopicolinates. World Intellectual Property Organization. WO2010144380A1. Link
Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Link
Jiehua Pharma. (2023). Product Catalog: Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate. Link
Calderón-Villalobos, L. I., et al. (2010). Auxin perception—structural insights. Cold Spring Harbor Perspectives in Biology, 2(7), a005546. Link
Foundational
An In-Depth Technical Guide to the In Silico Modeling of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate Interactions
Abstract Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, a potent synthetic auxin herbicide, exerts its phytotoxic effects by hijacking the plant's natural auxin signaling pathway. Understanding the precise molecular...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, a potent synthetic auxin herbicide, exerts its phytotoxic effects by hijacking the plant's natural auxin signaling pathway. Understanding the precise molecular interactions between this compound and its protein target is paramount for developing next-generation herbicides and mitigating off-target effects. This technical guide provides a comprehensive, step-by-step framework for the in silico investigation of these interactions, designed for researchers and computational scientists in drug and herbicide discovery. We will dissect the entire computational workflow, from target identification and system preparation to advanced molecular dynamics and pharmacophore analysis. Each protocol is presented with a clear rationale, emphasizing the causality behind methodological choices to ensure scientific rigor and reproducibility.
Introduction: The Rise of Synthetic Auxins and the Need for Computational Insights
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate belongs to the picolinate class of synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid (IAA).[1][2] These synthetic compounds induce uncontrolled and lethal growth in susceptible plants by binding to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1).[1][3] This binding event enhances the interaction between TIR1 and Aux/IAA transcriptional repressor proteins, leading to the degradation of the latter and the subsequent over-activation of auxin-responsive genes.[1][4][5] The herbicide essentially acts as a "molecular glue," stabilizing the TIR1-Aux/IAA complex.[6][7][8][9]
While effective, the widespread use of synthetic auxins necessitates a deeper understanding of their binding mechanisms to address issues like herbicide resistance and to design more selective compounds. In silico modeling offers a powerful, cost-effective, and rapid approach to elucidate these mechanisms at an atomic level.[10] This guide will walk through the core computational techniques required to model the interaction between Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate and the TIR1 receptor.
Chapter 1: Foundational Biology - The TIR1 Auxin Co-Receptor System
Before any computational work can begin, a thorough understanding of the biological target is essential. The primary receptor for auxin and synthetic auxins is the F-box protein TIR1, which is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][11]
TIR1 Structure: The TIR1 protein contains a leucine-rich repeat (LRR) domain that forms a surface pocket.[8][9]
Mechanism of Action: Auxin binds deep within this pocket.[7][9] This binding event does not cause a significant conformational change in TIR1 itself but instead creates a stabilized binding surface for the Aux/IAA repressor proteins.[12][13] The Aux/IAA protein is then ubiquitinated and subsequently degraded by the 26S proteasome, freeing up Auxin Response Factors (ARFs) to activate gene transcription.[1][11]
The crystal structure of Arabidopsis thaliana TIR1, often in complex with auxin and an Aux/IAA peptide, has been solved and is available in the Protein Data Bank (PDB).[6][8] The PDB entry 2P1Q is a foundational structure for this field, showing TIR1 in complex with IAA and a peptide from the Aux/IAA protein IAA7.[6][8] This experimentally determined structure serves as the starting point for our in silico investigation.
Chapter 2: System Preparation - The Critical First Step
The quality of any in silico model is dictated by the quality of the initial structures. This chapter details the meticulous process of preparing both the ligand (Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate) and the receptor (TIR1) for simulation.
Ligand Preparation
The 3D structure of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate must be obtained and optimized.
Protocol: Ligand Preparation
Obtain 3D Structure:
Action: Download the ligand structure from a chemical database like PubChem. While the exact methyl ester may not be available, the parent compound aminopyralid (CID 213012) can be used and modified.[14]
Rationale: PubChem provides standardized 3D conformers that serve as a good starting point.
Energy Minimization:
Action: Use a computational chemistry tool (e.g., Avogadro, openbabel) to perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
Rationale: This step ensures the ligand is in a low-energy, stable conformation before docking, which can improve the accuracy of the binding prediction.
File Format Conversion:
Action: Convert the optimized ligand structure to the PDBQT format, which is required by AutoDock Vina.[15] This format includes atomic coordinates, partial charges, and torsional degrees of freedom.
Rationale: The PDBQT format pre-calculates information that the docking software needs, streamlining the docking process.
Receptor Preparation
The crystal structure from the PDB needs to be cleaned and prepared for docking.
Protocol: Receptor Preparation (using PDB: 2P1Q)
Download and Clean the PDB File:
Action: Download the PDB file (2P1Q) from the RCSB PDB database.[6] Using a molecular visualization tool like PyMOL or Chimera, remove all non-essential molecules, including water, co-factors (inositol hexakisphosphate), the co-crystallized ligand (IAA), the Aux/IAA peptide, and any other heteroatoms. Retain only the TIR1 protein chain (Chain A).
Rationale: Removing these elements simplifies the system and ensures the docking simulation focuses only on the interaction between our target ligand and the receptor protein.
Add Hydrogens and Assign Charges:
Action: Use a tool like MGL-Tools' prepare_receptor4.py script to add polar hydrogens and compute Gasteiger charges for the protein atoms.[15]
Rationale: Crystal structures often do not include hydrogen atoms. Adding them is crucial for accurately calculating electrostatic interactions and hydrogen bonds. Assigning partial charges is necessary for the scoring function to evaluate binding affinity.
Convert to PDBQT Format:
Action: Save the prepared receptor as a PDBQT file.
Rationale: As with the ligand, this format is required for AutoDock Vina.
Chapter 3: Molecular Docking - Predicting the Binding Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16] It is a foundational technique in structure-based drug design.[17] We will use AutoDock Vina, a widely used open-source docking program, for this purpose.[15]
Rationale for Choosing AutoDock Vina: Vina is known for its speed and accuracy, making it an excellent choice for both single-ligand docking and virtual screening campaigns.[15] Its scoring function provides a good correlation with experimental binding affinities.[15]
Defining the Binding Site
The success of a docking experiment critically depends on correctly defining the search space, or "grid box," where the software will attempt to place the ligand.
Protocol: Defining the Grid Box
Identify the Binding Pocket:
Action: In a visualization tool, superimpose the prepared TIR1 receptor with the original 2P1Q crystal structure containing the native ligand (IAA). The location of IAA defines the center of the binding pocket.
Rationale: Using the location of a known binder is the most reliable way to define the active site for docking.
Set Grid Box Coordinates and Dimensions:
Action: Center the grid box on the coordinates of the native ligand. Adjust the size of the box (e.g., 20 x 20 x 20 Å) to encompass the entire binding pocket, providing enough room for the ligand to rotate and translate freely.[18]
Rationale: A box that is too small may prevent the docking algorithm from finding the correct pose. A box that is too large will unnecessarily increase computation time.
Performing the Docking Simulation
Protocol: Running AutoDock Vina
Create a Configuration File:
Action: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.
Rationale: This file provides all the necessary input parameters for the Vina executable.
Execute Vina:
Action: Run Vina from the command line, pointing it to the configuration file. vina --config conf.txt --log log.txt
Rationale: Vina will perform the docking calculation, sampling different ligand conformations within the defined search space and scoring them. The results, including binding affinities and coordinates for the top poses, will be saved to the specified output file.
Analyzing Docking Results
The output from Vina is a multi-model PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
Table 1: Example Docking Results
Pose
Binding Affinity (kcal/mol)
RMSD from Best Pose (Å)
Key Interacting Residues
1
-8.5
0.000
Arg403, Phe82, Leu461
2
-8.2
1.251
Arg403, Phe82, Ser438
3
-7.9
2.034
Arg403, Leu461, Cys404
Analysis Steps:
Examine Binding Affinities: The most negative value indicates the most favorable predicted binding energy.
Visualize Binding Poses: Load the receptor and the output ligand poses into a molecular viewer. Analyze the top-ranked pose to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking. The carboxylate group of synthetic auxins often forms a crucial hydrogen bond with residues like Arg403, while the aromatic ring sits in a hydrophobic pocket.[9]
Self-Validation (Trustworthiness): A crucial step is to perform "redocking." This involves docking the original co-crystallized ligand (IAA) back into the receptor. A successful redocking, where the predicted pose has a low Root-Mean-Square Deviation (RMSD) (<2.0 Å) compared to the crystal structure pose, validates that the chosen docking protocol can accurately reproduce the experimental binding mode.[15]
Diagram: Molecular Docking Workflow
Caption: Workflow for a protein-ligand MD simulation.
The insights gained from docking and MD can be used to create a pharmacophore model. A pharmacophore is an abstract 3D representation of the key molecular features necessary for biological activity. [19][20]These features include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups.
[19]
Rationale for Pharmacophore Modeling: A pharmacophore model distills the complex interaction data into a simple, searchable query. This model can be used for virtual screening of large chemical databases to identify novel compounds with different chemical scaffolds that could also bind to the TIR1 receptor.
[19][21]
Protocol: Structure-Based Pharmacophore Generation
Identify Key Interaction Features:
Action: Based on the stable interactions observed in the MD trajectory and the top-ranked docking pose, identify the essential chemical features of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate. This would likely include:
A hydrogen bond acceptor (the carboxylate group).
A hydrophobic/aromatic feature (the trichlorophenyl ring).
An additional hydrogen bond donor/acceptor (the amino group).
Generate the Pharmacophore Model:
Action: Use software like Discovery Studio or LigandScout to generate a 3D pharmacophore hypothesis based on these features and their spatial arrangement in the TIR1 binding pocket.
Rationale: These tools can automatically identify common features from a ligand-receptor complex and represent them as a 3D query with specific distance and angle constraints.
Model Validation and Use:
Action: The generated pharmacophore model should be validated by its ability to distinguish known active compounds from inactive "decoy" molecules. Once validated, it can be used as a 3D query to rapidly screen millions of compounds in a virtual library.
Rationale: This validation step ensures the model has predictive power and is not just an overfit to the initial ligand.
Conclusion
The in silico workflow detailed in this guide—from system preparation and molecular docking to molecular dynamics and pharmacophore modeling—provides a robust framework for investigating the interactions of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate with its target, the auxin receptor TIR1. Each step builds upon the last, offering progressively deeper insights into the binding mechanism. Molecular docking provides a high-throughput method for predicting binding poses, MD simulations validate the stability of these poses in a dynamic environment, and pharmacophore modeling translates these structural insights into a tool for discovering novel active compounds. By applying these computational techniques with scientific rigor, researchers can accelerate the design of more effective and selective herbicides, contributing to advancements in agricultural science.
References
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube.
GROMACS Tutorials.
Rossi, A.R. GROMACS: MD Simulation of a Protein-Ligand Complex.
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
Hao G-F, Yang G-F. The Role of Phe82 and Phe351 in Auxin-Induced Substrate Perception by TIR1 Ubiquitin Ligase: A Novel Insight from Molecular Dynamics Simulations. PLOS One. 2010;5(5):e10742.
Tutorial – AutoDock Vina.
Lemkul, J.A. GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials.
Gleason, C., et al. A cheminformatics review of auxins as herbicides. Pest Management Science. 2017.
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube.
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.
To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins Using Consensus in Silico Approaches. Preprints.org. 2024.
Eagon, S. Vina Docking Tutorial. Eagon Research Group.
Hao G-F, Yang G-F. The Role of Phe82 and Phe351 in Auxin-Induced Substrate Perception by TIR1 Ubiquitin Ligase: A Novel Insight from Molecular Dynamics Simulations. PMC. 2010.
To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins Using Consensus In Silico Approaches. MDPI. 2024.
2P1Q: Mechanism of Auxin Perception by the TIR1 ubiquitin ligase. RCSB PDB. 2007.
Auxin and TIR1 Ubiquitin Ligase. PDB-101.
DIBS: DI1100088 - TIR1 ubiquitin ligase in complex with Auxin-responsive protein IAA7.
3D Pharmacophore-Based Virtual Screening and Docking Approaches toward the Discovery of Novel HPPD Inhibitors. PMC - NIH.
TIR1 ubiquitin ligase. Proteopedia, life in 3D. 2016.
Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling. PNAS. 2008;105(14):5668-5673.
Computational Modeling of Auxin: A Foundation for Plant Engineering. Frontiers. 2016.
(PDF) Auxin herbicides: Current status of mechanism and mode of action. ResearchGate. 2009.
Auxin molecular field maps define AUX1 selectivity: many auxin herbicides are not substrates. PubMed. 2018.
What is pharmacophore modeling and its applications?. Patsnap Synapse. 2025.
Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity. PubMed. 2016.
(PDF) Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. ResearchGate. 2025.
The differential binding and biological efficacy of auxin herbicides. PMC.
Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.
AM6545 | C26H23Cl2N5O3S | CID 46912919. PubChem.
Pharmacophore modeling using Discovery Studio. CUTM Courseware.
protocol for using Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate in cell culture
As a Senior Application Scientist, it is imperative to begin with a note on safety and scientific context. The compound Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is not a widely studied molecule in mammalian cel...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, it is imperative to begin with a note on safety and scientific context. The compound Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is not a widely studied molecule in mammalian cell culture. A review of current scientific literature reveals no established protocols or characterized biological effects in this context. The structural backbone, a substituted picolinate, is shared by a class of molecules used as synthetic auxin herbicides, such as Halauxifen-methyl (Arylex™ active)[1][2][3][4]. These herbicides function by mimicking the plant hormone auxin, causing dysregulation of growth processes in susceptible plants[1][2][3].
This document, therefore, is not a reflection of established knowledge but serves as a foundational guide for the initial characterization of a novel, unstudied compound in a mammalian cell culture setting. The protocols provided are standard methodologies for evaluating the cytotoxic and antiproliferative potential of any new chemical entity. All work should be conducted with appropriate safety precautions in a controlled laboratory environment.
Introduction & Putative Mechanism of Action
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a halogenated aryl-picolinate derivative. While its effects on mammalian cells are undocumented, its structural relatives are known to act as synthetic auxins in plants[4]. The auxin signaling pathway in plants is well-characterized, involving the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and subsequent expression of auxin-responsive genes.
It is crucial to note that a comparable pathway is not known to be operative in mammalian cells . Therefore, any observed biological activity in mammalian cell culture would likely occur through an entirely different, off-target mechanism. Potential cytotoxic effects could arise from general cellular stress, mitochondrial disruption, or DNA damage, as has been observed with high concentrations of other picolinate derivatives in toxicological studies[5][6][7]. The initial goal of any research program involving this compound should be to determine its basic dose-dependent effects on cell viability and proliferation.
Physicochemical Properties & Reagent Preparation
Proper handling and solubilization are critical for reproducible results. The initial step is to prepare a high-concentration, stable stock solution that can be serially diluted to working concentrations.
Weighing: Carefully weigh out 3.32 mg of the compound powder and place it into a sterile 1.5 mL microcentrifuge tube.
Scientist's Note: Perform this in a chemical fume hood or a balance enclosure to avoid inhalation. Precision is key; use a balance with at least 0.1 mg sensitivity.
Solubilization: Add 1.0 mL of cell culture grade DMSO to the tube.
Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of hydrophobic organic molecules that are otherwise insoluble in aqueous culture media.
Mixing: Tightly cap the tube and vortex vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication step may aid dissolution if particulates remain.
Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile, light-protected tubes. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
Scientist's Note: Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Aliquoting ensures the stability of the main stock.
Experimental Workflow for Compound Characterization
The primary objective is to determine if the compound has any biological effect on mammalian cells and to identify a non-toxic working concentration range. A standard workflow involves a dose-response cytotoxicity assay followed by a proliferation assay.
Caption: Figure 1. Standard workflow for initial characterization.
Protocols for Cellular Assays
Protocol 2: Determining Cytotoxicity using an MTT Assay
This protocol determines the concentration of the compound that reduces cell viability by 50% (IC₅₀).
Materials:
Cells of interest (e.g., HeLa, A549, HEK293)
Complete culture medium (e.g., DMEM + 10% FBS)
96-well flat-bottom cell culture plates
Compound stock solution (10 mM in DMSO)
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Multichannel pipette
Plate reader (570 nm absorbance)
Method:
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 18-24 hours to allow for attachment.
Scientist's Note: Seeding density is critical. Cells should be in the logarithmic growth phase and form a sub-confluent monolayer at the end of the experiment.
Compound Dilution Series: Prepare a 2X concentration series of the compound in complete culture medium. For example, to test a final concentration range of 100 µM to ~0.1 µM:
Dilute the 10 mM stock 1:50 in medium (yields 200 µM). This is your highest 2X concentration.
Perform 1:2 serial dilutions from this 200 µM solution across a dilution plate.
Include a "Vehicle Control" containing only DMSO at the same final concentration as the highest compound dose (e.g., 0.5% DMSO). This is a self-validating control.
Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate. This dilutes the compound 1:2 to the final desired concentration.
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours.
Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to mix.
Readout: Measure the absorbance at 570 nm using a microplate reader.
Analysis:
Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (Absorbance_sample / Absorbance_vehicle) * 100.
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
Table 2: Example Plate Layout for Cytotoxicity Assay
High IC₅₀ (> 100 µM): The compound shows little to no cytotoxicity at typical screening concentrations. It may be considered non-toxic for use in other functional assays.
Moderate IC₅₀ (1-100 µM): The compound has a measurable effect on cell viability. This could be due to specific antiproliferative effects or general toxicity.
Low IC₅₀ (< 1 µM): The compound is highly potent. This warrants further investigation into its mechanism of action, such as apoptosis or cell cycle arrest assays.
If the compound demonstrates antiproliferative activity at non-toxic concentrations (i.e., it slows growth without killing the cells), further experiments like a BrdU incorporation assay or cell cycle analysis via flow cytometry would be logical next steps.
Hypothetical Signaling Pathway Perturbation
While the primary target of this compound class is plant-specific, a potent effect in mammalian cells could suggest an interaction with a fundamental cellular process. Below is a hypothetical diagram illustrating how a cytotoxic compound might interfere with a generic cell survival pathway.
Caption: Figure 2. Hypothetical mechanism of cytotoxicity.
Disclaimer: This diagram is purely illustrative. There is no evidence that Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate interacts with the PI3K/Akt pathway. It serves only to conceptualize how an unknown cytotoxic agent might be investigated.
References
Stearns, D. M., et al. (2002). Chromium(III) Picolinate Produces Chromosome Damage in Chinese Hamster Ovary Cells. Environmental and Molecular Mutagenesis, 39(4), 336-345. [Link]
Coryell, V. H., et al. (2004). Ultrastructural damage in chromium picolinate-treated cells: a TEM study. Journal of Inorganic Biochemistry, 98(10), 1645-1651. [Link]
Gao, M., et al. (2002). Evaluation of the potential genotoxicity of chromium picolinate in mammalian cells in vivo and in vitro. Toxicology Letters, 136(2), 111-118. [Link]
Corteva Agriscience. (n.d.). Arylex™ active Technical Bulletin. [Link]
Minnesota Department of Agriculture. (n.d.). Halauxifen-methyl Herbicide Information. [Link]
Health Canada Pest Management Regulatory Agency. (2014). Proposed Registration Decision PRD2014-19, Halauxifen-methyl. [Link]
Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. [Link]
Application Note & Protocol: Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate Dose-Response Curve Assay
Authored by a Senior Application Scientist Introduction: Understanding the Unique Herbicidal Action of a Synthetic Auxin Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a member of the arylpicolinate class of synth...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by a Senior Application Scientist
Introduction: Understanding the Unique Herbicidal Action of a Synthetic Auxin
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a member of the arylpicolinate class of synthetic auxin herbicides.[1] Unlike natural plant hormones that regulate growth, synthetic auxins like this compound induce catastrophic, uncontrolled growth in susceptible broadleaf weeds, leading to their eventual demise.[2][3] This is achieved by mimicking the natural plant hormone auxin at a molecular level, causing an overstimulation of auxin-regulated genes which disrupts various growth processes.[1][2] Specifically, these synthetic auxins bind to auxin receptors in plant cells, such as TIR1 and AFB proteins, which triggers a cascade of events including altered cell wall elasticity, unregulated gene expression, and ultimately, abnormal cell division and elongation.[4][5] This leads to visible symptoms like twisted stems and leaves, stunted growth, and eventually, death.[2][6]
The arylpicolinate class, to which Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate belongs, exhibits a unique binding affinity for specific auxin receptors compared to other synthetic auxin herbicides, making it a valuable tool for managing weeds that have developed resistance to other herbicide classes.[5][7] A dose-response curve assay is a fundamental tool in herbicide research and development. It allows scientists to quantify the herbicidal potency of a compound by determining the concentration required to inhibit a specific biological process by a certain amount (e.g., 50%, known as the IC50 or EC50 value).[8][9] This information is critical for establishing effective application rates, understanding selectivity between crops and weeds, and for developing strategies to manage herbicide resistance.[5][10]
This document provides a detailed protocol for conducting a dose-response curve assay using Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate on a model plant species, such as Arabidopsis thaliana, a common tool in plant biology and herbicide research.
Scientific Rationale: The "Why" Behind the Protocol
The core principle of this assay is to expose a model plant system to a range of concentrations of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate and measure the resulting biological effect. The choice of a whole-plant assay is crucial as it provides a holistic view of the herbicide's activity, encompassing uptake, translocation, and metabolism, which are all critical factors in its real-world efficacy.[11] The dose-response relationship is typically sigmoidal, and by fitting the data to a logistic model, we can accurately determine the concentration of the herbicide that causes a 50% reduction in a measured parameter, such as growth or biomass.[12][13] This IC50 value is a key indicator of the herbicide's potency.
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the overall experimental workflow for the dose-response assay and the putative signaling pathway of synthetic auxins.
Caption: Experimental workflow for the dose-response curve assay.
Caption: Putative signaling pathway of synthetic auxin herbicides.
Dissolve MS basal salt mixture and sucrose (typically 1% w/v) in distilled water.
Adjust the pH to 5.7 with KOH.
Add agar (typically 0.8% w/v) and autoclave for 20 minutes at 121°C.
Allow the medium to cool to approximately 50-60°C before pouring into sterile Petri dishes. Let the plates solidify in a laminar flow hood.
Prepare Herbicide Stock Solution:
Accurately weigh Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mM). The use of DMSO is necessary due to the low aqueous solubility of many organic compounds.[14]
Store the stock solution at -20°C, protected from light.
Prepare Herbicide Dilution Series:
On the day of the experiment, prepare a serial dilution of the herbicide stock solution in sterile water or liquid MS medium. The final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%), to avoid solvent-induced artifacts.[14]
A typical 8-point dose-response curve might include concentrations ranging from 0.1 nM to 10 µM, but the optimal range should be determined empirically in a preliminary experiment.[15]
Part 2: Plant Growth and Herbicide Treatment
Seed Sterilization and Plating:
Surface sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol for 1 minute followed by 10% bleach with 0.1% Triton X-100 for 10 minutes, then rinse 3-5 times with sterile water).
Resuspend the sterilized seeds in sterile 0.1% agar solution and plate them onto the prepared MS agar plates.
Stratification and Germination:
To synchronize germination, store the plates at 4°C in the dark for 2-3 days (stratification).
Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
Herbicide Application:
After a set period of growth (e.g., 4-5 days after germination, when seedlings have developed a primary root), apply the herbicide solutions.
This can be done by pipetting a small volume of each herbicide concentration directly onto the agar near the roots of the seedlings or by transferring the seedlings to new plates containing the respective herbicide concentrations in the medium.
Part 3: Data Acquisition and Analysis
Incubation and Observation:
Return the plates to the growth chamber and incubate for a defined period (e.g., 7-14 days).
Visually inspect the plants regularly for signs of phytotoxicity, such as root growth inhibition, leaf epinasty, and chlorosis.[6]
Data Collection:
After the incubation period, acquire high-resolution images of the Petri dishes using a flatbed scanner or a camera mounted on a copy stand.
Measure the primary root length of each seedling using image analysis software like ImageJ. Alternatively, harvest the seedlings and measure their fresh weight.[16]
Data Analysis:
Calculate the average root length or fresh weight for each herbicide concentration.
Normalize the data by expressing the response at each concentration as a percentage of the average response of the untreated control.
Plot the normalized response against the logarithm of the herbicide concentration.
Fit the data to a four-parameter logistic model (or similar sigmoidal dose-response model) using statistical software.[12][13] This will allow for the calculation of the IC50 value, which is the concentration of the herbicide that causes 50% inhibition of the measured parameter.[9]
Trustworthiness: Ensuring Self-Validating Results
To ensure the reliability and reproducibility of the dose-response assay, the following controls and validation steps are essential:
Negative (Vehicle) Control: This is crucial to account for any effects of the solvent (DMSO) on plant growth. The vehicle control should contain the same concentration of DMSO as the highest herbicide concentration tested.[14]
Positive Control: Including a well-characterized synthetic auxin herbicide (e.g., 2,4-D) with a known IC50 can help validate the assay system and ensure that the experimental conditions are appropriate for detecting auxin-like activity.
Replication: Each herbicide concentration should be tested in triplicate (at a minimum) to assess the variability of the response and to provide statistical power to the data.[16]
Randomization: The placement of different treatment groups on the plates and within the growth chamber should be randomized to minimize any position-dependent effects on plant growth.
Dose Range: The selected range of herbicide concentrations should be wide enough to define both the upper and lower plateaus of the dose-response curve, which is essential for accurate curve fitting and IC50 determination.[15]
Data Quality Control: Before analysis, visually inspect the data for outliers. Any data points that are clearly due to experimental error (e.g., contamination, failed germination) should be excluded from the analysis, with a clear justification.
Data Presentation: Interpreting the Results
The results of the dose-response assay can be summarized in a table and a graph.
Table 1: Hypothetical Dose-Response Data for Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate on Arabidopsis thaliana Root Growth
Concentration (nM)
Log Concentration
Mean Root Length (mm) ± SD
% Inhibition
0 (Control)
N/A
35.2 ± 2.1
0
0.1
-1
34.8 ± 2.5
1.1
1
0
30.1 ± 1.9
14.5
10
1
18.5 ± 1.5
47.4
100
2
5.3 ± 0.8
85.0
1000
3
1.2 ± 0.4
96.6
10000
4
0.5 ± 0.2
98.6
Figure 1: Dose-Response Curve
(A graphical representation of the data in Table 1, with Log Concentration on the x-axis and % Inhibition on the y-axis, fitted with a sigmoidal curve to illustrate the determination of the IC50 value.)
From the fitted curve, the IC50 value can be interpolated. In this hypothetical example, the IC50 would be approximately 10 nM, indicating high potency of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate in inhibiting Arabidopsis thaliana root growth.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for performing a dose-response curve assay with Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate. By understanding the mechanism of action of this synthetic auxin and by adhering to rigorous experimental design and data analysis principles, researchers can obtain reliable and reproducible data on its herbicidal potency. This information is invaluable for the development of new and effective weed management strategies.
References
Halauxifen-methyl. (n.d.). Minnesota Department of Agriculture. Retrieved from [Link]
Halauxifen-methyl - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved from [Link]
Christensen, C. A., Zayed, A. M., Guo, L., Boudonck, K., DeZwaan, T. M., Mulpuri, R. V., Sevala, V. L., & Davis, K. R. (2003). HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. North Central Weed Science Society Proceedings, 58, 105. Retrieved from [Link]
Halauxifen methyl wheat herbicide. (2024, February 8). YouTube. Retrieved from [Link]
Herbicide Mode of Action Groups 101. (2025, May 21). FBN. Retrieved from [Link]
Public Release Summary on the evaluation of the new active constituent halauxifen-methyl in the product GF-2685 HERBICIDE. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]
Rinskor™ active Technical Bulletin. (n.d.). Corteva Agriscience. Retrieved from [Link]
Luo, J., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7701. Retrieved from [Link]
Target-based discovery of novel herbicides. (2010, October 1). Aapresid. Retrieved from [Link]
Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration. (2016, June 29). University of Warwick. Retrieved from [Link]
Herbicides that Mimic or Interfere with Auxin. (n.d.). The Ohio State University Pressbooks. Retrieved from [Link]
Islam, F., et al. (2025, August 21). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. PLOS ONE. Retrieved from [Link]
Schmitzer, P. R., et al. (2015). Rinskor™ Active: Discovery and development of a new rice herbicide from Dow AgroSciences. CABI Digital Library. Retrieved from [Link]
GOLD in Action: Leveraging Structure-based Drug Design to Develop Novel Herbicides. (2021, December 15). CCDC. Retrieved from [Link]
Dose–response curves for several auxin-like substances in the maize... (n.d.). ResearchGate. Retrieved from [Link]
A Rapid and Simple Bioassay Method for Herbicide Detection. (n.d.). PMC - NIH. Retrieved from [Link]
Novel Weed Management Tools from Natural Product-Based Discoveries. (n.d.). AGRICULTURAL RESEARCH SERVICE. Retrieved from [Link]
Pinheiro, C. A. O., et al. (2021). Insights into the Role of Transcriptional Gene Silencing in Response to Herbicide-Treatments in Arabidopsis thaliana. International Journal of Molecular Sciences, 22(7), 3409. Retrieved from [Link]
Lecture Auxin Type Plant Growth Regulators (Hormonal). (n.d.). Oregon State University. Retrieved from [Link]
Sukhoverkov, K. V., & Mylne, J. S. (2021). Systematic, small-scale screening with Arabidopsis reveals herbicides synergies that extend to lettuce. Pest management science, 77(11), 4930–4941. Retrieved from [Link]
European Guidelines to conduct herbicide resistance tests. (2017, October 13). European Weed Research Society. Retrieved from [Link]
Zangoueinejad, R., et al. (2021, December 1). Dose-response study to evaluate dicamba tolerance in selected wild tomato. Preprints.org. Retrieved from [Link]
Sukhoverkov, K. V., & Mylne, J. S. (2021). Systematic, small-scale screening with Arabidopsis reveals herbicides synergies that extend to lettuce. Pest management science, 77(11), 4930–4941. Retrieved from [Link]
Setting up a Dose Response Protocol. (2025, August 8). CDD Support. Retrieved from [Link]
Analyzing Dose-Dependent Effects of Cisplatin Using NYONE® and YT®-Software. (n.d.). SYNENTEC GmbH. Retrieved from [Link]
Creating dose-response curves for cell-based and biochemical assays with the HP D300 Digital Dispenser. (n.d.). Technology Networks. Retrieved from [Link]
Délye, C., et al. (2005). Dominance variation across six herbicides of the Arabidopsis thaliana csr1-1 and csr1-2 resistance alleles. Pest management science, 61(11), 1104–1112. Retrieved from [Link]
Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. (2021, February 3). bioRxiv. Retrieved from [Link]
Designing drug response experiments and quantifying their results. (n.d.). PMC - NIH. Retrieved from [Link]
Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. (n.d.). PMC. Retrieved from [Link]
AutoPlate: Rapid Dose-Response Curve Analysis for Biological Assays. (n.d.). University of Cambridge. Retrieved from [Link]
Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][3][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European journal of medicinal chemistry, 209, 112913. Retrieved from [Link]
Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). (2018, February 5). PLOS. Retrieved from [Link]
Unlocking the Potential: Amino Acids' Role in Predicting and Exploring Therapeutic Avenues for Type 2 Diabetes Mellitus. (2023, September 15). MDPI. Retrieved from [Link]
Development of Macrocyclic PRMT5–Adaptor Protein Interaction Inhibitors. (2022, November 15). ResearchGate. Retrieved from [Link]
Scientists discover essential amino acid sensor in key growth-regulating metabolic pathway. (2015, October 5). Whitehead Institute. Retrieved from [Link]
Application Note: Evaluation of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (MATP-6) in Plant Fungal Disease Models
This Application Note is designed for researchers in Agrochemical Discovery and Translational Toxicology , focusing on the evaluation of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (referred to herein as MATP-6 )...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in Agrochemical Discovery and Translational Toxicology , focusing on the evaluation of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (referred to herein as MATP-6 ) within Fungal Pathogenicity Models (specifically Puccinia triticina and Botrytis cinerea).[1][2]
While often categorized as an intermediate, this scaffold exhibits structural homology to both picolinamide fungicides and auxinic herbicides , making it a critical "dual-potential" probe in high-throughput screening (HTS).[1][2]
Executive Summary
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (MATP-6) is a synthetic pyridine carboxylate used primarily as a scaffold in the discovery of broad-spectrum crop protection agents.[2] Its structural features—a picolinate core substituted with an amino group and a lipophilic trichlorophenyl moiety—place it at the intersection of auxin-mimic herbicides (e.g., Halauxifen) and picolinamide fungicides (e.g., Fenpicoxamid).[1][2]
This guide details the protocol for utilizing MATP-6 in preventative and curative disease models targeting Puccinia triticina (Wheat Leaf Rust) and Botrytis cinerea (Grey Mold).[1][2] It addresses the critical need to differentiate between fungistatic activity and host-mediated phytotoxicity (auxinic epinasty).[1][2]
Scientific Background & Mechanism
Chemical Logic & Structure-Activity Relationship (SAR)
MATP-6 contains a 6-amino-5-aryl-picolinate motif.[1][2]
Fungicidal Potential: The lipophilic 2,3,5-trichlorophenyl group facilitates penetration of the fungal cell wall, while the picolinate moiety can chelate metal ions or interact with the Qi site of the cytochrome bc1 complex (Complex III), a common target for respiratory inhibitors.[2]
Herbicidal Risk (Off-Target): The structural similarity to synthetic auxins necessitates rigorous controls.[1][2] If the compound mimics Indole-3-acetic acid (IAA), it may induce unregulated growth (epinasty) in the host plant, confounding disease scoring.[1][2]
Signaling Pathway Visualization
The following diagram illustrates the divergent pathways MATP-6 may trigger: Fungal Respiratory Inhibition (Desired) vs. Host Auxin Signaling (Undesired).[1][2]
Caption: Divergent MOA pathways.[1][2] Red arrows indicate the desired fungicidal mechanism (respiratory inhibition); yellow dotted arrows indicate potential phytotoxic off-target effects via the auxin signaling pathway.[1][2]
For drug development professionals evaluating this scaffold for safety or repurposing:
Cytotoxicity: Standard MTT assay in HepG2 cells.[1][2] Picolinates can exhibit low-to-moderate cytotoxicity.[1][2]
Genotoxicity: AMES test (Salmonella typhimurium). Chlorinated pyridines must be screened for mutagenic potential.[1][2]
Target Specificity: If exploring human applications, screen against HIF-Prolyl Hydroxylase (HIF-PH) .[1][2] Many picolinates inhibit HIF-PH; if MATP-6 is active here, it may induce erythropoiesis (similar to Roxadustat), representing a significant safety signal for an agrochemical.[1][2]
References
Dow AgroSciences LLC. (2014).[2] 4-amino-picolinate derivatives and their use as herbicides.[1][2] U.S. Patent No.[1][2] 8,750,517.[1][2] Link (Note: Representative patent for picolinate chemistry).[1]
Epp, J. B., et al. (2016).[2] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[2] Bioorganic & Medicinal Chemistry, 24(3), 362-371.[1][2] [2]
MySkinRecipes. (n.d.). Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate Product Specification. Retrieved October 26, 2023.[2]
PubChem. (2023).[2] Compound Summary: Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate.[1][2][4] National Library of Medicine.[2]
Gisi, U., & Sierotzki, H. (2008).[2] Fungicide modes of action and resistance in downy mildews.[2] European Journal of Plant Pathology.[2]
Technical Application Note: Solubilization and Formulation of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate for In Vivo Studies
Executive Summary & Chemical Context[1][2][3] Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate belongs to the arylpicolinate class of synthetic auxins. Structurally analogous to herbicides like Halauxifen-methyl and Fl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3]
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate belongs to the arylpicolinate class of synthetic auxins. Structurally analogous to herbicides like Halauxifen-methyl and Florpyrauxifen-benzyl , this molecule presents a classic formulation challenge: it is a lipophilic ester designed to penetrate plant cuticles, resulting in low aqueous solubility and high crystal lattice energy.
For in vivo studies (PK, toxicology, or efficacy), simple aqueous dissolution is impossible. The methyl ester moiety renders the molecule prone to hydrolysis in high-pH environments but stable in acidic/neutral organic solvents.
Core Challenge: The compound requires a vehicle that solubilizes the hydrophobic ester without inducing vehicle-related toxicity (e.g., hemolysis from high DMSO concentrations) or precipitation upon contact with physiological fluids (the "crash" phenomenon).
Pre-Formulation Decision Matrix
Before selecting a protocol, you must define your administration route and dose requirement. Picolinate esters often require different strategies for oral vs. parenteral delivery.
Figure 1: Decision matrix for vehicle selection based on route and dosage requirements.
Protocol A: Oral Suspension (The "Gold Standard" for Toxicology)
Application: High-dose oral gavage (toxicity studies, efficacy).
Rationale: Arylpicolinates are often dosed as suspensions in regulatory studies (e.g., EPA registration of Halauxifen-methyl). This ensures high loading capacity without the toxic volume limits of organic solvents.
Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.
Heat 30% of the required volume of distilled water to 80°C.
Disperse the Methylcellulose powder (0.5% w/v) into the hot water with vigorous stirring (magnetic stir bar).
Once dispersed (cloudy), add the remaining 70% of water as ice-cold water. This "thermal shock" solubilizes the MC as it cools.
Add Tween 80 (0.1% w/v) and stir until the solution is clear and viscous. Store at 4°C overnight to de-aerate.
Compound Levigation (Critical Step):
Weigh the required amount of picolinate ester into a mortar.
Wetting: Add a minimal amount of Tween 80 (undiluted) or the vehicle dropwise to the powder.
Triturate: Grind vigorously with the pestle. The goal is to break crystal aggregates and coat particles with surfactant. Failure here leads to clumping.
Continue grinding until a smooth, lump-free paste is formed.
Dilution:
Slowly add the bulk vehicle (0.5% MC) to the paste in small geometric increments (1mL, then 2mL, then 4mL), mixing thoroughly between additions.
Transfer to a volumetric flask or graduated cylinder and bring to final volume.
Homogenization:
Vortex the final suspension for 2 minutes.
Optional but Recommended: Use a probe sonicator for 30 seconds (low amplitude) to ensure uniform particle size distribution.
Application: Pharmacokinetics (PK), low-dose IV/IP administration.
Rationale: You cannot inject a suspension IV. You must dissolve the compound. Since it is water-insoluble, we use a Co-Solvent System to bridge the lipophilicity gap.
Target Vehicle: 5% DMSO / 40% PEG 400 / 55% Saline.
Step-by-Step Procedure
Stock Solution Preparation (The "Solvent Phase"):
Dissolve the pure compound in 100% DMSO.
Concentration Target: Make this stock 20x higher than your final dosing concentration. (e.g., if you need 1 mg/mL final, make the DMSO stock 20 mg/mL).
Verification: Ensure the solution is crystal clear. Sonicate if necessary.
The "Bridge" Addition:
Add PEG 400 (Polyethylene Glycol) to the DMSO stock.
Ratio: For every 5 parts DMSO, add 40 parts PEG 400.
Why? PEG acts as an interface. If you add water directly to DMSO, the hydrophobic picolinate will precipitate immediately. PEG slows this transition.
Vortex thoroughly. The solution should remain clear.
Aqueous Phase Addition (The Danger Zone):
Slowly add warm (37°C) sterile saline (0.9% NaCl) to the DMSO/PEG mixture.
Technique: Add saline dropwise while vortexing the tube.
Observation: You may see a transient "milky" swirl (Tyndall effect). It should disappear upon mixing. If it remains cloudy, the compound has crashed (precipitated).
Troubleshooting the "Crash":
If precipitation occurs at step 3:
Figure 2: Step-by-step addition order for co-solvent formulation to prevent precipitation.
Quality Control & Stability
Never assume a formulation is stable just because it looks clear initially.
Parameter
Method
Acceptance Criteria
Visual Inspection
Invert vial against black/white background
No visible crystals or phase separation.
Tyndall Effect
Shine a laser pointer through the solution
A solid beam indicates micro-precipitation (colloidal). Clear solutions should not scatter light.
24-Hour Stability
Leave benchtop for 24h (mock run)
Must remain in solution/suspension.
Concentration
HPLC-UV (C18 column, ACN/Water gradient)
Measured conc. should be ±10% of target.
Safety & Toxicology Limits
When designing your study, adhere to these vehicle administration limits to avoid confounding toxicity (e.g., DMSO-induced neurotoxicity or hemolysis).
DMSO:
IV: Max 1-2 mL/kg (slow injection). High concentrations (>20%) can cause hemolysis.
Generally safe, but high volumes can be osmotically active (laxative effect).
Tween 80:
Keep below 5% total concentration to avoid histamine release (pseudo-allergy) in dogs/rats.
References
Gad, S. C., et al. (2016).[4] "Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology, 35(2), 95–191. Link
Diehl, K. H., et al. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes."[1] Journal of Applied Toxicology, 21(1), 15-23. Link
Yalkowsky, S. H., et al. (2010). Solubility and Solubilization in Aqueous Media. Oxford University Press. (Fundamental text on co-solvent theory).
US EPA. (2016). "Halauxifen-methyl: Human Health Risk Assessment." (Provides regulatory precedent for arylpicolinate suspension formulations). Link
Author: BenchChem Technical Support Team. Date: February 2026
Profiling Novel Arylpicolinate Agonists against TIR1/AFB Nuclear Receptors
Executive Summary
This application note details the high-throughput screening (HTS) protocols for Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (referred to herein as MATP-6 ). Belonging to the arylpicolinate class of synthetic auxins, MATP-6 is investigated for its efficacy as a "molecular glue" that stabilizes the interaction between the E3 ubiquitin ligase sub-complex (TIR1/AFB) and the Aux/IAA transcriptional repressors.
Unlike traditional phenoxy-auxins (e.g., 2,4-D), arylpicolinates often exhibit unique selectivity for the AFB5 receptor homolog, providing a crucial alternative mode of action for controlling resistant weed biotypes. This guide provides a validated TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) workflow to quantify this interaction, ensuring high Z' factors suitable for industrial screening campaigns.
Mechanism of Action & Assay Principle
The screening strategy relies on the compound's ability to fill the hydrophobic pocket of the TIR1/AFB receptor, creating a continuous surface that recruits the Aux/IAA repressor degron. This ternary complex formation triggers ubiquitination and subsequent degradation of the repressor, activating auxin-responsive genes.
The Molecular Glue Assembly
We utilize a proximity-based assay where the formation of the [Receptor : Ligand : Repressor] complex brings a donor fluorophore and an acceptor fluorophore into range for energy transfer.
Figure 1: Mechanism of Action. MATP-6 acts as the molecular glue facilitating the recruitment of the Aux/IAA degron peptide to the TIR1/AFB receptor.
Compound Management & Preparation
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a lipophilic methyl ester. Proper handling is critical to prevent precipitation during the aqueous transfer steps of HTS.
Physicochemical Properties (Estimated)
Property
Value
Notes
Molecular Weight
~331.58 Da
Suitable for Lipinski compliance.
LogP
~3.5 - 4.2
High lipophilicity; requires DMSO.
Solubility (Water)
< 1 mg/L
Practically insoluble in aqueous buffer.
Solubility (DMSO)
> 50 mM
Standard stock concentration.
Stock Preparation Protocol
Weighing: Weigh 10 mg of MATP-6 powder into a glass vial (avoid plastic static interaction).
Dissolution: Add anhydrous DMSO to achieve a 10 mM master stock . Vortex for 2 minutes.
Sonicate: Sonicate for 5 minutes at room temperature to ensure complete solubilization of the trichlorophenyl moiety.
Storage: Aliquot into amber glass vials (matrix tubes) and store at -20°C. Avoid freeze-thaw cycles >3 times.
High-Throughput Screening Protocol (TR-FRET)
This protocol utilizes a Lanthascreen™-style TR-FRET setup.
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20, 1 mM DTT (freshly added), 0.1% BSA.
Receptor Protein: Recombinant Arabidopsis TIR1 or AFB5 (N-terminal GST tag) expressed in Sf9 insect cells.
Repressor Peptide: Synthetic peptide corresponding to the Domain II degron of IAA7 or IAA3 (Biotinylated N-terminus).
Controls:
Positive Control: Indole-3-acetic acid (IAA) or 2,4-D (100 µM).
Negative Control: DMSO (1% final).
Step-by-Step Workflow
Figure 2: HTS Workflow. A "pre-incubation" step is recommended for arylpicolinates to ensure conformational adaptation of the receptor pocket before peptide recruitment.
Detailed Liquid Handling (384-well format)
Compound Dispense: Use an acoustic dispenser (e.g., Echo 650) to transfer 100 nL of MATP-6 (serial dilution 10 µM to 0.1 nM) into the assay plate. Backfill with DMSO to normalize vehicle concentration.
Protein Dispense: Use a non-contact dispenser (e.g., Certus Flex or Multidrop) to add 5 µL of 2x GST-TIR1/AFB5 solution.
Read: Measure on a multimode reader (e.g., EnVision or PHERAstar).
Delay: 50 µs
Integration: 400 µs
Data Analysis & Validation
Ratio Calculation
Calculate the FRET Ratio for each well to normalize for well-to-well variability in dispensing or turbidity (common with lipophilic picolinates).
Quality Control Metrics
To validate the assay run, calculate the Z-factor (Z') using the Positive Control (IAA, 100 µM) and Negative Control (DMSO).
Target: Z' > 0.6 is required for robust HTS.
Troubleshooting: If Z' < 0.5, check for "hook effect" (too high protein concentration) or DMSO intolerance (exceeding 1%).
Potency Determination
Fit the dose-response data to a 4-parameter logistic equation to determine the EC50 (Half-maximal effective concentration).
Selectivity Index: Calculate the ratio of EC50(TIR1) / EC50(AFB5).
Expectation: Arylpicolinates like MATP-6 typically show higher affinity (lower EC50) for AFB5 compared to TIR1, distinguishing them from 2,4-D [1, 2].
Safety & Environmental Considerations
Toxicity: Chlorinated arylpicolinates are potent herbicides. Treat MATP-6 as potentially phytotoxic at trace levels. Use dedicated glassware to prevent cross-contamination of other plant-based assays.
Waste: Collect all FRET reagents containing Terbium and organic solvents in chemically compatible hazardous waste streams.
References
Tan, X., et al. (2007).[1] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[1] Nature, 446(7136), 640-645. Link[1]
Epp, J. B., et al. (2016).[2] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[3] Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link
Calderón Villalobos, L. I., et al. (2012).[1][4] A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin.[5] Nature Chemical Biology, 8(5), 477-485. Link
BMG LABTECH. (2023). AlphaScreen® assay for the detection of protein-protein interactions.[6][7][8][9] Application Note. Link
Corteva Agriscience. (2023). Rinskor™ active: Technical Profile. Link
Application Note and Protocols for the Experimental Use of Halauxifen-Methyl as a Positive Control
Introduction: The Role of Halauxifen-Methyl in Herbicide Research Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, commonly known as halauxifen-methyl , is a potent synthetic auxin herbicide commercialized as Arylex™...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Role of Halauxifen-Methyl in Herbicide Research
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, commonly known as halauxifen-methyl , is a potent synthetic auxin herbicide commercialized as Arylex™ active.[1][2] As a member of the novel arylpicolinate chemical class, it provides a distinct mode of action, making it a critical tool for both weed management and fundamental plant science research.[3] In a research and development setting, halauxifen-methyl serves as an indispensable positive control for screening new herbicidal compounds, studying auxin signaling pathways, and investigating mechanisms of herbicide resistance.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of halauxifen-methyl as a positive control in experimental designs. We will delve into its mechanism of action, provide detailed protocols for whole-plant bioassays, and present expected outcomes based on established scientific literature.
Scientific Foundation: Mechanism of Action
Halauxifen-methyl's herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), the most common auxin.[4] However, unlike IAA, which is tightly regulated and rapidly degraded by the plant, halauxifen-methyl is more stable, leading to a persistent and overwhelming auxin signal.[3][5] This disrupts numerous growth processes, ultimately causing plant death in susceptible species.[4]
The core mechanism involves the following steps:
Uptake and Translocation: Halauxifen-methyl is readily absorbed by the leaves and roots of the plant and is mobile in both the xylem and phloem, allowing it to accumulate in the meristematic tissues where active growth occurs.[3]
Binding to the AFB5 Receptor: The primary target of halauxifen-methyl is the F-box protein AUXIN SIGNALING F-BOX 5 (AFB5), a component of the SCFTIR1/AFB ubiquitin ligase complex.[6][7] Halauxifen-methyl preferentially binds to AFB5, acting as a "molecular glue."[6][7]
Degradation of Aux/IAA Repressors: This binding event promotes the interaction between the SCFAFB5 complex and Aux/IAA transcriptional repressor proteins. The complex then tags the Aux/IAA proteins for degradation by the 26S proteasome.[8]
Activation of Auxin Response Genes: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a multitude of auxin-responsive genes.[8]
Hormonal Crosstalk and Phytotoxicity: The sustained activation of these genes leads to a cascade of downstream effects, most notably the overproduction of the stress hormones ethylene and abscisic acid (ABA).[6][7] This hormonal imbalance induces rapid senescence, epinasty (twisting of stems and leaves), cessation of growth, and ultimately, cell death.[5][6]
This specific and well-characterized mode of action makes halauxifen-methyl an ideal positive control, as it provides a predictable and reproducible phytotoxic response in susceptible plant species.
Workflow for a whole-plant herbicide bioassay.
Expected Results and Data Interpretation
The use of halauxifen-methyl as a positive control should yield clear, dose-dependent phytotoxic effects on susceptible species.
Qualitative Observations
Early Symptoms (1-3 DAT): Epinastic responses (leaf and stem twisting) should be visible.
Mid-Term Symptoms (7-14 DAT): Growth cessation, chlorosis, and the beginning of necrosis.
Late-Term Symptoms (21 DAT): Severe necrosis leading to plant death at effective concentrations.
Quantitative Data Summary
The following table provides an example of expected results for a dose-response experiment on a susceptible weed species like Galium aparine.
Treatment Concentration (µM)
Visual Injury (%) at 14 DAT (Mean ± SE)
Above-Ground Dry Biomass (% of Control) (Mean ± SE)
0 (Negative Control)
0 ± 0
100 ± 5
0.1
15 ± 4
85 ± 7
1.0
50 ± 6
45 ± 5
5.0
90 ± 5
10 ± 3
50.0
100 ± 0
< 5
Note: These are representative values. Actual results will vary based on specific experimental conditions, plant species, and growth stage.
The data can be used to calculate the EC50 (Effective Concentration to cause 50% response) or GR50 (Growth Reduction of 50%) values through non-linear regression analysis.
Conclusion
Halauxifen-methyl (Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate) is a highly effective synthetic auxin herbicide with a well-defined mechanism of action. Its reliability and potent activity make it an exemplary positive control for a wide range of herbicide efficacy studies and fundamental research in plant biology. The protocols and data presented in this application note provide a solid framework for incorporating halauxifen-methyl into experimental designs, ensuring robust and reproducible results. Adherence to sound experimental principles, including proper replication and randomization, is paramount for generating high-quality, defensible data.
References
Vandenbussche, F., et al. (2016). Ethylene and Hormonal Cross Talk in Vegetative Growth and Development. Plant Physiology. Available at: [Link]
Ljung, K. (2013). Auxin signaling through the SCFTIR1/AFB pathway. Journal of Experimental Botany. Available at: [Link]
Powers, S. K., & Strader, L. C. (2016). Auxin signal transduction pathways. Current Opinion in Plant Biology. Available at: [Link]
Vandenbussche, F., et al. (2016). Simplified cross talk diagram showing the effects of and interactions between plant hormones in the regulation of hypocotyl development. ResearchGate. Available at: [Link]
Todd, T., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science. Available at: [Link]
Vandenbussche, F., et al. (2016). Simplified cross talk diagram showing the effects of and interactions... ResearchGate. Available at: [Link]
Salehin, M., et al. (2015). Regulation of the TIR1/AFB Pathway. ResearchGate. Available at: [Link]
Xu, J., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Agronomy. Available at: [Link]
Luo, J., et al. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology. Available at: [Link]
Richardson, R. J. (2017). General guidelines for sound, small-scale herbicide efficacy research. Weed Technology. Available at: [Link]
Orosa-Puente, B., et al. (2018). Auxin canalization and vascular tissue formation by TIR1/AFB-mediated auxin signaling in Arabidopsis. The EMBO Journal. Available at: [Link]
Kumar, R., & Kumar, V. (2017). Review On Phytohormones signaling cross-talk: to control plant growth and development. International Journal of Advanced Research in Biological Sciences. Available at: [Link]
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Available at: [Link]
Xu, J., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI. Available at: [Link]
Minnesota Department of Agriculture. (n.d.). Halauxifen-methyl. Available at: [Link]
Dow AgroSciences. (n.d.). Technical Bulletin: Arylex™ active. Available at: [Link]
Li, X., et al. (2017). The Biphasic Root Growth Response to Abscisic Acid in Arabidopsis Involves Interaction with Ethylene and Auxin Signalling Pathways. Frontiers in Plant Science. Available at: [Link]
ResearchGate. (n.d.). The effect of halauxifen-methyl on the ethylene production capacity... ResearchGate. Available at: [Link]
EPPO. (2021). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO Global Database. Available at: [Link]
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active constituent halauxifen-methyl. Available at: [Link]
UC IPM. (n.d.). Synthetic Auxins. University of California Agriculture and Natural Resources. Available at: [Link]
FAO. (2013). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. FAO. Available at: [Link]
CABI. (2016). Halauxifen-methyl a new herbicide for the control of broadleaf weeds in cereals. CABI Digital Library. Available at: [Link]
University of Hertfordshire. (n.d.). Halauxifen-methyl (Ref: DE-729). AERU. Available at: [Link]
Patsnap. (n.d.). Preparation method of halauxifen-methyl. Eureka. Available at: [Link]
Epp, J. B., et al. (2016). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Bioorganic & Medicinal Chemistry. Available at: [Link]
EPA. (2013). Method validation study for the determination of residues of XDE-729. EPA. Available at: [Link]
Zobiole, L. H. S., & Kalsing, A. (2017). Efficacy of halauxifen-methyl formulations to control volunteer soybean DAS-444Ø6-6 (Enlist E3TM). Revista Brasileira de Herbicidas. Available at: [Link]
Sarangi, D., & Jhala, A. J. (2018). Halauxifen-methyl preplant intervals and environmental conditions in soybean. Weed Technology. Available at: [Link]
ResearchGate. (n.d.). Herbicide and safener treatments of the greenhouse pot trial and the field trial. ResearchGate. Available at: [Link]
Xu, J., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Semantic Scholar. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Handling, Storage, and Stability Profiling of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
Executive Summary & Compound Profile
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (CAS: 875051-79-9) is a specialized synthetic intermediate belonging to the 6-aryl-picolinate class.[1] Structurally related to next-generation auxin herbicides such as Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™), this compound serves as a critical building block in the discovery of agrochemicals and bioactive small molecules.[1]
Unlike simple picolinic acids, the presence of the bulky 2,3,5-trichlorophenyl group at the 5-position imparts significant lipophilicity and steric hindrance, while the methyl ester at position 2 renders the molecule susceptible to base-catalyzed hydrolysis. This guide outlines the rigorous protocols required to maintain the chemical integrity of this compound during research applications.
Physicochemical Specifications
Property
Specification
Notes
CAS Number
875051-79-9
Unique Identifier
Formula
C₁₃H₉Cl₃N₂O₂
Halogenated Heterocycle
Molecular Weight
331.58 g/mol
Appearance
Off-white to yellow solid
Color intensity may indicate oxidation
Solubility (Water)
Negligible (< 1 mg/L)
Highly hydrophobic
Solubility (Organic)
DMSO, DMF (> 20 mg/mL)
Preferred solvents for stock
LogP (Predicted)
~3.5 - 4.2
High membrane permeability potential
pKa (Amino)
~2.5 - 3.5 (Pyridine N)
Weakly basic
Safety & Containment Guidelines (E-E-A-T)
Hazard Classification:
Although often labeled as a research intermediate, this compound shares structural motifs with potent auxinic herbicides. It must be treated as a Category 4 Acute Toxin and a Category 2 Skin/Eye Irritant (H302, H315, H319).[2]
Operational Protocols:
Containment: All weighing of the dry powder must occur within a Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration to prevent inhalation of dust.
Cross-Contamination: Due to its potential phytotoxicity (auxin mimicry), trace amounts can devastate sensitive plant cultures (e.g., Arabidopsis, Tomato). Use dedicated pipettes and glassware for this compound; do not share with general plant tissue culture workflows.
Waste Disposal: As a poly-chlorinated aromatic, this compound is not biodegradable.[1] All liquid and solid waste must be segregated into Halogenated Organic Waste streams for high-temperature incineration.[1]
Storage & Stability Architecture
While commercial vendors may ship at ambient temperature, long-term research standards require stricter control to prevent hydrolysis of the methyl ester and oxidation of the amino group.
Long-Term Storage (Powder): Store at -20°C in a desiccated, light-tight container. The methyl ester is moisture-sensitive; the amino group is photosensitive.[1]
Short-Term (Solubilized Stock): DMSO stocks (10-50 mM) are stable for 3 months at -20°C if stored in amber glass vials with PTFE-lined caps.[1] Avoid plastic microtubes for long-term storage, as the lipophilic compound may adsorb to polypropylene.[1]
Protocol 1: Solubilization & Stock Preparation
Objective: Create a stable 50 mM stock solution for biological assays.
Reagents:
Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).
Note: Do not use Ethanol or Methanol for long-term stock storage, as transesterification can occur over time.[1]
Procedure:
Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold powder (critical for ester stability).
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex rigorously for 30 seconds. Sonicate for 5 minutes in a water bath if visible particulates remain.
Aliquoting: Immediately dispense into single-use amber glass vials (e.g., 50 µL aliquots) to avoid freeze-thaw cycles. Purge headspace with Nitrogen or Argon gas if available.
Storage: Label as "Toxic/Halogenated" and store at -20°C.
Context: The methyl ester at position 2 is the "prodrug" form. In high pH buffers or metabolic systems, it hydrolyzes to the free acid (the active auxin form). Researchers must verify if their compound has hydrolyzed before use.
Method: Reverse-Phase HPLC
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 50% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic core) and 280 nm.
Pass Criteria:
Parent Peak (Methyl Ester): Retention time (RT) ~6-8 min (Late eluting due to trichlorophenyl).
Degradant (Free Acid): RT will shift significantly earlier (more polar).
Threshold: If Free Acid peak > 5%, discard stock.
Workflow Visualization
The following diagram illustrates the "Receipt-to-Assay" logic flow, emphasizing the critical decision points for purity and containment.
Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371. (Contextual grounding for 6-aryl-picolinate chemistry).
Corteva Agriscience. (2020). Rinskor™ Active Technical Bulletin. (Provides toxicology and environmental fate data for the aryl-picolinate class).
National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. (Mechanistic basis for methyl ester instability).
techniques for measuring Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate uptake in cells
An In-Depth Guide to Measuring the Cellular Uptake of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate Abstract The efficacy of any intracellularly acting therapeutic agent is fundamentally dependent on its ability to...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Measuring the Cellular Uptake of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
Abstract
The efficacy of any intracellularly acting therapeutic agent is fundamentally dependent on its ability to cross the cell membrane and accumulate at its site of action. Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (M6ATPP) is a small molecule of interest in drug discovery, and quantifying its cellular uptake is a critical step in preclinical evaluation. This guide provides a detailed framework for researchers, scientists, and drug development professionals to accurately measure M6ATPP uptake in cultured cells. We present two robust, gold-standard methodologies: direct label-free quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a highly sensitive Radiometric Assay. This document moves beyond simple step-by-step instructions to explain the scientific rationale behind protocol choices, emphasizing the inclusion of critical validation experiments and controls to ensure data integrity and reproducibility.
Introduction: The Criticality of Measuring Cellular Uptake
The journey of a drug from the extracellular space to its intracellular target is a complex process governed by the compound's physicochemical properties and its interaction with cellular transport machinery. Understanding the kinetics and mechanism of this journey—collectively known as cellular uptake—is paramount for several reasons:
Mechanism of Action (MoA): For a drug with an intracellular target, demonstrating that it can enter the cell and reach a sufficient concentration is the first step in validating its MoA.
Pharmacokinetics/Pharmacodynamics (PK/PD): Cellular uptake data provides a crucial link between the extracellular drug concentration (pharmacokinetics) and the biological effect (pharmacodynamics).[1]
Drug Resistance: Poor uptake or active efflux from the cell are common mechanisms of drug resistance. Quantifying uptake can help identify these challenges early in development.
Lead Optimization: Comparing the uptake of different chemical analogs allows for the selection of candidates with superior cell permeability and accumulation properties.
M6ATPP is a substituted picolinate. While its trichlorophenyl group suggests a degree of lipophilicity that may favor passive diffusion, the picolinate scaffold could be recognized by specific Solute Carrier (SLC) transporters, leading to active uptake.[2] Therefore, it is essential to employ methods that can not only quantify uptake but also provide insights into the transport mechanism.
Method 1: Direct Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for label-free quantification of small molecules in complex biological matrices.[3] Its high selectivity and sensitivity allow for the precise measurement of the parent compound, distinguishing it from any potential metabolites.
Principle of the Assay
Cells are incubated with M6ATPP for a defined period. After thoroughly washing the cells to remove any extracellular compound, they are lysed. The intracellular M6ATPP is then extracted from the cell lysate, typically by protein precipitation, and quantified using a highly specific LC-MS/MS method benchmarked against a standard curve.[4][5]
Advantages:
Label-Free: Avoids the potential for a chemical label to alter the compound's uptake properties.[6][7]
High Specificity: The use of tandem mass spectrometry (MS/MS) allows for unambiguous identification and quantification of the target analyte, even in a complex cell lysate.[3]
High Sensitivity: Modern instruments can detect femtomolar to picomolar concentrations of the analyte.[8]
Limitations:
Requires specialized and expensive equipment.
Lower throughput compared to plate-based assays.
Requires development of a specific analytical method for the compound of interest.
Experimental Workflow for LC-MS/MS-based Uptake Assay
Caption: Workflow for M6ATPP cellular uptake quantification using LC-MS/MS.
Lysis buffer (e.g., 70:30 Methanol:Water with an internal standard)
BCA Protein Assay Kit
LC-MS/MS system
Procedure:
Cell Seeding: Seed cells in 12-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a stock solution of M6ATPP in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.
Treatment: Aspirate the medium from the cells. Add the M6ATPP-containing medium to the wells. Incubate for the desired time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
Termination of Uptake & Washing: To stop the uptake, rapidly aspirate the drug-containing medium and immediately wash the cells three times with 1 mL of ice-cold PBS per well. This step is critical to remove any non-internalized, surface-bound compound.[5]
Cell Lysis: After the final wash, add 200 µL of ice-cold lysis buffer (e.g., 70% methanol containing a suitable internal standard) to each well. Incubate on a rocker at 4°C for 15 minutes.[5]
Lysate Collection: Scrape the cells and transfer the entire cell lysate to a microcentrifuge tube.
Sample Preparation:
Take a small aliquot (e.g., 20 µL) of the lysate for protein quantification using a BCA assay.[9]
Centrifuge the remaining lysate at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[4]
LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial for analysis. Develop an LC-MS/MS method to quantify M6ATPP relative to the internal standard.
Data Analysis:
Generate a standard curve by spiking known concentrations of M6ATPP into lysis buffer.
Determine the concentration of M6ATPP in the samples from the standard curve.
Normalize the amount of intracellular M6ATPP (e.g., in picomoles) to the total protein content (in milligrams) of the corresponding sample. The final result is expressed as pmol/mg protein.
Method 2: Radiometric Assay
Radiometric assays are a classic and exceptionally sensitive method for quantifying cellular uptake.[10] This approach requires a radiolabeled version of M6ATPP, typically with tritium (³H) or carbon-14 (¹⁴C).
Principle of the Assay
Cells are incubated with a known concentration and specific activity of radiolabeled M6ATPP. After incubation and washing, the cells are lysed, and the radioactivity within the lysate is measured using a liquid scintillation counter. The amount of radioactivity is directly proportional to the amount of compound taken up by the cells.[11][12]
Advantages:
Exceptional Sensitivity: Often considered the gold standard for sensitivity.[10]
Direct Measurement: The radioactive signal comes directly from the compound of interest.
Robust and Well-Established: The technique is simple and does not require complex instrumentation beyond a scintillation counter.
Limitations:
Requires custom synthesis of a radiolabeled compound, which can be costly and time-consuming.[13]
Requires specialized licenses and facilities for handling and disposal of radioactive materials.
Does not distinguish between the parent compound and any radiolabeled metabolites.
Experimental Workflow for Radiometric Uptake Assay
Caption: Workflow for M6ATPP cellular uptake quantification using a radiometric assay.
Detailed Protocol: Radiometric Assay
Materials:
All materials from the LC-MS/MS protocol
Radiolabeled M6ATPP (e.g., [³H]M6ATPP) of known specific activity (Ci/mmol)
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
Liquid scintillation cocktail
Scintillation vials
Liquid Scintillation Counter
Procedure:
Cell Seeding: Follow step 1 from the LC-MS/MS protocol.
Compound Preparation: Prepare a solution of radiolabeled M6ATPP in culture medium at the desired final concentration and specific activity. It is common to mix a small amount of "hot" (radiolabeled) compound with "cold" (unlabeled) compound to achieve the target concentration.
Treatment: Follow step 3 from the LC-MS/MS protocol, using the radiolabeled compound solution.
Termination of Uptake & Washing: Follow step 4 from the LC-MS/MS protocol.
Cell Lysis: Add 200 µL of lysis buffer (e.g., 0.1 M NaOH) to each well. Incubate for at least 30 minutes at room temperature to ensure complete lysis.
Lysate Collection and Processing:
Transfer the lysate to a microcentrifuge tube.
Take an aliquot for protein quantification via BCA assay.[14]
Transfer the remaining lysate to a scintillation vial containing 4-5 mL of scintillation cocktail. Mix thoroughly.
Scintillation Counting: Place the vials in a liquid scintillation counter and measure the radioactivity, recorded as Counts Per Minute (CPM). The instrument will convert this to Disintegrations Per Minute (DPM) after correcting for quenching.
Data Analysis:
Use the specific activity of the dosing solution (in DPM/pmol) to convert the DPM measured in the cell lysate into the number of picomoles of M6ATPP.
Normalize this value to the protein content (mg) of the sample. The final result is expressed as pmol/mg protein.
Essential Validation and Controls for Trustworthy Data
A single uptake measurement is insufficient. To generate robust and interpretable data, the following validation experiments are essential.
Parameter
Experimental Design
Rationale & Interpretation
Time Dependence
Measure uptake at multiple time points (e.g., 2, 5, 15, 30, 60, 120 min) at a fixed concentration.[15]
Determines the kinetics of uptake. An initial linear phase indicates the initial rate of transport, while a later plateau suggests that steady-state (equilibrium between influx and efflux) has been reached.
Concentration Dependence
Measure uptake at a fixed, early time point (within the linear range) across a range of M6ATPP concentrations.
Helps distinguish between passive diffusion (linear relationship) and carrier-mediated transport (saturable, hyperbolic curve). Allows for calculation of kinetic parameters like Kₘ and Vₘₐₓ.
Temperature Dependence
Compare uptake at 37°C (physiological) with uptake at 4°C.[16][17]
Active transport is an energy-dependent process that is significantly inhibited at low temperatures. Uptake at 4°C is generally considered to represent non-specific binding and passive diffusion. Subtracting the 4°C value from the 37°C value can isolate the active transport component.
Transporter Inhibition
Pre-incubate cells with known inhibitors of transport pathways (e.g., cytochalasin D for macropinocytosis, amiloride for Na⁺-dependent transporters) before adding M6ATPP.[18]
A significant reduction in M6ATPP uptake in the presence of a specific inhibitor provides evidence for the involvement of that particular transport mechanism.
Data Interpretation and Summary
Table 1: Example Summary of M6ATPP Uptake Parameters
Condition
Initial Uptake Rate (pmol/mg/min)
Intracellular Concentration at 60 min (µM)
Uptake at 4°C (% of 37°C)
Control (37°C)
15.2 ± 1.8
2.5 ± 0.3
12.1 ± 2.5
+ Inhibitor X
8.1 ± 1.1
1.3 ± 0.2
N/A
+ Inhibitor Y
14.9 ± 2.1
2.4 ± 0.4
N/A
Intracellular concentration can be estimated by dividing the amount of compound per well by the estimated cell volume, which requires determining the average cell volume for the specific cell line.
Concluding Remarks
Measuring the cellular uptake of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a non-trivial but essential task in its preclinical characterization. Both LC-MS/MS and radiometric assays provide robust and quantitative data. LC-MS/MS offers the advantage of being label-free, while radiometric assays provide unparalleled sensitivity. The choice between them often depends on resource availability. Regardless of the chosen method, the inclusion of rigorous validation experiments—assessing time, concentration, and temperature dependence—is not optional. These controls are fundamental to ensuring the scientific integrity of the results and providing a clear, mechanistic understanding of how M6ATPP enters its cellular theater of action.
References
Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins.
Intracellular concentr
Recent Advances in Methods for Quantifying the Cell Penetr
Cell Uptake & Release Assay Services for Radiopharmaceuticals. Alfa Cytology.
Trapped!
Radiolabeled In Vivo PK/ADME Studies. WuXi AppTec.
The relevance of homogeneous radiometric assays in modern drug discovery.
Intracellular Transport Studies of Picolinate Macrocyclic Copper and Lanthanide Complexes.
Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. Lirias.
Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry.
Radiolabelling small and biomolecules for tracking and monitoring. PMC.
Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. MDPI.
An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers.
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
Intracellular Drug Uptake—A Comparison of Single Cell Measurements Using ToF-SIMS Imaging and Quantification from Cell Populations with LC/MS/MS.
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
Guidance for preclinical studies with radiopharmaceuticals. IAEA.
How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associ
LC-MS based assay to measure intracellular compound levels in Mycobacterium smegm
Design of experiment (DoE)-driven in vitro and in vivo uptake studies of exosomes for pancreatic cancer delivery enabled by copper-free click chemistry-based labelling. PMC.
LC/MS Applic
Comparative Study of the Cellular Uptake and Intracellular Behavior of a Library of Cyclic Peptide–Polymer Nanotubes with Different Self-Assembling Properties. Biomacromolecules.
Full article: In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived
Cancer cell-selective modulation of mitochondrial respiration and metabolism by potent organogold(iii) dithiocarbamates.
Application Note: Development of a High-Throughput In Vitro Assay for the Screening of Potential Protoporphyrinogen Oxidase (PPO) Inhibitors Using Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate as a Candidate Compound
Introduction Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). This pathway is fun...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). This pathway is fundamental for the production of essential molecules such as chlorophyll in plants and heme in both plants and animals.[1][2][3] Due to its vital role, PPO has become a significant target for the development of herbicides.[3][4][5] Inhibition of PPO leads to the accumulation of its substrate, PPGIX, which then leaks into the cytoplasm and is autooxidized to PPIX.[1] This accumulation of PPIX, a potent photosensitizer, results in the light-dependent generation of reactive oxygen species, causing rapid lipid peroxidation, membrane damage, and ultimately, cell death.[1][6]
The chemical structure of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate suggests its potential as a PPO inhibitor. The trichlorophenyl moiety is a common feature in various bioactive compounds, and the picolinate scaffold is present in several classes of herbicides. This application note provides a detailed protocol for the development and validation of a novel in vitro fluorescence-based assay to determine the inhibitory activity of this candidate compound and others against plant-derived PPO.
Principle of the Assay
This assay quantifies the enzymatic activity of PPO by monitoring the fluorescence of the reaction product, protoporphyrin IX (PPIX). PPO catalyzes the conversion of the non-fluorescent substrate, protoporphyrinogen IX (PPGIX), to the highly fluorescent PPIX. The rate of increase in fluorescence is directly proportional to the PPO activity. Potential inhibitors will decrease the rate of PPIX formation, resulting in a lower fluorescence signal. The half-maximal inhibitory concentration (IC50) can then be determined by measuring the enzyme's activity across a range of inhibitor concentrations.[7]
Assay Buffer (100 mM Tris-HCl, 1 mM EDTA, 0.1% (w/v) Tween 80, pH 7.4): Prepare a stock solution of 1 M Tris-HCl and 0.5 M EDTA. For 100 mL of assay buffer, combine 10 mL of 1 M Tris-HCl (pH 7.4), 200 µL of 0.5 M EDTA, and 0.1 g of Tween 80. Adjust the final volume to 100 mL with deionized water.
Enzyme Working Solution (0.05 mg/mL): On the day of the assay, dilute the PPO stock solution in ice-cold assay buffer to a final concentration of 0.05 mg/mL.[8] Keep the enzyme on ice at all times.
Substrate Working Solution (5 µM): Prepare a 1 mM stock solution of PPGIX in DMSO. Immediately before use, dilute the stock solution in assay buffer to a final concentration of 5 µM. Protect the substrate solution from light.
Compound and Control Preparation:
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in DMSO to obtain concentrations for the dose-response curve (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).
Fomesafen (Positive Control): Prepare a 1 mM stock solution in DMSO. Create a serial dilution series in DMSO similar to the test compound.[9]
Assay Procedure in 96-Well Plate Format
Compound Addition: Add 2 µL of the serially diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 96-well black plate.
Enzyme Addition: Add 98 µL of the PPO enzyme working solution to each well.
Incubation: Mix gently on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature, protected from light. This pre-incubation allows the inhibitor to bind to the enzyme.
Reaction Initiation: Add 100 µL of the PPGIX substrate working solution to each well to start the reaction. The final volume in each well will be 200 µL.
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity every minute for 30 minutes.
Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
Normalize Data: Express the reaction rates as a percentage of the vehicle control (100% activity).
Generate Dose-Response Curve: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
Calculate IC50: Use a non-linear regression analysis (four-parameter logistic model) to fit the dose-response curve and determine the IC50 value.[11][12] The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.[7][11]
Assay Validation
A robust and reliable assay is crucial for accurate screening results. The following validation steps should be performed:[13][14][15]
Z'-factor: To assess the quality and suitability of the assay for high-throughput screening, the Z'-factor should be calculated using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Intra- and Inter-Assay Precision: To determine the reproducibility of the assay, the IC50 of the positive control (Fomesafen) should be determined in multiple replicates within the same assay (intra-assay) and on different days (inter-assay). The coefficient of variation (%CV) should be less than 20%.
Substrate and Enzyme Concentration Optimization: The concentrations of PPO and PPGIX should be optimized to ensure the reaction is in the linear range and sensitive to inhibition.[16]
Expected Results and Interpretation
The positive control, Fomesafen, is expected to show potent inhibition of PPO with a low nanomolar IC50 value.[9] For the test compound, Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, the resulting IC50 value will quantify its inhibitory potency. A lower IC50 value indicates a more potent inhibitor.[17] A sigmoidal dose-response curve is expected for active compounds.
Troubleshooting
Issue
Possible Cause
Solution
High background fluorescence
Substrate degradation
Prepare substrate solution fresh and protect from light.
Low signal-to-noise ratio
Suboptimal enzyme or substrate concentration
Re-optimize concentrations of PPO and PPGIX.
High variability between replicates
Pipetting errors, improper mixing
Use calibrated pipettes, ensure thorough mixing.
No inhibition by positive control
Inactive enzyme or control
Use a fresh batch of enzyme and positive control.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the PPO inhibition assay.
Conclusion
This application note provides a comprehensive and robust protocol for a high-throughput, fluorescence-based assay to screen for inhibitors of plant Protoporphyrinogen Oxidase. The detailed steps for reagent preparation, assay execution, data analysis, and validation will enable researchers to reliably determine the inhibitory potential of novel compounds like Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate. This assay is a valuable tool in the discovery and development of new herbicidal agents.
References
Birchfield, N. & Casida, J. E. (1997). Protoporphyrinogen Oxidase of Mouse Liver Mitochondria. Journal of Biological Chemistry, 272(16), 10731-10736. [Link]
Dayan, F. E., & Duke, S. O. (2010). Protoporphyrinogen Oxidase Inhibitors. In Herbicide Resistance (pp. 131-155). Wiley. [Link]
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
Koch, M., et al. (2004). Crystal structure of protoporphyrinogen IX oxidase: a key enzyme in haem and chlorophyll biosynthesis. The EMBO Journal, 23(8), 1720-1728. [Link]
Wikipedia. (n.d.). IC50. Retrieved February 14, 2026, from [Link]
Markossian, S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Farmonaut. (2026, February 11). Flumioxazin Herbicide: Innovations & Applications. [Link]
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. [Link]
Duke, S. O., et al. (1991). Protoporphyrinogen Oxidase-Inhibiting Herbicides. Weed Science, 39(3), 465-473. [Link]
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In S. Markossian, et al. (Eds.), Assay Guidance Manual. [Link]
Wikipedia. (n.d.). Protoporphyrinogen oxidase. Retrieved February 14, 2026, from [Link]
Corradi, H. R., et al. (2007). Functional definition of the tobacco protoporphyrinogen IX oxidase substrate-binding site. Biochemical Journal, 402(3), 575-580. [Link]
Baines, K. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]
Larue, B., et al. (2024). Production and characterization of homologous protoporphyrinogen IX oxidase (PPO) proteins: Evidence that small N-terminal amino acid changes do not impact protein function. PLOS One, 19(9), e0300123. [Link]
Zhang, Y., et al. (2022). Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitors. Molecules, 27(19), 6543. [Link]
American Society for Microbiology. (2010). Molecular Diagnostic Assay Validation. [Link]
University of Nebraska-Lincoln. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms. [Link]
Wang, X., et al. (2023). Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation. RSC Advances, 13(18), 12163-12173. [Link]
Google Patents. (n.d.). US6084155A - Herbicide-tolerant protoporphyrinogen oxidase ("protox") genes.
Purdue University. (n.d.). Lecture Inhibition of Protoporphyrinogen Oxidase. [Link]
Iowa State University. (n.d.). Inhibitors of Protoporphyrinogen Oxidase. Herbicides That Act Through Photosynthesis. [Link]
Koch, M., et al. (2004). Crystal structure of protoporphyrinogen IX oxidase: a key enzyme in haem and chlorophyll biosynthesis. EMBO reports, 5(5), 497-502. [Link]
Application Notes & Protocols: Characterizing the Auxin-like Activity of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Picolinate Derivative for Plant Science Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a novel synthetic compound belonging to...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Picolinate Derivative for Plant Science
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a novel synthetic compound belonging to the picolinate class of molecules. While this specific chemical entity is not extensively documented in public literature, its core structure is analogous to a well-established class of synthetic auxins and herbicides.[1][2] Picolinates, such as picloram and aminopyralid, function as potent mimics of the natural plant hormone indole-3-acetic acid (IAA), the primary auxin in most plants.[3] These synthetic auxins typically act by hijacking the plant's natural auxin signaling pathway, leading to uncontrolled growth and, at sufficient concentrations, lethality in susceptible species.[4][5]
The structural features of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate—namely the picolinic acid backbone—strongly suggest a hypothesized mode of action as an auxin agonist. This document provides a comprehensive guide for researchers to systematically investigate and characterize the auxin-like biological activity of this compound. The protocols herein are designed as self-validating systems, incorporating necessary controls to ensure scientifically rigorous evaluation.
Part 1: Physicochemical Properties and Solution Preparation
A precise and stable stock solution is fundamental for reproducible biological assays.[6][7] Due to the trichlorophenyl group, Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is predicted to have low aqueous solubility. Therefore, an organic solvent is required for initial solubilization.
Table 1: Compound Properties and Stock Solution Parameters
Mass (mg) = 0.010 mol/L × 0.001 L × 347.59 g/mol × 1000 mg/g = 3.48 mg
Weigh Compound: Tare the amber vial on the analytical balance. Carefully weigh out 3.48 mg of the compound directly into the vial.
Solubilization: Add 1.0 mL of high-purity DMSO to the vial.
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming (to 30-37°C) or brief sonication can be used to aid dissolution.
Storage: Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date. Store at -20°C. For frequent use, create smaller working aliquots to avoid repeated freeze-thaw cycles of the primary stock.[7]
Part 2: Hypothesized Mechanism of Action
Auxins regulate gene expression through a concise and elegant signaling pathway.[9][10] The core of this pathway involves three protein families: the TIR1/AFB F-box auxin receptors, the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[11][12][13]
In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their ability to regulate the transcription of auxin-responsive genes.[3] When auxin is present, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and an Aux/IAA protein.[12] This binding event targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome.[14] The removal of the Aux/IAA repressor liberates the ARF to activate or repress downstream gene expression, leading to various physiological responses.[9][15]
Picolinate herbicides are known to preferentially bind to specific members of the TIR1/AFB family, such as AFB5, to initiate this degradation cascade.[1][2] We hypothesize that Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate acts similarly, binding to a TIR1/AFB receptor to trigger the degradation of Aux/IAA proteins.
Caption: Hypothesized action of the novel compound in the auxin signaling pathway.
Part 3: Experimental Protocols for Biological Characterization
The following protocols are designed to test the hypothesis that Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate possesses auxin-like activity using the model plant Arabidopsis thaliana.
Principle: Auxin exhibits a biphasic dose-response on root growth. Low concentrations can stimulate root elongation and lateral root formation, while high concentrations are strongly inhibitory.[16][17] This assay is a sensitive and quantitative method to assess auxin-like activity.
Murashige and Skoog (MS) agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7)
10 mM stock solution of the test compound
Positive control: 10 mM Indole-3-acetic acid (IAA) in DMSO
Sterile water, 70% ethanol, 20% bleach solution
Nylon mesh or sterile filter paper
Procedure:
Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse 4-5 times with sterile water.
Stratification: Resuspend seeds in sterile water and store at 4°C for 2-3 days to synchronize germination.
Plate Preparation: Prepare MS agar plates containing a range of concentrations of the test compound (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Also prepare plates for a mock treatment (DMSO equivalent to the highest concentration) and a positive control series with IAA.
Germination & Transfer: Plate sterilized seeds on a standard MS plate. After 4-5 days of growth in a controlled environment (22°C, 16h light/8h dark), carefully transfer seedlings of uniform size to the prepared treatment plates.[18] Place 10-15 seedlings vertically on each plate.
Incubation: Return the plates to the growth chamber in a vertical orientation for 5-7 days.
Data Collection: Scan the plates at high resolution. Using image analysis software (e.g., ImageJ), measure the length of the primary root from the root-shoot junction to the tip.
Analysis: For each concentration, calculate the mean root length and standard deviation. Plot the mean root length as a function of concentration to generate a dose-response curve. Compare the curve to that of the IAA positive control and the mock treatment.
Expected Results: A compound with auxin-like activity will show significant inhibition of primary root elongation at higher concentrations (typically >100 nM) compared to the mock-treated control. An increase in lateral root density may also be observed.
Protocol 3.2: Gene Expression Analysis by RT-qPCR
Principle: The activation of the auxin signaling pathway leads to rapid transcriptional changes. Early auxin-responsive genes, such as those in the Aux/IAA, GH3, and SAUR families, are quickly upregulated following auxin treatment.[19][20][21] Measuring the transcript levels of these marker genes provides direct molecular evidence of auxin pathway activation.
Materials:
Arabidopsis thaliana (Col-0) seedlings grown hydroponically or on MS plates for 7-10 days
Primers for target genes (e.g., IAA1, GH3.3) and a reference gene (e.g., ACTIN2)
Procedure:
Treatment: Grow seedlings in liquid MS medium or on MS plates overlaid with a nylon mesh. Transfer the seedlings (or mesh) to a treatment solution containing the test compound at an effective concentration determined from the root assay (e.g., 1 µM). Include mock (DMSO) and positive (1 µM IAA) controls.
Time Course: Collect samples at various time points (e.g., 0, 30, 60, 120 minutes) by flash-freezing the entire seedling in liquid nitrogen.
RNA Extraction & cDNA Synthesis: Extract total RNA from the frozen tissue using a commercial kit, following the manufacturer's instructions. Perform a DNase treatment to remove genomic DNA contamination. Synthesize first-strand cDNA from 1-2 µg of total RNA.
RT-qPCR: Set up qPCR reactions using a suitable master mix, cDNA template, and gene-specific primers. Run the reactions on a real-time PCR machine.
Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene. Compare the fold-change in gene expression for the compound-treated samples to the mock and IAA-treated samples.
Caption: Workflow for RT-qPCR analysis of auxin-responsive gene expression.
Expected Results: A compound that activates the auxin signaling pathway will cause a rapid and significant increase in the transcript levels of early auxin-responsive genes, similar to the effect of IAA.
Part 4: Data Interpretation and Advanced Studies
Consistent results across both physiological (root elongation) and molecular (gene expression) assays provide strong evidence for auxin-like activity. A potent compound will show root growth inhibition and gene induction at low nanomolar concentrations.
Further characterization could include:
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to determine which chemical moieties are critical for its activity.
Receptor Binding Assays: Conduct in vitro binding assays using purified TIR1/AFB proteins to determine if the compound directly interacts with auxin receptors and to identify which receptor(s) it has the highest affinity for.[22]
Herbicide Efficacy Testing: Evaluate the compound's effect on various weed and crop species to determine its potential as a selective herbicide.
Transcriptomic Analysis (RNA-seq): Perform a genome-wide analysis to understand the full scope of transcriptional changes induced by the compound, comparing its effects to that of natural and other synthetic auxins.[20]
References
Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress - MDPI. Available at: [Link]
Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression - PubMed. Available at: [Link]
A Synthetic Approach Reveals Extensive Tunability of Auxin Signaling - PMC. Available at: [Link]
A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC. Available at: [Link]
Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression - Oxford Academic. Available at: [Link]
Complex regulation of the TIR1/AFB family of auxin receptors - PNAS. Available at: [Link]
TIR1/AFB proteins: Active players in abiotic and biotic stress signaling - Frontiers. Available at: [Link]
Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife. Available at: [Link]
Mechanisms of auxin signaling | Development | The Company of Biologists. Available at: [Link]
Genome-Wide Identification and Expression Analysis of Auxin-Responsive GH3 Gene Family in Pepper (Capsicum annuum L.) - MDPI. Available at: [Link]
Auxin and its role in plant development: structure, signalling, regulation and response mechanisms - PubMed. Available at: [Link]
Decoding the Transcriptional Specificity of Auxin Signaling: A Synthetic Biology Approach. Available at: [Link]
A synthetic approach reveals extensive tunability of auxin signaling. | Department of Biology. Available at: [Link]
Review: Rapid auxin signaling: Unknowns old and new | Plantae. Available at: [Link]
(PDF) Auxin in action: Signalling, transport and the control of plant growth and development. Available at: [Link]
Architecture of DNA elements mediating ARF transcription factor binding and auxin-responsive gene expression in Arabidopsis | PNAS. Available at: [Link]
Genome-wide Identification and Expression Analysis of Auxin Response Factor Genes in Arabian Jasmine in - ASHS Journals. Available at: [Link]
Herbicide Mode of Action Groups 101 - FBN. Available at: [Link]
Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration. Available at: [Link]
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. Available at: [Link]
Auxin Receptors and Plant Development: A New Signaling Paradigm. Available at: [Link]
Measurement of auxin transport in Arabidopsis thaliana - PubMed. Available at: [Link]
Team:UNSW Australia/Lab/Plants - 2018.igem.org. Available at: [Link]
Exogenous Auxin Elicits Changes in the Arabidopsis thaliana Root Proteome in a Time-Dependent Manner - MDPI. Available at: [Link]
Preparation of Stock Solutions | Enfanos. Available at: [Link]
Auxin, actin and growth of the Arabidopsis thaliana primary root - PubMed - NIH. Available at: [Link]
Real-time Analysis of Auxin Response, Cell Wall pH and Elongation in Arabidopsis thaliana Hypocotyls | Request PDF - ResearchGate. Available at: [Link]
Welcome to the technical support center for Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (CAS 875051-79-9).[1][2][3][4] This guide is designed for researchers, medicinal chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (CAS 875051-79-9).[1][2][3][4] This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the solubility of this compound. Given its chemical structure—a halogenated, polycyclic aromatic system—low aqueous solubility is an anticipated physicochemical property.[5] This document provides a structured, tiered approach to systematically troubleshoot and resolve these issues.
Part 1: Understanding the Molecule & The Insolubility Problem
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a complex organic molecule with several key structural features that dictate its solubility profile:
Trichlorophenyl Group: This large, non-polar moiety significantly increases the molecule's hydrophobicity, driving its poor affinity for aqueous media.
Picolinate Core: The pyridine ring and methyl ester group offer some polarity, but this is largely overshadowed by the bulky chlorinated phenyl ring.
Amino Group: The presence of a basic amino group (a weak base) provides a critical "handle" for pH-dependent solubility modification.[6]
The primary challenge is overcoming the strong intermolecular forces in the solid state (crystal lattice energy) and persuading the molecule to interact favorably with solvent molecules.
Part 2: Tiered Troubleshooting Guide & FAQs
This section is structured as a series of questions that a researcher would typically ask when facing solubility issues. We will proceed from the simplest to the most advanced techniques.
Tier 1: Initial Assessment & Common Organic Solvents
Question: My compound appears insoluble in everything. Where do I even begin?
Answer: The first step is a systematic solvent screening process. The goal is to identify a suitable solvent for creating a high-concentration stock solution, which can then be diluted into your final experimental medium.
Core Insight: The large, halogenated aromatic structure suggests that highly polar aprotic solvents are the most promising starting points. These solvents can disrupt the crystal lattice without requiring strong hydrogen bonding interactions from the solute.
Experimental Protocol: Tier 1 Solvent Screening
Preparation: Dispense a small, accurately weighed amount of the compound (e.g., 1-5 mg) into several glass vials.
Solvent Addition: To each vial, add a measured volume of a single solvent to achieve a target concentration (e.g., start with 10 mg/mL).
Dissolution Method:
Vortex the vial vigorously for 1-2 minutes.
If undissolved, use a bath sonicator for 5-10 minutes. Gentle warming (30-40°C) can be applied but be cautious of potential degradation.
Observation: Visually inspect for any remaining solid particles against a dark background. A clear solution indicates dissolution.
Documentation: Record your observations systematically.
Data Presentation: Example Solvent Screening Table
Solvent
Class
Target Conc. (mg/mL)
Observation
Notes
Water
Polar Protic
10
Insoluble
Expected result.
Ethanol
Polar Protic
10
Sparingly Soluble
May require heating/sonication.
Methanol
Polar Protic
10
Sparingly Soluble
Similar to Ethanol.
DMSO
Polar Aprotic
10
Soluble
Good candidate for stock solution.
DMF
Polar Aprotic
10
Soluble
Good candidate for stock solution.
Acetonitrile
Polar Aprotic
10
Poorly Soluble
Less effective than DMSO/DMF.
Dichloromethane
Non-polar
10
Sparingly Soluble
May be useful in synthesis workup.
Ethyl Acetate
Moderately Polar
10
Poorly Soluble
Limited utility for aqueous assays.
Question: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What is happening?
Answer: This is a common phenomenon known as "crashing out."[7] Your compound is soluble in 100% DMSO but becomes insoluble as the percentage of water increases dramatically upon dilution. The polarity of the solvent mixture can no longer support the dissolved state of your hydrophobic compound.[7]
Troubleshooting Steps:
Lower the Final Concentration: This is the simplest solution. Your target concentration may be above the compound's solubility limit in the final assay buffer.
Increase DMSO Carryover (with caution): Most cell-based assays can tolerate up to 0.5% DMSO, but this is cell-line dependent.[7] Increasing the DMSO concentration in the final solution can help, but you must run a vehicle control to ensure the solvent itself is not affecting the experimental outcome.
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first or adding the buffer to the DMSO stock dropwise while vortexing to avoid localized high concentrations that initiate precipitation.[8]
Tier 2: Leveraging pH for Solubility Enhancement
Question: Can I improve the aqueous solubility by changing the pH of my buffer?
Answer: Yes. This is a powerful strategy for this specific molecule. The 6-amino group is a weak base. By lowering the pH of the solvent, you can protonate this nitrogen atom. The resulting positively charged species (a salt) will have a much stronger interaction with polar water molecules, leading to a significant increase in aqueous solubility.[6][9][10] This is a direct application of the Henderson-Hasselbalch equation to solubility.[11][12][13]
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
Compound Addition: Add an excess of the solid compound to each buffer in separate vials. Ensure enough solid is present that some will remain undissolved at equilibrium.
Equilibration: Agitate the slurries at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
Separation: Filter or centrifuge the samples to remove the undissolved solid.
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Analysis: Plot the measured solubility against the buffer pH to determine the optimal pH range.
Visualization: pH-Dependent Protonation and Solubilization
Below is a diagram illustrating how lowering the pH protonates the amino group, transforming the neutral, poorly soluble molecule into a more soluble cationic salt.
Caption: Protonation of the amino group at low pH increases aqueous solubility.
Tier 3: Advanced Strategies - Co-solvents and Formulation
Question: pH adjustment helped, but I still need higher concentrations. What are my next options?
Answer: If pH modification is insufficient, you can employ co-solvents. A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound.[14][15] By adding a co-solvent, you effectively reduce the overall polarity of the aqueous medium, making it more "hospitable" to your hydrophobic molecule.[15]
Cyclodextrins (act as inclusion complexes rather than true co-solvents)[16][17]
Core Insight: The selection of a co-solvent depends on the downstream application. For in vitro assays, small amounts of ethanol or PEG-400 are often acceptable. For in vivo studies, formulation requires careful consideration of toxicity and administration route.
Tier 4: Chemical Modification - Salt Formation
Question: For long-term development, is there a more permanent solution than formulating with co-solvents?
Answer: Yes. Instead of modifying the solvent, you can modify the molecule itself by forming a stable salt.[18][19] This is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug candidate.[20][21]
Process Overview:
Acid Screening: React the free base (your compound) with a panel of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate).
Isolation: Isolate the resulting solid salts.
Characterization: Analyze each salt for key properties:
Solubility: Measure the aqueous solubility (this should be significantly higher than the free base).
Dissolution Rate: Determine how quickly the salt dissolves.
Stability: Assess chemical and physical stability under stressed conditions (heat, humidity).
Hygroscopicity: Measure the tendency to absorb moisture from the air.
Core Insight: Salt formation can dramatically improve solubility and dissolution rate, but it requires synthetic chemistry effort and extensive characterization to select the optimal salt form for development.[18][19] The goal is to find a salt that provides the best balance of all desired properties.
Visualization: Tiered Troubleshooting Workflow
This diagram outlines the logical progression for addressing insolubility, from basic screening to advanced chemical modification.
Caption: A decision-making workflow for troubleshooting insolubility issues.
References
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
Wikipedia contributors. (2024). Cosolvent. Wikipedia. [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. Technical Note. [Link]
Kumar, L., & Singh, A. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 145-149. [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The British Journal of Cardiology, 19(3), 111-114. [Link]
Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601–2609. [Link]
Putra, O. D., et al. (2021). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Crystals, 11(11), 1335. [Link]
Trevor, A. J., Katzung, B. G., & Kruidering-Hall, M. (Eds.). (n.d.). Pharmacokinetics. AccessPhysiotherapy. [Link]
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO Chelating. [Link]
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. University of Sussex. [Link]
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
Box, K., & Kyeremateng, S. O. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK, 3(4), 282-283. [Link]
Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(21), 7698–7711. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203. [Link]
ResearchGate. (2015). Improving solubility via structural modification. ResearchGate. [Link]
Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]
ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]
Al-Zyoud, W. A., et al. (2013). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 56(17), 6937–6946. [Link]
Wikipedia contributors. (2024). Picolinic acid. Wikipedia. [Link]
National Center for Biotechnology Information. (n.d.). Methyl 6-chloropicolinate. PubChem. [Link]
optimizing Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate concentration for experiments
Reference ID: TS-PIC-MET-001 Status: Active Subject: Optimization of Concentration, Solubility, and Experimental Design Introduction Welcome to the Technical Support Center. You are likely working with Methyl 6-amino-5-(...
Author: BenchChem Technical Support Team. Date: February 2026
Reference ID: TS-PIC-MET-001
Status: Active
Subject: Optimization of Concentration, Solubility, and Experimental Design
Introduction
Welcome to the Technical Support Center. You are likely working with Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate , a synthetic auxin derivative structurally related to Picloram .
As a Senior Application Scientist, I often see researchers struggle with this compound not because of its lack of potency, but due to bioavailability mismatches and solubility artifacts . This molecule acts as a "prodrug" ester—it is designed for high membrane permeability but typically requires hydrolysis to its free acid form to fully engage the TIR1/AFB auxin signaling complex.
This guide replaces trial-and-error with a calculated, mechanistic approach to optimizing your experimental concentrations.
Module 1: Solubility & Stock Preparation
The Core Challenge: This compound is a hydrophobic methyl ester. It is practically insoluble in water. Direct addition to aqueous media without a proper carrier solvent will result in micro-precipitation, leading to "silent" failures where the effective concentration is near zero despite high calculated molarity.
Optimized Stock Protocol
Parameter
Recommendation
Technical Rationale
Primary Solvent
DMSO (Dimethyl sulfoxide), Anhydrous
DMSO effectively solvates the picolinate ring and prevents ester hydrolysis during storage.
Stock Conc.
10 mM - 50 mM
High enough to keep solvent volume <0.1% in final assay, low enough to prevent crashing out upon freeze-thaw.
Storage
-20°C, Desiccated
Moisture introduces protons/hydroxyls that catalyze slow hydrolysis of the methyl ester to the acid form.
Vessel
Glass or Polypropylene
Avoid Polystyrene (PS) for concentrated stocks as DMSO can leach plasticizers.
Step-by-Step Solubilization
Weighing: Weigh the powder in a glass vial. Do not use plastic weigh boats if washing with DMSO.
Dissolution: Add anhydrous DMSO to reach 50 mM. Vortex vigorously for 30 seconds.
Visual Check: Hold the vial against a light source. The solution must be crystal clear. Any turbidity indicates undissolved particulate.
Aliquot: Split into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles which introduce atmospheric moisture.
Module 2: Dose-Response Optimization
The Core Directive: Do not guess a single dose. Synthetic auxins exhibit a biphasic response : they promote growth/differentiation at low concentrations and induce toxicity/necrosis at high concentrations.
Recommended Concentration Ranges
Application
Target Range (Molar)
Notes
Receptor Binding (in vitro)
to M
Critical: If using purified TIR1, the ester form may show low affinity. Pre-hydrolysis may be required.[1]
Tissue Culture (Callus/Somatic)
to M
The ester penetrates the cuticle/cell wall better than the acid salt.
Herbicidal Screening
to M
High doses mimic "auxin overdose," collapsing transmembrane proton gradients.
Experimental Workflow Diagram
The following diagram outlines the logic for serial dilution to ensure logarithmic spacing, which is critical for calculating accurate
values.
Figure 1: Serial dilution workflow ensuring constant solvent background. Direct dilution from stock to low concentrations often fails due to precipitation; intermediate steps are required.
Module 3: Biological Mechanism (The "Why")
To optimize the concentration, you must understand the pathway. This molecule mimics Indole-3-acetic acid (IAA). It acts as "molecular glue," stabilizing the interaction between the TIR1/AFB F-box protein and Aux/IAA transcriptional repressors.[2]
Crucial Insight: The methyl ester modification increases lipophilicity, allowing it to cross the plasma membrane passively. Once inside, intracellular esterases must often cleave the methyl group to regenerate the active acid form that binds TIR1.
Figure 2: The activation pathway. Note the critical conversion from the Methyl Picolinate ester to the Active Acid form required for high-affinity receptor binding.
Module 4: Troubleshooting & FAQs
Q1: My dose-response curve is flat (no activity).
Diagnosis: The ester might not be hydrolyzing in your specific assay timeframe or cell type.
Fix: If using a cell-free assay (e.g., purified protein binding), you must chemically hydrolyze the ester first (treat with NaOH, then neutralize) or use the free acid version. The ester is a prodrug; it does not bind TIR1 with high affinity on its own [1].
Q2: I see "crystals" in my media at 100 µM.
Diagnosis: Solubility limit exceeded.
Fix: Ensure your final DMSO concentration is 0.1% - 0.5%. If precipitation persists, 100 µM is likely above the solubility limit in aqueous buffer. Lower your top dose to 10 µM; synthetic auxins are often potent in the nanomolar range, so 100 µM is likely unnecessary [2].
Q3: The cells are dying (necrosis) rather than growing.
Diagnosis: Auxin overdose. Synthetic auxins like picolinates are herbicides at high doses.
Fix: Shift your concentration window down by two orders of magnitude (e.g., test
M to M).
Q4: Can I autoclave this compound in the media?
Diagnosis: Thermal instability.
Fix:No. Autoclaving can drive hydrolysis or degradation. Always filter-sterilize your stock solution (0.22 µm PTFE filter) and add it to the media after the media has cooled to <50°C.
References
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645.
Sigma-Aldrich. Handling of Hydrophobic Small Molecules and DMSO Stock Preparation. Technical Bulletin.
Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin.[2] Nature Chemical Biology, 8, 477–485.
EPA (2025). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships (Esters). United States Environmental Protection Agency.
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate degradation and stability issues
Welcome to the technical support guide for Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability and degradation. As a picolinate derivative, its behavior is influenced by several environmental factors that can impact experimental outcomes. This guide provides field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs): General Stability & Storage
Q1: What are the primary factors that cause Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate to degrade?
The stability of this compound is primarily influenced by three factors: light, pH, and microbial activity.
Photodegradation: This is a significant degradation pathway. Picolinate-class herbicides are known to be susceptible to photolysis, especially in aqueous solutions. The related compound, aminopyralid, degrades rapidly in clear water when exposed to light, with a half-life as short as 0.6 days.[1][2] Direct exposure of your samples or stock solutions to sunlight or even strong laboratory lighting can lead to rapid and significant loss of the parent compound.
Hydrolysis: The methyl ester group in the molecule is susceptible to hydrolysis, which would convert it to its corresponding carboxylic acid. This reaction is typically pH-dependent, accelerating under both acidic and basic conditions. While the core aminopyralid structure is stable to hydrolysis, the ester functional group on your specific compound introduces this additional degradation route.[3]
Microbial Degradation: In non-sterile environments, such as soil or certain biological matrices, microbial metabolism is a key route of degradation. However, this process can be slow, with half-lives for related compounds in soil ranging from a month to over a year depending on conditions.[2][3] For most sterile laboratory experiments, this is less of a concern.
Q2: How should I properly store the solid compound and its prepared stock solutions to ensure maximum stability?
Proper storage is critical to prevent premature degradation and ensure the accuracy of your experiments.
Solid Compound: Store the solid (powder) form of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate at room temperature in a dry, sealed container, as recommended for similar intermediates.[4] Protect it from prolonged exposure to light.
Stock Solutions: Prepare stock solutions in a high-purity solvent like acetonitrile or toluene/acetone mixture.[5][6] These solutions should be stored in amber glass vials to protect from light and kept at low temperatures (refrigerated at 4°C for short-term use or frozen at -20°C for long-term storage). When preparing solutions, consider acidifying with a small amount of acetic acid if base-catalyzed hydrolysis is a concern.[6]
Q3: What is the expected shelf-life of a stock solution?
The shelf-life depends heavily on the solvent and storage conditions. For pesticide standards stored in acetonitrile at 4°C in the dark, stability can range from months to over a year. However, it is best practice to verify the concentration of your stock solution chromatographically against a freshly prepared standard if it has been stored for more than a few months. A project testing 137 different pesticide compounds found that this is a critical parameter to monitor.[6] Regularly preparing fresh working solutions from a frozen stock is a reliable strategy.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your research, providing causal explanations and actionable solutions.
Q1: My analyte concentration is decreasing rapidly in aqueous solution. What is happening?
A rapid loss of your compound in an aqueous medium is most commonly due to photodegradation.
Causality: The picolinate ring structure absorbs UV light, leading to photochemical reactions that break down the molecule.[1][2] In clear aqueous solutions, this process is particularly efficient. A secondary, though likely slower, cause could be pH-mediated hydrolysis of the methyl ester, especially if your solution is not buffered to a neutral pH.
Troubleshooting Steps:
Protect from Light: Immediately repeat a small-scale experiment using amber glassware or by wrapping your clear glassware completely in aluminum foil.
Run a Dark Control: Set up two parallel experiments: one exposed to normal lab light and one kept entirely in the dark (e.g., in a closed cabinet). Analyze samples from both at regular intervals. A significant difference in concentration will confirm photolability.
Check pH: Measure the pH of your aqueous solution. If it is acidic (pH < 6) or alkaline (pH > 8), consider buffering your system to a neutral pH (6.5-7.5) to minimize potential hydrolysis.
Solvent Check: If preparing an intermediate dilution in a solvent like methanol or ethanol, be aware that these can participate in transesterification reactions under certain catalytic conditions, though this is less common.
Q2: I'm seeing unexpected or new peaks in my chromatogram (LC-MS/MS, HPLC). What could they be?
The appearance of new peaks is a classic sign of degradation. The identity of these peaks points to the degradation pathway.
Likely Degradants:
Carboxylic Acid Analog (from Hydrolysis): The most probable degradant is the corresponding carboxylic acid, 6-amino-5-(2,3,5-trichlorophenyl)picolinic acid. This product results from the hydrolysis of the methyl ester. In reverse-phase HPLC, this compound will likely be more polar and have a shorter retention time than the parent methyl ester. Its mass will be 14 Da less (loss of CH₂, addition of H).
Photodegradation Products: Photolysis can create a variety of products. For the related compound aminopyralid, metabolites include oxamic and malonamic acids.[2] For your compound, expect potential dechlorination or modification of the aromatic rings. These products can have a wide range of polarities and masses.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
Q3: My results are highly variable and not reproducible. What experimental parameters should I standardize?
Lack of reproducibility often stems from inconsistent handling of a sensitive compound.
Causality: Inconsistent exposure to light, temperature fluctuations, and variations in solution pH between experiments can all lead to different rates of degradation, causing high variability in your measured concentrations.
Standardization Checklist:
Consistent Lighting: Ensure all samples, from preparation to analysis, are handled under identical lighting conditions. If possible, work under yellow light or cover all sample vials and flasks.
Controlled Temperature: Do not leave samples on the benchtop for variable amounts of time. Keep them on ice or in a temperature-controlled autosampler.
Buffered Solutions: Use a consistent, well-defined buffer system for all aqueous experiments to eliminate pH drift as a variable.
Standardized Timing: Define and adhere to a strict timeline from sample preparation to analysis. A sample that sits for 2 hours before injection may have a different concentration than one that sits for 20 minutes.
Fresh Standards: Always run a freshly prepared calibration curve or a quality control (QC) standard with each batch of samples to monitor the stability of your reference material.[6]
Q4: What is a reliable method for preparing samples for LC-MS/MS analysis to ensure stability?
A robust sample preparation protocol is essential for accurate quantification. The goal is to extract the analyte efficiently while minimizing degradation during the process.
Recommended Protocol (adapted from methods for related compounds[7]):
Extraction: If working with a solid matrix (e.g., soil, tissue), extract the sample with a solvent mixture like acetonitrile:0.15M ammonium acetate (70:30, v:v). Acetonitrile is effective at precipitating proteins and extracting a wide range of compounds. Use mechanical shaking for a defined period (e.g., 15 minutes).
Centrifugation: Centrifuge the samples to pellet solid debris.
Dilution: Transfer the supernatant. For quantification, dilute the extract in an appropriate solution, such as 0.01% aqueous formic acid, before injection. This ensures compatibility with reverse-phase chromatography and promotes good ionization in the mass spectrometer.
Vial Selection: Use amber autosampler vials to protect the final sample from light while it awaits injection.
Autosampler Temperature: Set the autosampler temperature to a low, stable value (e.g., 4-10°C) to prevent any degradation in the queue.
Technical Deep Dive: Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them. The two most relevant pathways in a laboratory setting are hydrolysis and photolysis.
1. Ester Hydrolysis:
The ester functional group can be cleaved by water, a reaction catalyzed by acid or base.
Mechanism: Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to attack by water. Both pathways lead to the formation of the carboxylic acid and methanol.
Relevance: This is a critical consideration for any experiments in aqueous solutions that are not at a neutral pH. The stability of your compound will be lowest at high and low pH values.
2. Photodegradation:
This pathway involves the absorption of photons (light energy), which excites the molecule to a higher energy state, making it susceptible to chemical reactions.
Mechanism: For aromatic and heterocyclic compounds like this picolinate, UV light absorption can lead to several outcomes, including homolytic cleavage of carbon-chlorine bonds (leading to dechlorination), reaction with dissolved oxygen to form hydroxylated derivatives, or cleavage of the ring structures.[8]
Relevance: This is the most likely cause of rapid degradation in clear solutions exposed to light. It is a complex process that can yield multiple degradation products.
Caption: Primary degradation pathways for the compound in a laboratory setting.
Summary Data & Protocols
Table 1: Stability of Related Picolinate Herbicide (Aminopyralid) in Various Conditions
This table provides context on the expected behavior of picolinate-class compounds in different environments.
Protocol: Assessing Photostability in Aqueous Solution
This protocol provides a standardized method for determining the photostability of your compound.
Caption: Experimental workflow for a photostability assessment study.
Step-by-Step Methodology:
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-10 µg/mL) in a relevant aqueous buffer (e.g., phosphate buffer, pH 7.0).
Aliquot Samples: Dispense the solution into two sets of vials: one set of clear glass vials and one set of identical amber glass vials (or clear vials wrapped in foil) to serve as the dark control.
Time Zero (T=0) Analysis: Immediately take one vial from each set and analyze it via a validated chromatographic method (e.g., HPLC-UV or LC-MS/MS) to establish the initial concentration.
Exposure: Place the remaining vials under a consistent light source. This can be natural sunlight or a controlled laboratory photochemical reactor. Keep the dark control vials alongside the light-exposed vials to ensure identical temperature conditions.
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from each set for analysis.
Quantification: Analyze the samples to determine the remaining concentration of the parent compound.
Data Analysis: Plot the concentration of the compound versus time for both the light-exposed and dark control samples. The difference in the degradation rate between the two sets quantifies the effect of photodegradation.
References
Mass.gov. (2016, October 1). Summary of Aminopyralid Toxicity and Fate for Application to Sensitive Areas of Rights-of-Way. Available from: [Link]
Beyond Pesticides. (2011, Fall). ChemicalWatch Factsheet: Aminopyralid. Available from: [Link]
Minnesota Department of Natural Resources. (2021, April 16). Pesticide Environmental and Social Risk Assessment: Aminopyralid. Available from: [Link]
Environmental Protection Agency (EPA). (2005, August 10). Pesticides - Fact Sheet for Aminopyralid. Available from: [Link]
Australian Pesticides and Veterinary Medicines Authority. Public Release Summary - Evaluation of the new active AMINOPYRALID in the product Hotshot Herbicide. Available from: [Link]
MDPI. (2020, October 27). Photocatalytic Degradation of a Systemic Herbicide: Picloram from Aqueous Solution Using Titanium Oxide (TiO2) under Sunlight. Available from: [Link]
Centers for Disease Control and Prevention (CDC). (2016, March 2). NMAM METHOD 5600: ORGANOPHOSPHORUS PESTICIDES. Available from: [Link]
MySkinRecipes. Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate. Available from: [Link]
ResearchGate. Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3− complexes: A mechanistic study. Available from: [Link]
PubMed. (2001, January 15). Photodegradation of selected herbicides in various natural waters and soils under environmental conditions. Available from: [Link]
EURL-SRM. (2014, September 11). Stability of Pesticide Stock Solutions. Available from: [Link]
Google Patents. US3883541A - 4-Amino-3,5,6-trichloro-2-(functionally substituted methyl) pyridine compounds.
PubMed. (2011, May 11). Inhibition of herbicide photodegradation by plant products. Available from: [Link]
MDPI. (2023, November 20). Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. Available from: [Link]
Shimadzu. Application News: Fully Automated Analysis of Mycophenolic Acid. Available from: [Link]
Wisconsin DNR. Environmental and Social Risk Assessment for Aminopyralid. Available from: [Link]
UT Institute of Agriculture. Preventing Off-target Herbicide Problems in Tomato Fields. Available from: [Link]
MDPI. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Available from: [Link]
PMC. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Available from: [Link]
USDA Forest Service. (2007, June 28). Aminopyralid. Available from: [Link]
MySkinRecipes. Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (Thai). Available from: [Link]
Beilstein Journal of Organic Chemistry. (2024, July 18). Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry. Available from: [Link]
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available from: [Link]
MDPI. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Available from: [Link]
PennState Extension. (2025, March 15). Testing for and Deactivating Herbicide Residues. Available from: [Link]
PMC. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Available from: [Link]
EPA. (2022, May 19). Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF. Available from: [Link]
PMC - NIH. Hydrothermal Degradation of Amino Acids. Available from: [Link]
ResearchGate. (2024, November 5). Thermal degradation of 18 amino acids during pyrolytic processes. Available from: [Link]
PubMed. (2021, February 15). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. Available from: [Link]
PMC. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]
PubChem. CID 5288796 | C6H11N2O3. Available from: [Link]
ResearchGate. (2025, August 10). Hydrolysis of Samples for Amino Acid Analysis. Available from: [Link]
PMC. (2024, November 25). Thermal degradation of 18 amino acids during pyrolytic processes. Available from: [Link]
University of Kentucky - UKnowledge. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Available from: [Link]
Springer Link. Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Available from: [Link]
PLOS One. (2012, October 8). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. Available from: [Link]
PubMed. (2005, June 1). Hydrolysis of 2',3'-O-methyleneadenosin-5'-yl bis-5'-O-methyluridin-3'-yl phosphate: the 2'-hydroxy group stabilizes the phosphorane intermediate, not the departing 3'-oxyanion, by hydrogen bonding. Available from: [Link]
PubMed. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. Available from: [Link]
PubMed. (2000, May 15). Effect of hydrolysis time on the determination of amino acids in samples of soybean products with ion-exchange chromatography or precolumn derivatization with phenyl isothiocyanate. Available from: [Link]
Technical Support Center: Purification of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
Case ID: PUR-ARYL-PIC-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Compound Profile User Context: You have synthesized Methyl 6-amino-5-(2,3,5-trich...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-ARYL-PIC-001
Status: Active
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Compound Profile
User Context: You have synthesized Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (likely via Suzuki-Miyaura cross-coupling of a 5-halopicolinate and 2,3,5-trichlorophenylboronic acid). You are now facing challenges with isolation, coloration, or baseline impurities.
Compound Characteristics:
Nature: Lipophilic ester with a basic amine and a bulky, electron-poor aryl group.
Palladium Black/Colloids: Causes darkening/browning of the solid.
Hydrolysis Product: The free carboxylic acid (picolinic acid derivative) formed if the Suzuki base was too strong or reaction time too long.
Homocoupling: Bis(trichlorophenyl) species.
This guide prioritizes purification efficiency for biological assays, ensuring removal of metal catalysts and boronic acid residues.
Impurity Diagnosis & Workflow Logic
Before selecting a method, diagnose your crude material. Use the logic flow below to determine the optimal purification route.
Figure 1: Decision matrix for selecting the appropriate purification module based on crude material characteristics.
Technical Protocols
Module A: Recrystallization (Scalable & Robust)
Best for: Batches >5g, removal of lipophilic impurities.
The trichlorophenyl group makes this molecule highly lipophilic, while the ester/amine provides polarity. A solvent pair of Methanol (Solvent A) and Water (Anti-solvent) is the standard industrial approach for picolinates [1].
Protocol:
Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol (MeOH).
Note: If insolubles remain (likely Pd black), filter hot through a Celite pad.
Nucleation: Remove from heat. While stirring rapidly, add Water dropwise until the solution turns slightly turbid (cloud point).
Re-solubilization: Add a few drops of hot MeOH to clear the turbidity.
Crystallization: Allow the solution to cool slowly to room temperature (RT) over 2 hours. Then, cool to 0-4°C in an ice bath for 1 hour.
Filtration: Filter the pale yellow/white needles. Wash the cake with cold 1:1 MeOH:Water.
Drying: Dry under vacuum at 40-50°C.
Parameter
Specification
Reason
Solvent Ratio
~5:1 to 3:1 (MeOH:H2O)
Balances yield vs. purity. Excess water precipitates impurities.
Temperature
65°C (Dissolve) 4°C (Filter)
Maximizes recovery.
Expected Appearance
Off-white to pale beige solid
Dark color indicates residual Pd.
Module B: Flash Chromatography (High Purity)
Best for: Batches <5g, separating close-running regioisomers.
The free amine at position 6 can interact with silanols on the silica gel, causing "streaking" or tailing. You must buffer the eluent.
System Setup:
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10
60:40).
Modifier:1% Triethylamine (Et3N) is mandatory to neutralize silica acidity.
Step-by-Step:
Slurry Pack: Pre-equilibrate the column with Hexane + 1% Et3N.
Loading: Dissolve crude in a minimum volume of Dichloromethane (DCM) or load as a dry silica dispersion (dry load) if solubility is poor.
Fractions 15-30 (Increasing EtOAc): The target picolinate usually elutes around 20-30% EtOAc.
Monitoring: The compound is UV active (254 nm).
Rf Value: Expect ~0.35 in Hex:EtOAc (7:3).
Module C: Palladium Scavenging (Metal Removal)
Required if: The compound is for biological screening or is dark brown.
Suzuki couplings often leave residual Palladium (Pd), which is cytotoxic and interferes with assays.
Method:
Dissolve the compound in THF or EtOAc.
Add SiliaMetS® Thiol (or equivalent thiol-functionalized silica) or Activated Charcoal (10 wt% relative to mass).
Stir at 50°C for 30-60 minutes.
Filter through a 0.45
m PTFE membrane or Celite.
Concentrate the filtrate. The color should improve from brown to pale yellow.
Troubleshooting & FAQs
Q1: My product has a baseline spot on TLC that won't go away.
Diagnosis: This is likely the hydrolyzed carboxylic acid (6-amino-5-(2,3,5-trichlorophenyl)picolinic acid). The methyl ester is susceptible to hydrolysis if the Suzuki reaction used strong bases (e.g., NaOH) or prolonged heating [2].
Fix:
Wash with saturated NaHCO3 (The acid will go into the aqueous layer; the ester stays in organic).
Dry organic layer over MgSO4 and concentrate.
Q2: I see a spot running faster than my product (High Rf).
Diagnosis: This is often the protodeboronation product (1,2,4-trichlorobenzene) or unreacted starting material (halopyridines).
Fix: These are very lipophilic. A Hexane wash of your solid crude material can often dissolve these impurities while leaving the picolinate product behind (trituration).
Q3: The melting point is lower than expected.
Diagnosis: Solvent entrapment or crystal polymorphs.
Fix: Picolinates can form solvates. Dry the sample at 50°C under high vacuum (0.1 mbar) for 12 hours. Typical melting points for this class are often in the 130–160°C range, depending on the exact polymorph [1].
Analytical Validation (Self-Check)
Verify purity using these specific NMR markers:
Marker Signal (1H NMR, DMSO-d6)
Expected Shift ()
Diagnostic Value
-OCH3 (Methyl Ester)
~3.8 - 3.9 ppm (Singlet)
Integration must be 3H. Loss indicates hydrolysis.
-NH2 (Amine)
~6.0 - 7.5 ppm (Broad Singlet)
Exchangeable with D2O. Confirms free amine.
Aromatic Protons
7.0 - 8.5 ppm
Check for "extra" multiplets indicating homocoupling.
References
Balko, T. W., et al. (2008). 6-(Poly-substituted aryl)-4-aminopicolinates and their use as herbicides. U.S. Patent No.[2][3][4][5] 7,314,849.[4][5] Washington, DC: U.S. Patent and Trademark Office. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Suzuki-Miyaura mechanism and side reactions).
dealing with batch-to-batch variability of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
Batch Consistency & Troubleshooting Guide Executive Summary: The "Auxin Twist" & Variability Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (CAS: 875051-79-9) is a high-value synthetic intermediate and research stand...
Author: BenchChem Technical Support Team. Date: February 2026
Batch Consistency & Troubleshooting Guide
Executive Summary: The "Auxin Twist" & Variability
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (CAS: 875051-79-9) is a high-value synthetic intermediate and research standard, structurally related to the 6-aryl-picolinate class of auxin herbicides (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl).
In research applications—specifically auxin signaling assays (AFB5 receptor binding) or high-throughput screening—batch-to-batch variability is rarely due to "bad synthesis" but rather post-synthesis instability and polymorphism .
This guide addresses the three most common user complaints:
Potency Shifts: IC50 values fluctuating >3-fold between lots.
Solubility Crashes: Compound precipitating in DMSO stocks.
Ghost Peaks: Unexpected signals in LC-MS during stability studies.
Diagnostic Triage: Why is my data inconsistent?
Use this logic flow to diagnose the root cause of your experimental variability before contacting the vendor.
Figure 1: Diagnostic workflow for identifying the chemical source of biological variance.
The Issue: You ordered the Methyl Ester (MW ~331.58), but your assay results suggest the compound is acting like the Free Acid (MW ~317.55).
Mechanism: Picolinate methyl esters are susceptible to hydrolysis, especially if stored in DMSO that has absorbed atmospheric water (hygroscopic). The Acid form binds TIR1/AFB5 receptors differently than the Ester (which often acts as a pro-herbicide requiring in-planta activation).
Symptom: Loss of cell permeability in whole-plant assays; increased affinity in cell-free receptor binding assays.
Diagnosis: LC-MS shows a dominant peak at [M+H]+ 318 instead of 332.
Prevention:
Store solid powder at -20°C with desiccant.
Never store DMSO stocks >1 month. Make fresh.
Use anhydrous DMSO (water content <0.1%).
3.2 Palladium (Pd) Contamination
The Issue: Cytotoxicity in cell lines that is unrelated to auxin signaling.
Mechanism: The synthesis of 6-aryl-picolinates involves Suzuki-Miyaura cross-coupling to attach the 2,3,5-trichlorophenyl tail. Residual Palladium (catalyst) can remain trapped in the crystal lattice.
Limit: For cell-based assays, Pd should be <10 ppm.
Protocol: If you suspect Pd toxicity, treat your stock solution with a metal scavenger resin (e.g., SiliaMetS® Thiol) for 1 hour, filter, and re-test.
3.3 Regioisomerism (The "Chlorine Dance")
The Issue: The "2,3,5-trichlorophenyl" moiety is sterically crowded. Lower-grade batches may contain the 2,3,6-trichlorophenyl or 2,4,5-trichlorophenyl isomers.
Impact: Auxin receptors are extremely sensitive to the "twist" of the phenyl tail. Isomers will fail to lock into the AFB5 pocket, leading to "inactive" batches.
QC Check: Standard C18 HPLC often fails to separate these isomers.
Recommendation: Use a Phenyl-Hexyl column or run 1H-NMR. The aromatic proton splitting patterns are distinct for 2,3,5-substitution.
Comparative Data: Good vs. Bad Lots
Use this table to benchmark your current batch.
Feature
High-Quality Reference
Problematic Batch (Flag)
Impact on Experiment
Appearance
White to Off-White Crystalline Solid
Yellow/Tan Powder
Yellow indicates oxidation or residual nitro- precursors.
LC-MS (ESI+)
Major peak: 332.0 (M+H)
Major peak: 318.0 (Acid)
Acid: High receptor binding, low cell entry. Ester: Good cell entry.
1H NMR
Sharp singlets/doublets in aromatic region
Broad peaks or extra multiplets
Indicates regioisomers or paramagnetic metal (Pd/Fe) contamination.
Solubility (DMSO)
Clear at 100 mM
Haze at >10 mM
Crystal polymorphism (hydrate form). Heat to 40°C to dissolve.
Water Content
< 0.5%
> 2.0%
Accelerates hydrolysis of the methyl ester.
Standardized Handling Protocol
To eliminate user-error variability, adopt this SOP for solubilization.
Objective: Create a stable 10 mM Stock Solution.
Equilibration: Allow the vial to warm to Room Temperature (RT) before opening. (Prevents condensation).
Solvent: Use Anhydrous DMSO (Grade: Molecular Biology, ≥99.9%).
Dissolution:
Add DMSO to achieve 10 mM.
Vortex vigorously for 30 seconds.
Critical Step: Sonicate for 5 minutes at RT. (Picolinates can form tight crystal lattices that trap air; sonication ensures true solution).
Aliquot: Dispense into single-use amber vials (light sensitive).
Storage: -20°C. Do not refreeze.
Advanced Troubleshooting: The Degradation Pathway
Understanding how the molecule breaks down helps you avoid "phantom" results.
Figure 2: Primary degradation pathways. Note that picolinates are notoriously photolabile (sensitive to UV light).
Frequently Asked Questions (FAQs)
Q: Can I autoclave this compound in media?A:No. The methyl ester will hydrolyze to the acid form under high heat and pressure. Filter-sterilize your stock solution using a 0.22 µm PTFE (hydrophobic) or Nylon filter.
Q: Why does the color change from white to pink in solution?A: This indicates photodegradation or oxidation of the amino group at the 6-position. If your solution turns pink/red, the concentration is no longer accurate. Discard the aliquot.
Q: My dose-response curve is shifting to the left (more potent) over time. Why?A: You are likely observing the hydrolysis of the Ester to the Acid in your storage vial. The Free Acid often has a higher binding affinity for the AFB5/TIR1 receptor complex in in vitro binding assays, artificially inflating "potency" while losing the cell-permeability required for whole-organism activity.
References
Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[1][2] Bioorganic & Medicinal Chemistry, 24(3), 362-371.
Context: Establishes the structure-activity relationship (SAR)
Prusinska, J., et al. (2022).[3] "The differential binding and biological efficacy of auxin herbicides." Pest Management Science, 79(1305).[3]
Context: Details the binding differences between Picolinate Esters and Acids
Dow AgroSciences LLC. (2010). "Process for the preparation of 6-(aryl)-4-aminopicolinates." World Intellectual Property Organization, WO2010144380A1.
Context: Describes the synthetic routes (Suzuki coupling) and common impurities (regioisomers) found in this chemical class.
Welcome to the Advanced Application Center.
I am Dr. Aris, your Senior Application Scientist. This guide addresses the specific technical challenges associated with Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate . As a member of the arylpicolinate herbicide class (structurally related to Halauxifen-methyl and Florpyrauxifen-benzyl), this molecule presents unique handling characteristics due to its prodrug nature and lipophilicity .
Below you will find targeted troubleshooting modules designed to resolve the most common experimental failures: precipitation during dilution, lack of in vitro binding activity, and inconsistent biological phenotypes.
Module 1: Solubilization & Formulation
Status: Critical | Common Failure: Precipitation in aqueous media[1]
Q: Why does my compound precipitate immediately upon adding it to plant culture media or buffer?
A: This compound is a methyl ester , rendering it highly lipophilic (LogP > 3.0 estimated). It has negligible water solubility. Direct addition of a DMSO stock to an aqueous buffer causes "solvent shock," forcing the hydrophobic molecules to aggregate and crash out of solution.
The Protocol (The "Step-Down" Dilution Method):
To maintain solubility in aqueous environments, you must use a surfactant-mediated intermediate step.
Prepare Stock: Dissolve neat powder in 100% DMSO (anhydrous) to 50–100 mM.
Note: Avoid Ethanol; DMSO is preferred for stability.
Intermediate Dilution: Dilute the stock 1:10 into a surfactant carrier (e.g., Tween-20 or Silwet L-77) before touching water.
Final Application: Slowly spike this intermediate into your final aqueous volume while vortexing.
Visual Workflow (Solubilization):
Figure 1: The "Step-Down" dilution protocol prevents solvent shock precipitation, a common issue with lipophilic arylpicolinates.
Module 2: Mechanism of Action & Assay Selection
Status: High Priority | Common Failure: False negatives in receptor binding assays
Q: I am running an SPR (Surface Plasmon Resonance) assay with purified TIR1 receptor, but I see no binding. Is the compound degraded?
A: The compound is likely intact, but you are testing the wrong form.
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a prodrug .
The Ester (Methyl form): Optimized for membrane permeability and uptake. It has low to zero affinity for the TIR1/AFB receptor.
The Acid (Hydrolyzed form): The active signaling molecule.
Corrective Action:
For In Vivo (Whole Plant) Assays: Use the Methyl Ester . The plant's endogenous esterases will convert it to the active acid inside the tissue.
For In Vitro (Protein) Assays: You must hydrolyze the ester first. Incubate the methyl ester in 1N NaOH for 30 minutes, neutralize with HCl, and then use it in your SPR or Y2H assay. Alternatively, use the free acid form if available.
Scientific Rationale:
Arylpicolinates mimic Indole-3-acetic acid (IAA). They bind to the TIR1/AFB F-box proteins, promoting the ubiquitination and degradation of Aux/IAA repressors. However, the carboxylate headgroup is essential for the electrostatic "molecular glue" interaction within the receptor pocket. The methyl group sterically blocks this interaction [1, 3].
Pathway Visualization (Mode of Action):
Figure 2: The activation pathway. Note that the "Methyl Ester" must convert to the "Active Acid" to bind the receptor.
Module 3: Stability & Storage
Status: Maintenance | Common Failure: Unintended hydrolysis
Q: How stable is the stock solution? Can I store it in water?
A:
In DMSO/Acetone: Stable for >12 months at -20°C.
In Water (pH > 7): Unstable. The methyl ester bond is susceptible to base-catalyzed hydrolysis. At pH 9, the half-life can be minutes to hours [2].
In Water (Acidic pH < 5): Relatively stable, but solubility is poor.
Storage Recommendation Table:
Solvent System
Condition
Stability Estimate
Recommendation
100% DMSO
-20°C, Dark
> 1 Year
Gold Standard for Stock
100% Acetone
-20°C, Dark
6-12 Months
Good for rapid evaporation apps
Aqueous (pH 7.0)
4°C
< 24 Hours
Prepare fresh daily
Aqueous (pH 9.0)
RT
< 1 Hour
Avoid (Rapid Hydrolysis)
Module 4: Experimental Troubleshooting (FAQ)
Q: I am observing inconsistent root curling (epinasty) in my Arabidopsis phenotype screen.A: This is often due to variable uptake . Arylpicolinates are potent but require efficient cuticle penetration.
Fix: Ensure your working solution contains 0.05% v/v Tween-20 or Silwet L-77 . Without surfactant, the lipophilic droplets sit on the leaf surface without penetrating, leading to false negatives.
Q: Can I autoclave media containing this compound?A:No. Autoclaving (high heat + pressure) will accelerate hydrolysis and potentially degrade the trichlorophenyl moiety.
Fix: Filter-sterilize the DMSO stock (0.22 µm PTFE filter) and add it to the media after it has cooled to ~50°C.
Q: Does this compound cross-react with other herbicide resistance traits?A: Generally, arylpicolinates (like Halauxifen) are distinct from classical auxins (like 2,4-D). They often retain activity against weeds that have developed resistance to 2,4-D or Dicamba due to differential binding preferences for AFB5 over TIR1 [4]. If your strain is 2,4-D resistant, this compound should still be effective, assuming the resistance mechanism isn't metabolic detoxification.
References
Jeschke, P. (2015). The Unique Role of Halogen Substituents in the Design of Modern Agrochemicals. Pest Management Science. Link
Australian Pesticides and Veterinary Medicines Authority. (2014). Public Release Summary: Halauxifen-methyl. (Provides hydrolysis kinetics for the arylpicolinate class). Link
Lee, S., et al. (2014).[2] Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology. (Describes SPR protocols for auxin receptors). Link
Bell, J. L., et al. (2020). The discovery and optimization of the arylpicolinate herbicide class. Bioorganic & Medicinal Chemistry. Link
minimizing cytotoxicity of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate in cell lines
A Guide to Minimizing Cytotoxicity of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate in Cell-Based Assays Introduction Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, internally designated MC-235-T, is a novel sm...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Cytotoxicity of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate in Cell-Based Assays
Introduction
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, internally designated MC-235-T, is a novel small molecule modulator under investigation for its potential therapeutic applications. As with many pioneering compounds, establishing a robust and reproducible in vitro testing model is paramount. A primary challenge researchers face is managing the compound's inherent cytotoxicity to distinguish between targeted pharmacological effects and general cellular toxicity.
This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to troubleshoot and minimize the cytotoxicity of MC-235-T in cell line experiments. Our goal is to empower you with the expertise to generate high-quality, reliable data by understanding the underlying principles of cytotoxicity and implementing systematic optimization strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with MC-235-T.
Q1: My cells are showing significant death even at low concentrations of MC-235-T. What is the first thing I should check?
A: The most common culprits for unexpected cytotoxicity at low compound concentrations are the vehicle (solvent) and calculation errors.
Solvent Toxicity: Dimethyl sulfoxide (DMSO) is the recommended solvent for MC-235-T. However, many cell lines are sensitive to DMSO concentrations above 0.5%[1][2][3]. Always run a "vehicle-only" control, where cells are treated with the highest concentration of DMSO used in your experiment, to ensure the observed toxicity is not from the solvent itself.
Concentration & Dilution Errors: Double-check all calculations for stock solution preparation and serial dilutions. A simple miscalculation can lead to treating cells with a much higher concentration of the compound than intended.
Q2: What is a good starting concentration range for a dose-response experiment with a new cell line?
A: For a previously untested cell line, it is crucial to cast a wide net. We recommend a broad, logarithmic dose-response curve spanning from low nanomolar (nM) to high micromolar (µM) ranges (e.g., 1 nM to 100 µM). This approach ensures you capture the full dynamic range of the compound's effect, from no observable effect to complete cytotoxicity, which is essential for an accurate IC50 calculation[4][5].
Q3: How can I be certain that the observed cell death is a specific effect of MC-235-T and not an experimental artifact?
A: The key is rigorous use of controls. Every experiment should include:
Untreated Control: Cells cultured in media alone. This is your baseline for 100% viability.
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This control isolates the effect of the solvent from the effect of the compound[1].
Positive Control (Optional but Recommended): A well-characterized cytotoxic agent (e.g., staurosporine for apoptosis) to confirm that your assay system can detect cell death effectively.
Q4: Should I perform my experiments in serum-containing or serum-free media?
A: This is a critical, cell-line-dependent variable. Serum proteins can bind to small molecules, reducing their effective concentration and apparent toxicity[6][7]. Conversely, some cell lines require serum to remain healthy, and serum starvation can itself induce stress or cell death.
Recommendation: If your cell line can tolerate it, a short-term (e.g., 4-24 hours) exposure in a low-serum (0.5-2%) or serum-free medium during compound treatment can provide a more direct measure of compound activity[6]. However, always compare this to results in your standard serum concentration (e.g., 10% FBS) to understand the impact of serum binding.
Q5: My results are inconsistent between experiments. What are the likely causes?
A: Reproducibility is key in cell-based assays[8][9]. Common sources of variability include:
Cell Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
Cell Seeding Density: Ensure a uniform number of cells are seeded in each well. Over- or under-confluency at the time of treatment will significantly impact results. Perform optimization experiments to find the ideal seeding density for your cell line and assay duration[2].
Reagent Preparation: Prepare fresh reagents when possible and avoid repeated freeze-thaw cycles of stock solutions.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows to diagnose and solve more complex cytotoxicity issues.
Guide 1: Differentiating Compound-Induced Cytotoxicity from Solvent Effects
Unacceptable levels of cell death in your vehicle control can mask the true effect of MC-235-T. This guide helps you systematically identify and eliminate solvent-induced toxicity.
Causality: Solvents like DMSO can disrupt cell membranes and induce apoptosis or necrosis at higher concentrations[2]. The sensitivity to DMSO is highly cell-line specific[1][3].
Troubleshooting Workflow:
Caption: Standard workflow for an IC50 experiment.
Objective: To quantify necrosis by measuring the release of LDH from cells with compromised membrane integrity.
Procedure:
Setup: Seed and treat cells with MC-235-T as described in Protocol 1. Include the following controls:
Spontaneous LDH Release: Vehicle-treated cells.
Maximum LDH Release: Cells treated with a lysis solution (e.g., 1% Triton™ X-100) 30 minutes before the assay endpoint.
Sample Collection:
Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
LDH Reaction:
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a dye).[10][11]
Add 50 µL of the reaction mixture to each well containing the supernatant.
Incubate at room temperature for 10-30 minutes, protected from light.[10]
Measurement:
Add 50 µL of a stop solution if required by the kit.[10]
Measure the absorbance at 490-520 nm using a microplate reader.[10][11]
Calculation:
Subtract the background absorbance (media-only control).
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
References
Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology.[Link]
Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer.[Link]
Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC.[Link]
Guidelines for accurate EC50/IC50 estimation. PubMed.[Link]
Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog.[Link]
Optimization of Cell Viability Assays for Drug Sensitivity Screens. ResearchGate.[Link]
Method to make cell cultures act more like normal cells discovered. Drug Target Review.[Link]
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.[Link]
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.[Link]
Screening in serum-derived medium reveals differential response to compounds targeting metabolism. NIH.[Link]
Why did researcher use low percent serum to culture cells? ResearchGate.[Link]
A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Sotera Health Academy.[Link]
A review for cell-based screening methods in drug discovery. PMC.[Link]
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC.[Link]
What is the role of the serum in a cell culture? Quora.[Link]
Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Oxford Academic.[Link]
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.[Link]
Guidelines for accurate EC50/IC50 estimation. Semantic Scholar.[Link]
Guidelines for accurate EC50/IC50 estimation. ResearchGate.[Link]
Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PMC.[Link]
Identification of small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture assay. bioRxiv.[Link]
UofL biologists create better method to culture cells for testing drug toxicity. UofL News.[Link]
Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. PubMed.[Link]
How to escape from a cytotoxicity failure? YouTube.[Link]
Validating the Biological Activity of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate: A Comparative Guide
For researchers and professionals in the fields of agricultural science and drug development, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth technical comparison...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the fields of agricultural science and drug development, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth technical comparison of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, commercially known as halauxifen-methyl and the active ingredient in Arylex™ active herbicides. We will objectively evaluate its performance against other herbicidal alternatives, supported by experimental data and detailed methodologies, to offer a comprehensive understanding of its place in modern weed management.
Introduction: A Novel Synthetic Auxin
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (halauxifen-methyl) is a member of the arylpicolinate class of synthetic auxin herbicides (HRAC Group O/WSSA Group 4).[1] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and disorganized plant growth that ultimately results in the death of susceptible species.[2] Halauxifen-methyl is distinguished by its high efficacy at very low application rates and its effectiveness against broadleaf weeds, including biotypes that have developed resistance to other herbicide modes of action such as glyphosate and acetolactate synthase (ALS) inhibitors.[3][4][5]
The Molecular Mechanism of Action: A Tale of Selective Binding
The herbicidal activity of synthetic auxins is initiated by their binding to a family of auxin co-receptors known as TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins.[2] This binding event triggers a cascade of molecular events culminating in the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes, leading to phytotoxicity.[6][7]
A key differentiator for arylpicolinates like halauxifen-methyl is their preferential binding to specific members of the TIR1/AFB family. While traditional synthetic auxins like 2,4-D may bind to multiple receptors, halauxifen-methyl exhibits a higher affinity for the AFB5 co-receptor.[5][8] This unique binding profile is a critical factor in its distinct herbicidal activity and spectrum.[5]
Figure 2: Workflow for a whole-plant dose-response bioassay.
Step-by-Step Methodology:
Plant Material: Seeds of the target weed species are germinated in a controlled environment. Uniform seedlings at a specific growth stage (e.g., 2-4 true leaves) are selected for the assay.
Experimental Design: A randomized complete block design is typically employed with multiple replications (e.g., 4-6) for each treatment.
Herbicide Preparation: A stock solution of the herbicide is prepared and serially diluted to create a range of doses (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x the recommended field rate).
Application: Herbicides are applied to the plants using a calibrated spray chamber to ensure uniform coverage.
Incubation: Treated plants are returned to a greenhouse with controlled temperature, humidity, and photoperiod.
Data Collection: At a predetermined time after treatment (e.g., 21-28 days), visual injury ratings (on a scale of 0-100%) and plant biomass (fresh or dry weight) are recorded.
Data Analysis: The data are subjected to statistical analysis (e.g., analysis of variance, ANOVA) and non-linear regression to determine the dose required to cause a 50% reduction in growth (GR₅₀) or a 50% effect (ED₅₀).
In Vitro Auxin Receptor Binding Assay (Surface Plasmon Resonance)
This assay provides a quantitative measure of the binding affinity between a synthetic auxin and its target receptor protein, offering insights into the molecular basis of its activity.
Step-by-Step Methodology:
Protein Expression and Purification: The target auxin receptor proteins (e.g., TIR1, AFB5) are expressed in a suitable system (e.g., insect cells) and purified.
[9]2. SPR Chip Preparation: A sensor chip (e.g., streptavidin-coated) is functionalized by immobilizing a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein.
[8][10]3. Binding Analysis: The purified receptor protein is mixed with the synthetic auxin of interest and flowed over the sensor chip. The binding of the receptor-auxin complex to the immobilized Aux/IAA peptide is detected in real-time as a change in the refractive index at the chip surface.
[10][11]4. Kinetic Analysis: By measuring the association and dissociation rates at various analyte concentrations, the equilibrium dissociation constant (Kᴅ) can be calculated, which is a measure of binding affinity. A lower Kᴅ indicates a higher binding affinity.
[9]
Crop Safety and Yield Impact
A critical aspect of a herbicide's utility is its selectivity, meaning its ability to control weeds without causing significant injury to the crop. Halauxifen-methyl has demonstrated good crop safety in cereals like wheat and barley. [12]Studies have shown that when applied according to label recommendations, halauxifen-methyl does not adversely affect crop growth or grain yield. In some cases, the effective weed control provided by halauxifen-methyl can lead to significant yield increases compared to weedy check plots.
[1][13][14]
Conclusion: A Valuable Tool in Integrated Weed Management
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (halauxifen-methyl) is a potent synthetic auxin herbicide with a distinct biological activity profile. Its high efficacy at low use rates, unique binding affinity for the AFB5 co-receptor, and effectiveness against several herbicide-resistant broadleaf weeds make it a valuable tool for modern agriculture.
[3][4][5]
As with any crop protection product, a thorough understanding of its biological activity, spectrum of control, and proper application is essential for maximizing its benefits while ensuring crop safety and sustainable weed management. This guide provides a framework for the scientific validation of halauxifen-methyl and a comparative basis for its strategic deployment in integrated weed management programs.
References
Jha, A. K., et al. (2023). Efficacy of Halauxifen-methyl + Florasulam against Complex Weeds in Wheat under Kymore Plateau and Satpura Hill Zone of Madhya Pradesh, India. International Journal of Environment and Climate Change, 13(8), 1369-1376. [Link]
Zimmer, M., et al. (2018). Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant Weeds and Soybean Crop Safety. Purdue e-Pubs. [Link]
Verma, B., et al. (2023). Efficacy of halauxifen-methyl + florasulam against complex weeds in wheat under Kymore plateau and Satpura hill. Agro-Welfare and Sustainable-Development. [Link]
Lee, S., et al. (2014). Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons. Methods in Molecular Biology, 1057, 181-190. [Link]
Tomar, D. S., et al. (2023). Efficacy of Halauxifen-methyl + Florasulam against Complex Weeds in Wheat under Kymore Plateau and Satpura Hill Zone of Madhya Pradesh, India. ResearchGate. [Link]
Calderón Villalobos, L. I. A., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(3), 674-682. [Link]
Meena, R. K., et al. (2020). Effect of Different Herbicides on Growth and Yield of Wheat (Triticum aestivum L.). International Journal of Current Microbiology and Applied Sciences, 9(4), 438-448. [Link]
Kumar, S., et al. (2020). Influence of herbicides and their mixtures on growth, yield attributes productivity and economics of wheat. Journal of Pharmacognosy and Phytochemistry, 9(5), 108-112. [Link]
Lee, S., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ResearchGate. [Link]
Zimmer, M., et al. (2018). Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant Weeds and Soybean Crop Safety. Purdue University Graduate School. [Link]
Bardsley, S. J., et al. (2016). halauxifen-methyl + florasulam a new post emergence broad leaved weed cereal herbicide providing robust weed control under variable weather conditions. Aspects of Applied Biology, 134, 11-16. [Link]
Goggin, D. E., et al. (2021). An in-frame deletion mutation in the degron tail of auxin co-receptor IAA2 confers resistance to the herbicide 2,4-D in Sisymbrium orientale. bioRxiv. [Link]
U.S. Environmental Protection Agency. (2016). Final Registration Decision of the New Active Ingredient Halauxifen-methyl. Regulations.gov. [Link]
Minnesota Department of Agriculture. (n.d.). Halauxifen-methyl. [Link]
Zimmer, M. (2018). Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant Weeds and Soybean Crop Safety. Purdue University. [Link]
Pinke, G., et al. (2012). Effects of different herbicide treatments for common ragweed control at different phenological stages under field conditions. Herbologia, 13(1), 1-10. [Link]
Dow AgroSciences. (n.d.). Arylex™ active Technical Bulletin. [Link]
Prusinska, J., et al. (2022). SPR sensorgrams showing binding of AtTIR1, AtAFB2 and AFB5 to the... ResearchGate. [Link]
Obenland, O. A., & Riechers, D. E. (2020). Unraveling the mystery of wheat herbicide tolerance. Morning Ag Clips. [Link]
Vranješ, I., et al. (2020). Importance of halauxifen-methyl for integrated weed management in sunflower, with special emphasis on the control of resistant common ragweed to ALS inhibitors. Fragmenta phytomedica et herbologica, 34(1), 1-12. [Link]
McCauley, C., et al. (2018). Efficacy of Halauxifen-Methyl on Glyphosate-Resistant Horseweed (Erigeron canadensis). ResearchGate. [Link]
Meena, R. S., et al. (2020). EFFICACY OF HERBICIDES FOR BROADLEAF WEEDS MANAGEMENT IN WHEAT (TRITICUM AESTIVUML.). Plant Archives, 20(1), 3021-3026. [Link]
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active constituent halauxifen-methyl in the product GF-2685 Herbicide. [Link]
Corteva Agriscience. (n.d.). Arylex™ in Cereals Knowledge Hub. [Link]
Bin, L., et al. (2025). Protocol for measuring the auxin-induced changes of m6A modification. STAR Protocols, 6(1), 103038. [Link]
Chen, J., et al. (2021). Expression analysis of four Aux/IAA family genes in response to... ResearchGate. [Link]
Calderón Villalobos, L. I. A., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Publications. [Link]
Calderón-Villalobos, L. I. A., et al. (2010). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 6(6), 415-422. [Link]
Maruyama, K., et al. (2012). Interaction and Integration of Auxin Signaling Components. Plant and Cell Physiology, 53(6), 975-985. [Link]
Bastian, A. R., et al. (2017). Evaluation of auxin-responsive genes in soybean for detection of off-target plant growth regulator herbicides. Weed Science, 65(2), 231-243. [Link]
Leskosky, D. (2021). Managing weed resistance made simpler with Arylex active herbicides. Top Crop Manager. [Link]
Mockaitis, K., & Estelle, M. (2008). Auxin Receptors and Plant Development: A New Signaling Paradigm. Annual Review of Cell and Developmental Biology, 24, 55-80. [Link]
Shaw, D., et al. (n.d.). Beyond Herbicide Mode of Action: Considering “Effective” Modes of Action. Take Action. [Link]
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-300. [Link]
comparing Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate to [alternative compound]
[1][2][3][4][5] Executive Summary: The Evolution of Auxin Mimicry This guide compares Halauxifen-methyl (Arylex™ Active), a novel arylpicolinate, against the industry standard 2,4-D . While both compounds are classified...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Executive Summary: The Evolution of Auxin Mimicry
This guide compares Halauxifen-methyl (Arylex™ Active), a novel arylpicolinate, against the industry standard 2,4-D . While both compounds are classified as synthetic auxins (HRAC Group 4), they represent distinct generations of chemistry.
The core differentiator is receptor site specificity . 2,4-D primarily targets the TIR1 (Transport Inhibitor Response 1) receptor, whereas Halauxifen-methyl exhibits a high affinity for the AFB5 (Auxin Signaling F-Box 5) homolog. This unique binding mode allows Halauxifen-methyl to:
Control weed biotypes that have developed resistance to traditional phenoxy auxins.
Achieve efficacy at significantly lower use rates (grams vs. kilograms per hectare).
Maintain activity in cooler conditions where 2,4-D efficacy often declines.
Mechanistic Profiling: The Receptor Divergence
To understand the lack of cross-resistance between these two compounds, researchers must look beyond the general "auxin mimic" classification to the specific co-receptor assembly.
The Signaling Pathway
Auxin herbicides function as "molecular glue," stabilizing the interaction between the F-box protein (TIR1/AFB) and the Aux/IAA transcriptional repressor.[1] This leads to the ubiquitination and degradation of the repressor, unlocking gene expression that causes unregulated growth.
2,4-D Mechanism: Binds preferentially to TIR1 . Mutations in TIR1 are a common source of resistance in dicot weeds.
Halauxifen-methyl Mechanism: Binds preferentially to AFB5 . Because it bypasses the TIR1 pocket, it remains effective even when TIR1 is mutated.
Visualization: Differential Receptor Activation
The following diagram illustrates the parallel pathways. Note the distinct entry points for the two compounds.
Figure 1: Differential binding pathways. 2,4-D relies on TIR1, while Halauxifen-methyl exploits the AFB5 pathway, bypassing TIR1-based resistance mechanisms.
Physicochemical & Efficacy Comparison[1][2][7]
Halauxifen-methyl is characterized by extreme potency and low volatility, addressing two major limitations of 2,4-D (high load and drift risk).
Comparative Data Table
Feature
Halauxifen-methyl (Arylex™)
2,4-D (Ester/Amine)
Implication for Development
Chemical Class
Arylpicolinate
Phenoxy-carboxylate
Distinct resistance profiles.
Primary Target
AFB5 Co-receptor
TIR1 Co-receptor
Halauxifen controls TIR1-resistant biotypes.
Typical Use Rate
5 – 10 g ae/ha
280 – 1,120 g ae/ha
Halauxifen requires ~100x less active ingredient.
Lipophilicity (LogP)
~3.8 (High)
2.8 (Acid), varies by ester
Halauxifen penetrates cuticles rapidly.
Volatility
Low (Vapor Pressure < 10⁻⁷ Pa)
High (Esters) to Low (Salts)
Halauxifen reduces off-target vapor drift risk.
Soil Half-Life
Rapid (DT50 ~1-4 days)
Moderate (DT50 ~10 days)
Halauxifen offers flexibility in crop rotation.
Key Weed Spectrum
Conyza, Lamium, Stellaria
Ambrosia, Brassica, Chenopodium
Complementary spectra; often used in mixtures.
Note on Potency: The drastic difference in use rates (g/ha) necessitates careful formulation. Halauxifen-methyl is often formulated as a suspension concentrate (SC) or oil dispersion (OD) to ensure uniform distribution of the low-volume active ingredient.
To experimentally verify the performance difference and receptor specificity described above, we recommend a Root Growth Inhibition Assay using Arabidopsis thaliana mutants. This protocol is self-validating: Wild-Type (WT) plants should respond to both, while specific mutants will demonstrate resistance to one but not the other.
Protocol: Arabidopsis Root Elongation Assay
Objective: Quantify the resistance factor of tir1 and afb5 mutants against Halauxifen-methyl vs. 2,4-D.
Materials
Compounds: Analytical grade Halauxifen-methyl and 2,4-D.
Stock Preparation: Dissolve herbicides in DMSO. Create serial dilutions (0.1 nM to 10 µM).
Plate Pouring: Add herbicide dilutions to molten agar (approx. 50°C) to prevent thermal degradation. Pour into square petri dishes. Control: DMSO only.
Stratification: Plate seeds and incubate at 4°C for 2 days in darkness to synchronize germination.
Vertical Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).
Data Capture: After 7 days, photograph plates. Use ImageJ (NeuronJ plugin) to measure primary root length.
Expected Results (Validation)
2,4-D Treatment: tir1-1 mutants show longer roots (resistance) compared to WT. afb5 mutants show sensitivity similar to WT.
Halauxifen Treatment: afb5 mutants show longer roots (resistance) compared to WT. tir1 mutants show sensitivity similar to WT.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the Root Growth Inhibition Assay. This protocol isolates the physiological impact of the herbicide on the primary root meristem.
Environmental Fate & Formulation Considerations
For drug development professionals looking at environmental impact:
Halauxifen-methyl: Rapidly degrades to its acid form (Halauxifen-acid) via hydrolysis and microbial metabolism. The acid form is mobile but short-lived.[2] The methyl ester enhances cuticle penetration (lipophilicity) but is not the active form at the receptor site; the plant metabolizes it to the acid form post-absorption.
2,4-D: Highly soluble in water (salt forms), posing leaching risks. Ester forms are volatile and can cause vapor drift damage to sensitive broadleaf crops (e.g., cotton, grapes) miles away. Halauxifen's low vapor pressure significantly mitigates this specific risk.
References
Corteva Agriscience. (2020). Arylex™ Active Technical Bulletin. Retrieved from
Bell, J. L., et al. (2015). "The arylpicolinate herbicide halauxifen-methyl: a new option for control of herbicide-resistant weeds."[3] Weed Technology.
Prigge, M. J., et al. (2016).[4][5] "The Arabidopsis AFB4 and AFB5 auxin receptors are targets of the picolinate herbicide picloram." eLife. (Demonstrates the AFB5 specificity mechanism relevant to picolinates).
University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Halauxifen-methyl.[6]
Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxinic herbicides." Bioorganic & Medicinal Chemistry.
A Comparative Guide to the Structure-Activity Relationship of Methyl 6-amino-5-aryl-picolinate Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of synthetic auxin herbicides: 6-amino-5-aryl-picolinate derivatives. While we will use Methyl 6-amino-5-(2,3,5...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of synthetic auxin herbicides: 6-amino-5-aryl-picolinate derivatives. While we will use Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate as a central reference structure, this document synthesizes data from across the broader arylpicolinate class to derive actionable insights for researchers, chemists, and professionals in herbicide development. We will explore the molecular basis of their herbicidal action, compare their performance with established alternatives, and provide robust experimental protocols for their evaluation.
The Molecular Battleground: Hijacking the Auxin Signaling Pathway
To understand the structure-activity relationship of any synthetic auxin herbicide, we must first comprehend the biological pathway it exploits. Picolinate derivatives function by mimicking the natural plant hormone, indole-3-acetic acid (IAA), causing a catastrophic overload of the plant's growth regulation machinery.[1][2]
The core of this process is the nuclear auxin signaling pathway, which involves three key protein families:
TIR1/AFB Receptors: These are F-box proteins that, in the presence of auxin, act as a "molecular glue."[3][4]
Aux/IAA Repressors: These proteins bind to and inhibit transcription factors, effectively keeping auxin-responsive genes switched off in the absence of the hormone.[5]
Auxin Response Factors (ARFs): These are transcription factors that, when freed from Aux/IAA repression, activate the expression of genes that drive cell elongation, division, and differentiation.[5][6]
Under normal conditions, low auxin levels allow Aux/IAA proteins to repress ARFs. When natural auxin binds to the TIR1/AFB receptor, it creates a site for the Aux/IAA protein to dock. This interaction tags the Aux/IAA protein for degradation via the ubiquitin-proteasome system. The degradation of the repressor frees the ARF to activate gene expression, leading to controlled growth.[5][7]
Synthetic auxins like the arylpicolinates short-circuit this finely tuned system. They bind with high affinity to the auxin co-receptors, leading to constitutive degradation of Aux/IAA repressors and the uncontrolled activation of ARFs.[4] This results in epinastic growth, tissue swelling, and ultimately, the death of the susceptible plant.[8] Notably, newer arylpicolinate herbicides show a preferential binding affinity for specific F-box receptors, such as AFB5, which differentiates their action from older auxin herbicides and natural IAA.[9][10] This differential binding is a key factor in their unique herbicidal spectrum and efficacy.[8][11]
analytical methods for Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate quantification
A Comparative Guide to the Analytical Quantification of Aminopyralid and its Esters This guide provides an in-depth comparison of prevalent analytical methodologies for the quantification of Methyl 6-amino-5-(2,3,5-trich...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Analytical Quantification of Aminopyralid and its Esters
This guide provides an in-depth comparison of prevalent analytical methodologies for the quantification of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, the methyl ester of the active herbicide aminopyralid. For the purpose of residue analysis in environmental and biological matrices, analytical methods typically involve a hydrolysis step to convert the ester and any conjugates into the parent aminopyralid form for a total residue measurement. In contrast, the analysis of commercial formulations requires the specific quantification of the intact ester. This guide will address both analytical needs, focusing on the most effective techniques employed by researchers and regulatory bodies today.
We will objectively compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing supporting data and detailed experimental protocols.
Executive Summary: Method Comparison
The choice of an analytical method is fundamentally driven by the required sensitivity, selectivity, and the nature of the sample matrix. For trace-level residue analysis, the superior sensitivity and specificity of LC-MS/MS make it the gold standard. For high-concentration formulation analysis, the simplicity and cost-effectiveness of HPLC-UV are often sufficient. GC-MS is a viable but less common alternative that necessitates a derivatization step to handle the polar nature of the analyte.
Feature
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
High-Performance Liquid Chromatography (HPLC-UV)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Separates compounds by liquid chromatography, followed by highly selective mass-based detection of parent and fragment ions.
Separates compounds by liquid chromatography, followed by detection based on the absorption of UV light.
Separates volatile compounds in the gas phase, followed by mass-based detection.
Formulation Analysis: Quality control of commercial herbicide products.[6]
Residue Analysis: Alternative to LC-MS/MS, but less common for this analyte.
Sensitivity (LOQ)
Very High (ng/g or µg/L levels). e.g., 0.05 µg/L in water, 0.5-1.5 ng/g in soil/compost.[1][4][5]
Low (mg/L levels). Suitable for high-concentration samples.
High. Can reach ng/g levels, but depends heavily on derivatization efficiency.
Selectivity
Extremely High. The use of Multiple Reaction Monitoring (MRM) minimizes matrix interference.[5]
Low to Moderate. Prone to interference from co-eluting compounds that absorb at the same wavelength.
High. Mass selective detection provides good specificity, but less than tandem MS.
Derivatization
Optional, but sometimes used to improve ionization or chromatography (e.g., butylation).[1][4][7]
Not Required.
Mandatory. Required to make the polar analyte volatile for GC analysis.[8][9]
Sample Throughput
High. Modern systems can have run times under 10 minutes.[10]
Moderate to High. Isocratic methods can be very fast.[6]
Moderate. Derivatization adds significant time to sample preparation.
Trustworthiness
High. Use of stable isotope-labeled internal standards corrects for matrix effects and procedural losses.[2][3][7]
Moderate. Relies on external or internal standards without correction for matrix suppression/enhancement.
Moderate to High. Derivatization step can introduce variability.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier technique for quantifying aminopyralid residues in complex matrices due to its exceptional sensitivity and selectivity.[1][3][4] It allows for the detection of the analyte at levels relevant to regulatory limits and environmental monitoring.
Expertise & Experience: The Rationale Behind the LC-MS/MS Workflow
The core challenge in residue analysis is isolating the target analyte from a complex sample matrix (like soil or plant tissue) that contains thousands of other compounds. The LC-MS/MS workflow is designed to address this systematically.
Extraction: Aminopyralid is an acid. Using a basic or slightly acidic buffered solution (e.g., acetonitrile/water with formic acid and ammonium acetate or dilute NaOH) ensures the analyte is in its ionized, more soluble form, maximizing its extraction from the sample matrix.[2][5][7]
Hydrolysis: In many samples, aminopyralid exists not only as the free acid or ester but also as conjugates bound to natural molecules like sugars. An acid hydrolysis step (heating with HCl) is critical for a total residue method, as it cleaves these conjugates, converting all forms to the parent aminopyralid for accurate quantification.[5][7]
Cleanup: A Solid Phase Extraction (SPE) step is crucial. A mixed-mode anion exchange SPE cartridge is often used, which contains a sorbent with both reversed-phase and anion-exchange properties. At a high pH, the matrix interferences are washed away while the deprotonated (negatively charged) aminopyralid is retained by the positively charged sorbent. The analyte is then eluted with an acidic organic solvent.[5][7] This targeted cleanup dramatically reduces matrix effects, which are a primary source of inaccuracy in LC-MS/MS analysis.
Internal Standard: The use of a stable isotope-labeled (e.g., ¹³C₂, ¹⁵N) aminopyralid internal standard is a self-validating mechanism.[7] This standard is chemically identical to the analyte and behaves the same way during extraction, cleanup, and ionization, but is distinguishable by its higher mass. Any sample loss or ionization suppression/enhancement will affect both the analyte and the internal standard equally, allowing for a highly accurate ratio-based quantification.[2][3]
Derivatization: While not always necessary, converting the carboxylic acid to its butyl ester via derivatization with butyl chloroformate can improve chromatographic peak shape and ionization efficiency in positive electrospray mode (ESI+).[1][4][7]
Experimental Protocol: Aminopyralid in Soil by LC-MS/MS
This protocol is a synthesized representation based on validated regulatory methods.[1][4]
Extraction: Weigh 10 g of soil into a 50 mL centrifuge tube. Add 20 mL of 0.1 N NaOH. Shake vigorously for ~15 minutes.
Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the solid and liquid phases.
Hydrolysis: Transfer an aliquot of the supernatant to a new tube. Acidify with concentrated HCl and heat at 80-90°C for 90 minutes.[5][7]
SPE Cleanup: Condition a mixed-mode anion exchange SPE cartridge. Load the hydrolyzed sample extract. Wash the cartridge to remove interferences (e.g., with methanol). Elute the aminopyralid with an acidified organic solvent (e.g., ethyl acetate with trifluoroacetic acid).[7]
Derivatization & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Add the stable isotope-labeled internal standard. Reconstitute in a solution of acetonitrile/pyridine/1-butanol and add butyl chloroformate to derivatize.[1][4] After the reaction, dilute with the initial mobile phase.
LC-MS/MS Analysis:
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).
Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Methanol or Acetonitrile.[11]
Caption: Workflow for aminopyralid residue analysis by LC-MS/MS.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For analyzing commercial formulations where the concentration of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is high, the extreme sensitivity of LC-MS/MS is unnecessary. HPLC-UV offers a robust, cost-effective, and straightforward alternative for quality control.[6]
Expertise & Experience: The Rationale Behind the HPLC-UV Workflow
The analytical goal for formulations is different; we need to confirm the concentration of the active ingredient, which is present at percent levels.
Simplified Preparation: The high analyte concentration means extensive cleanup is not required. A simple "dilute and shoot" approach is often sufficient. The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and filtered to remove excipients before injection.[6]
Isocratic Elution: Unlike residue analysis that requires a gradient to separate the analyte from a complex mix, formulation analysis can often use a single, constant mobile phase composition (isocratic elution). This simplifies the method, improves reproducibility, and shortens run times.[6]
UV Detection: Aminopyralid's aromatic pyridine ring structure allows it to absorb UV light, enabling detection. While not specific, in a simple, known formulation matrix, the main peak at the correct retention time can be confidently attributed to the active ingredient.
Experimental Protocol: Formulation Analysis by HPLC-UV
This protocol is based on a validated method for pesticide formulations.[6]
Sample Preparation: Accurately weigh a portion of the commercial formulation into a volumetric flask.
Dissolution: Dissolve and dilute to volume with a mixture of acetonitrile and water (e.g., 60:40 v/v). Use an ultrasonic bath to ensure complete dissolution.
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Analysis:
Column: C18 reversed-phase column (e.g., YMC-Pack ODS-AQ, 250 x 4.6 mm, 5 µm).[6]
Mobile Phase: Isocratic mixture of water, acetonitrile, and acetic acid (e.g., 83:15:2 v/v/v).[6]
Detection: UV detector set to an appropriate wavelength for the analyte.
Quantification: Use an external standard calibration curve prepared from a certified reference standard of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate.
Performance Data: HPLC-UV
For formulation analysis, performance is measured by accuracy (recovery) and precision against certified standards.
Caption: Workflow for formulation analysis by HPLC-UV.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical tool, but it is best suited for analytes that are thermally stable and volatile. Aminopyralid, with its polar carboxylic acid and amine functional groups, is non-volatile and requires chemical modification (derivatization) prior to GC analysis.[8][9]
Expertise & Experience: The Rationale Behind the GC-MS Workflow
Mandatory Derivatization: The primary hurdle for GC analysis is volatility. The polar -COOH and -NH₂ groups on aminopyralid cause strong intermolecular hydrogen bonding, preventing it from vaporizing at temperatures compatible with GC. Derivatization masks these polar groups by replacing the active hydrogens with nonpolar moieties (e.g., silyl or acyl groups), making the molecule volatile and thermally stable.[8][9] This is a critical, non-negotiable step.
Extraction & Cleanup: The sample preparation would be similar to that for LC-MS/MS, as the goal of isolating the analyte from the matrix remains the same. However, the final extract must be completely free of water, as common derivatization reagents like silylating agents are highly moisture-sensitive.[9]
GC-MS Analysis: The derivatized analyte is separated based on its boiling point and polarity on a long capillary column and detected by the mass spectrometer. While GC-MS is highly selective, the derivatization step can add complexity and potential for variability if not carefully controlled.
Conceptual Protocol: Residue Analysis by GC-MS
Extraction & Cleanup: Follow steps 1-4 as described in the LC-MS/MS protocol to obtain a clean extract.
Anhydrous Preparation: Evaporate the extract to complete dryness. Ensure all residual water is removed, potentially by co-evaporation with an anhydrous solvent like acetonitrile.
Derivatization: Reconstitute the dry residue in an appropriate solvent. Add a derivatizing agent (e.g., MTBSTFA for silylation, or an esterification agent followed by an acylating agent). Heat the mixture to drive the reaction to completion.[9]
Oven Program: A temperature gradient is used to separate compounds based on their boiling points.
Detection: Mass spectrometer, typically operating in Scan or Selected Ion Monitoring (SIM) mode.
Workflow Diagram: GC-MS Analysis```dot
References
U.S. Environmental Protection Agency. (n.d.). Analytical method for aminopyralid in water (Method GRM 07.10) and soil (GRM 07.09) by liquid chromatography.
Baumhover, N., et al. (2018). A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy. Journal of Regulatory Science, 6(2), 1–7.
Food and Agriculture Organization of the United Nations. (2006). Aminopyralid.
California Department of Pesticide Regulation. (2022). Analysis of Aminopyralid in Groundwater by Liquid Chromatography Triple Quadrupole Mass Spectrometry.
U.S. Environmental Protection Agency. (n.d.). Analytical method for aminopyralid in soil (GRM 02.34) by liquid chromatography with tandem mass spectrometry detection.
Taylor & Francis Online. (n.d.). Development and validation of a simple and efficient method for the analysis of commercial formulations containing clopyralid, picloram and aminopyralid as active ingredients. Retrieved from [Link]
Affinisep. (n.d.). AN-0037-01 Determination of Aminopyralid, Clopyralid and Picloram in Compost and Water. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Aminopyralid in Compost 51062701.
ResearchGate. (n.d.). Aminopyralid Residue Impacts on Potatoes and Weeds | Request PDF. Retrieved from [Link]
Health and Safety Executive. (n.d.). Issues associated with the use of farm yard manure containing aminopyralid residues. Retrieved from [Link]
Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
MDPI. (2023). Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw. Retrieved from [Link]
PMC. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]
A Comparative Guide to Picolinate Herbicides: Evaluating Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate in the Context of Established Synthetic Auxins
This guide provides a detailed comparison of picolinate herbicides, a critical class of synthetic auxin herbicides. Our central point of inquiry is Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate. However, a comprehen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparison of picolinate herbicides, a critical class of synthetic auxin herbicides. Our central point of inquiry is Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate. However, a comprehensive review of publicly available scientific literature and chemical databases reveals that this specific molecule is not registered or extensively documented as a commercial herbicide. Instead, it is primarily cataloged as a chemical intermediate, potentially for the synthesis of agricultural fungicides.[1][2]
Therefore, a direct comparison of its field performance is not feasible. This guide is structured to provide value to researchers and drug development professionals by:
Theoretically positioning Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate based on its chemical structure within the picolinate family.
Providing a robust, data-driven comparison of established and commercially significant picolinate herbicides, including Picloram, Clopyralid, Aminopyralid, and the newer arylpicolinate, Halauxifen-methyl.
Detailing the essential experimental protocols required to rigorously evaluate the herbicidal activity and mode of action of a novel compound like Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate.
Section 1: The Picolinate Class – A Cornerstone of Weed Management
Picolinic acid derivatives are a subclass of the Group 4 (HRAC Group O) herbicides known as synthetic auxins. Their primary mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA).[3] By binding to auxin receptors in plant cells, these herbicides trigger a cascade of uncontrolled and disorganized cell division and elongation, ultimately leading to vascular tissue disruption, epinasty, and plant death.[4][5][6]
This systemic action is a key feature; the herbicides are absorbed through leaves and roots and translocated throughout the plant, ensuring the entire plant, including the root system, is affected.[3][4][7][8]
The General Mechanism of Synthetic Auxin Herbicides
The herbicidal effect is initiated by the binding of the synthetic auxin to a receptor complex, which includes a specific F-box protein. This binding event targets Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the transcription of auxin-responsive genes, leading to the overstimulation of growth pathways that susceptible plants cannot sustain.
Caption: General signaling pathway of synthetic auxin herbicides.
Section 2: Analysis of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
While lacking herbicidal performance data, we can analyze the structure of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate to hypothesize its potential as a synthetic auxin.
Picolinate Core: The molecule is built on the picolinic acid scaffold, the foundational structure for this herbicide class.
Amino Group at C6: The 6-amino group is a feature shared with highly active herbicides like Aminopyralid and Picloram.
Trichlorophenyl Group at C5: The substitution of a 2,3,5-trichlorophenyl ring at the 5-position is the most distinctive feature. The recent development of arylpicolinates, such as Halauxifen-methyl, has demonstrated that aryl substitution on the picolinate ring can lead to potent herbicides with unique receptor binding affinities.[10][11] Although these commercialized products typically feature aryl substitution at the 6-position, the presence of this bulky, halogenated aryl group suggests a potential for interaction with auxin receptors.
Based on these structural motifs, it is plausible that Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate could function as a synthetic auxin. However, without empirical data, this remains a hypothesis.
Section 3: Comparative Analysis of Established Picolinate Herbicides
To provide a functional benchmark, this section compares four key picolinate herbicides. The evolution from early compounds like Picloram to the newer arylpicolinates highlights a trend towards lower application rates, improved environmental profiles, and novel binding mechanisms to manage weed resistance.
Preferentially binds to the AFB5 auxin receptor, a unique binding pattern compared to older auxins.[10][17][18]
Weed Spectrum
Broad-spectrum control of annual and perennial broadleaf weeds and woody plants.[12]
Effective on weeds in the Asteraceae (thistle), Fabaceae (clover), and Polygonaceae (buckwheat) families.[19]
Excellent control of many key invasive and noxious broadleaf weeds, including thistles and knapweeds.[7][20]
Controls many tough, resistant broadleaf weeds, including Papaver spp. and Conyza spp.[21]
Systemic Activity
High; readily absorbed by foliage and roots and translocated throughout the plant.[3][8][12]
High; absorbed through leaves and roots and translocated.[4][5]
High; rapidly absorbed by leaves and roots and moves systemically.[7][15]
High; absorbed by leaves and translocated systemically through phloem and xylem.[22]
Soil Persistence
High persistence; long soil half-life can restrict crop rotation.[3][13]
Moderate persistence; average soil half-life of ~40 days but can be longer.[19]
Moderate to high persistence; can lead to compost contamination issues and affect subsequent sensitive crops.[15][23]
Low persistence; degrades rapidly in soil and plant residues, allowing for greater crop rotation flexibility.[21]
Key Advantages
Excellent control of deep-rooted perennials and woody species.[8]
Selective control in specific crops; less soil persistence than picloram.[19]
High efficacy at low use rates; provides residual control.[7]
Alternative mode of action for resistance management; effective in variable weather conditions; low use rates.[17][21]
Section 4: Experimental Protocols for Herbicide Evaluation
For a novel compound like Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate to be validated as a herbicide, a tiered, systematic evaluation is required. The following protocols provide a self-validating framework for researchers.
Protocol 4.1: In Vitro Auxin Receptor Binding Assay
Causality & Justification: This initial step is crucial to confirm the hypothesized mode of action. Before investing in costly and time-consuming whole-plant studies, it is essential to verify that the compound interacts with the intended molecular target. This assay determines if the test compound can displace a natural or synthetic auxin from its receptor protein, providing direct evidence of binding. We specifically recommend testing against both the general TIR1/AFB family and the AFB5 receptor to see if it behaves like a classic picolinate or a modern arylpicolinate.
Methodology:
Protein Expression: Express and purify recombinant Arabidopsis thaliana auxin receptor proteins (e.g., TIR1 and AFB5) and an Aux/IAA substrate protein (e.g., IAA7).
Assay Setup (Fluorescence Polarization):
Synthesize a fluorescently-labeled auxin analog (probe).
In a microplate, combine the purified receptor proteins and the fluorescent probe. The binding of the large protein complex to the small probe results in a high polarization value.
Add increasing concentrations of the test compound (Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate) and control herbicides (e.g., Picloram, Halauxifen-methyl).
Data Acquisition: Measure fluorescence polarization. If the test compound binds to the receptor, it will displace the fluorescent probe, causing the polarization value to decrease.
Analysis: Plot the change in polarization against the compound concentration. Calculate the IC₅₀ (concentration required to inhibit 50% of binding), which indicates binding affinity. A lower IC₅₀ value suggests stronger binding.[24]
Protocol 4.2: Whole-Plant Dose-Response Bioassay
Causality & Justification: While an in vitro assay confirms target binding, it does not account for absorption, translocation, or metabolism within a living plant. This whole-plant assay is the definitive test of herbicidal activity. Using a sensitive model dicot (Arabidopsis thaliana) provides a rapid and reproducible measure of efficacy, while including a monocot determines selectivity.
A Head-to-Head Comparison for Researchers: Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate vs. Picloram
An In-Depth Guide to a Novel Picolinate and a Benchmark Auxin Herbicide In the landscape of agricultural science and weed management, the picolinate class of herbicides holds a significant position due to its systemic ac...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to a Novel Picolinate and a Benchmark Auxin Herbicide
In the landscape of agricultural science and weed management, the picolinate class of herbicides holds a significant position due to its systemic action and efficacy against broadleaf weeds. This guide provides a detailed comparative analysis of Picloram, a widely utilized and well-characterized herbicide, and Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, a novel compound with limited publicly available data but a structure suggesting potential herbicidal activity. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluation and outlining the necessary experimental protocols to thoroughly compare these two molecules.
Introduction and Chemical Profile
Picloram: A member of the pyridine family, picloram is a systemic herbicide used to control a wide variety of annual and perennial broadleaf weeds and woody plants.[1][2] It is known for its persistence in soil, which can range from months to several years, providing long-term weed control but also posing a risk for carryover damage to subsequent sensitive crops.[1][2] Picloram is absorbed through both the foliage and roots and translocates throughout the plant.[3][4]
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate: This compound is a picolinate derivative with a chemical structure that suggests it may also function as an auxin-mimic herbicide.[5] Information in the public domain primarily identifies it as an intermediate in the synthesis of agricultural fungicides.[5][6] Its structural similarities to picloram, particularly the picolinic acid backbone, provide a strong rationale for investigating its herbicidal properties.
Structural Comparison
A direct comparison of the chemical structures of picloram and Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate reveals key similarities and differences that are likely to influence their biological activity.
Caption: Chemical structures of Picloram and Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate.
Shared Moiety: Both molecules possess a 4-amino-picolinic acid core, which is a key structural feature for auxin-mimic activity in this class of herbicides.
Substitution Pattern: Picloram has chlorine atoms at the 3, 5, and 6 positions of the pyridine ring.[7] In contrast, Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate has a trichlorophenyl group at the 5-position and a methyl ester at the carboxylic acid group. These differences in substitution will likely affect the molecule's binding to the auxin receptor, its translocation within the plant, and its metabolic fate.
Mechanism of Action: The Auxin Mimicry Pathway
Both picloram and, hypothetically, Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate belong to the synthetic auxin class of herbicides.[1][8] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable and persistent within the plant.[8]
At effective concentrations, these synthetic auxins cause a cascade of events leading to uncontrolled and disorganized cell growth, ultimately resulting in the death of susceptible plants.[1][3] The key steps in this pathway include:
Receptor Binding: The herbicide binds to auxin receptors, primarily the TIR1/AFB F-box proteins.[9][10]
Signal Transduction: This binding leads to the degradation of Aux/IAA transcriptional repressor proteins.[9]
Gene Expression: The degradation of repressors allows for the expression of auxin-responsive genes, leading to an overproduction of ethylene and abscisic acid.[9][10]
Physiological Disruption: The hormonal imbalance disrupts numerous growth processes, including cell wall plasticity, protein synthesis, and cell division, leading to symptoms like epinasty (twisting of stems and leaves), tissue swelling, and eventual necrosis.[4][11]
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Head-to-Head Comparison: A Framework for Evaluation
Given the lack of published efficacy data for Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, a direct comparison of performance metrics is not currently possible. Instead, this section outlines the key parameters that must be evaluated and provides a framework for how such a comparison should be structured.
Parameter
Picloram (Known Properties)
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (Hypothesized/To Be Determined)
Herbicidal Spectrum
Effective against a wide range of broadleaf weeds and woody plants; most grasses are resistant.[7]
To be determined through greenhouse and field trials. The trichlorophenyl group may alter the spectrum of activity compared to picloram.
To be determined through dose-response assays. The methyl ester may affect uptake and translocation, influencing overall efficacy.
Soil Persistence (DT₅₀)
Long half-life, ranging from one month to several years.[1]
To be determined through soil dissipation studies. The different substitution pattern may lead to altered microbial degradation rates.
Mobility in Soil
High mobility, with potential for groundwater contamination.[1]
To be determined. The lipophilicity of the trichlorophenyl group may influence soil binding and mobility.
Selectivity
Selective for broadleaf species; generally safe for grasses.[13]
To be determined. Crop and non-target species tolerance must be assessed.
Toxicological Profile
Slightly to practically nontoxic to birds and mammals on an acute basis.[1]
To be determined through comprehensive toxicological studies.
Experimental Protocols for Comparative Assessment
To rigorously compare these two compounds, a series of standardized experiments are required. The following protocols provide a foundation for such an investigation.
5.1. Greenhouse Bioassay for Herbicidal Efficacy and Selectivity
This protocol is designed to determine the dose-response relationship for each compound on a range of target weed species and non-target crop species.
Objective: To calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for each compound on selected plant species.
Methodology:
Plant Propagation: Grow indicator species (e.g., a sensitive broadleaf weed like Palmer amaranth, and a tolerant grass like corn) in 4-inch pots in a greenhouse.[14][15] Allow plants to reach a consistent growth stage (e.g., 3-4 true leaves) before treatment.[16]
Herbicide Preparation: Prepare stock solutions of picloram and Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate in an appropriate solvent. Create a series of dilutions to cover a range of application rates.
Herbicide Application: Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage.[17] Include an untreated control for comparison.
Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass of each plant.[14] Dry the biomass in an oven until a constant weight is achieved.
Data Analysis: Plot the dry weight as a percentage of the untreated control against the herbicide dose. Use a non-linear regression analysis to calculate the GR₅₀ for each compound-species combination.
5.2. Analytical Method for Quantification
Accurate quantification of the compounds in various matrices (e.g., soil, water, plant tissue) is essential for metabolism and environmental fate studies. High-Performance Liquid Chromatography (HPLC) is a suitable technique.
Objective: To develop and validate an HPLC method for the simultaneous determination of picloram and Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate.
Methodology (based on established methods for picloram): [18][19]
Instrumentation: Use an HPLC system with a DAD or UV detector and a C18 column.
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and acidified water (e.g., with phosphoric acid) is a good starting point.[18][20] The ratio will need to be optimized for the separation of both compounds.
Sample Preparation: Develop an extraction method for the matrix of interest (e.g., soil, water). This may involve sonication with a solvent like methanol, followed by dilution.[18]
Method Validation: Validate the method for linearity, precision, accuracy, and limits of detection and quantification according to standard guidelines.
Caption: Experimental workflow for comparative assessment.
Conclusion and Future Directions
Picloram is a potent, persistent, and well-understood auxin herbicide that serves as an important benchmark in its class.[1][3][4] Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, based on its chemical structure, presents a compelling candidate for investigation as a novel herbicide. The presence of the trichlorophenyl group and the methyl ester modification are significant structural deviations from picloram that are likely to impart unique properties regarding efficacy, selectivity, and environmental behavior.
A comprehensive evaluation, following the experimental framework outlined in this guide, is necessary to determine the herbicidal potential of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate. Such research will not only elucidate the performance of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the picolinate class of herbicides, potentially leading to the development of more effective and environmentally benign weed management solutions.
References
Chemical Warehouse. Picloram - Active Ingredient Page. [Link]
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
Pazmiño, D. M., et al. (2019). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Planta Daninha, 37. [Link]
University of California-Davis. Synthetic Auxins / Herbicide Symptoms Tool. [Link]
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-299. [Link]
Bush Chemicals. (2025). Understanding Picloram: Uses, Benefits, and Risks for Farmers. [Link]
Purdue University. Lecture: Auxin Type Plant Growth Regulators (Hormonal). [Link]
NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. [Link]
NDSU Agriculture. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]
JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]
MDPI. (2022). Simple and Rapid High-Performance Liquid Chromatography Method for Simultaneous Determination of Picloram and 2,4-D in Pesticide Formulations. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 15965, Picloram. [Link]
Government of Canada. (1994). PICLORAM HERBICIDE. [Link]
Scholars Research Library. (2015). Development and validation of spectrophotometric method for the determination of picloram. [Link]
Taylor & Francis. Picloram – Knowledge and References. [Link]
SciELO. (2010). Determination of picloram in waters by sequential injection chromatography with UV detection. [Link]
Washington State University. Bioassay Test for Herbicide Residues in Compost. [Link]
U.S. Environmental Protection Agency. Picloram - Pesticides. [Link]
ResearchGate. (2022). Simple and Rapid High-Performance Liquid Chromatography Method for Simultaneous Determination of Picloram and 2,4-D in Pesticide Formulations. [Link]
Grainews. (2019). Check your soil for herbicide residue. [Link]
Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]
Cambridge University Press. (2024). Comparing herbicide application methods with See & Spray™ technology in soybean. [Link]
Cambridge University Press. (2024). Comparing herbicide application methods with See & Spray™ technology in soybean. [Link]
ASTM Digital Library. (2013). Comparison of Herbicide Efficacy and Adjuvants Using a Conventional Sprayer and an Ultra-Low Volume Sprayer. [Link]
Bush Chemicals. (2025). Comparing Herbicides: Which is Best for Your Needs? [Link]
Confirming the Binding Target of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate: A Comparative Guide to a Synthetic Auxin Herbicide
In the landscape of modern agriculture and plant science research, the development of selective and effective herbicides is paramount. The pyridine carboxylic acids represent a significant class of synthetic auxin herbic...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern agriculture and plant science research, the development of selective and effective herbicides is paramount. The pyridine carboxylic acids represent a significant class of synthetic auxin herbicides, prized for their ability to control broadleaf weeds. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on confirming the binding target of a novel picolinate-based compound, Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate. Through a logical, multi-faceted experimental workflow, we will establish its molecular target and compare its activity profile with other well-characterized synthetic auxins.
Introduction: The Synthetic Auxin Paradigm
Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability leads to a disruption of regulated growth processes, ultimately causing plant death in susceptible species. The primary molecular target of this class of herbicides is the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which function as auxin co-receptors. The binding of a synthetic auxin to a TIR1/AFB protein stabilizes its interaction with an Aux/IAA transcriptional repressor. This ternary complex formation triggers the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The removal of the repressor liberates Auxin Response Factors (ARFs), transcription factors that then modulate the expression of a vast suite of auxin-responsive genes, leading to the characteristic herbicidal effects.
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, by its structural analogy to other picolinate herbicides like picloram and aminopyralid, is hypothesized to function as a synthetic auxin. This guide outlines a systematic approach to rigorously test this hypothesis, confirm its binding to the TIR1/AFB co-receptors, and quantitatively compare its efficacy to established alternatives.
Experimental Workflow for Target Validation
A robust validation of the binding target for a novel compound requires a hierarchical approach, moving from broad physiological observations to specific molecular interactions. The following workflow provides a comprehensive strategy:
Figure 1: A multi-phase experimental workflow for the validation of a synthetic auxin's binding target.
Phase 1: Confirming Auxin-like Activity at the Cellular and Organismal Level
The initial phase focuses on establishing whether Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate elicits physiological and cellular responses characteristic of synthetic auxins.
Whole-Plant Bioassays
The classic physiological responses to auxinic herbicides provide a foundational, albeit qualitative, assessment of a compound's mode of action.
Root Growth Inhibition Assay: Seeds of a sensitive dicot species, such as Arabidopsis thaliana, are germinated on media containing a range of concentrations of the test compound. Inhibition of primary root growth is a hallmark of auxin toxicity.
Epinastic Curvature Assay: Treatment of young seedlings with synthetic auxins causes exaggerated downward curvature of petioles and leaves, a phenomenon known as epinasty.
These assays should be run in parallel with known synthetic auxins like picloram and 2,4-D to provide a benchmark for comparison.
DR5 Reporter Gene Assays
To visualize auxin response at a cellular level, transgenic plants expressing a reporter gene (e.g., GUS or GFP) under the control of the auxin-responsive DR5 promoter are invaluable tools. The DR5 promoter contains multiple tandem repeats of the auxin response element (AuxRE) and is strongly induced in the presence of auxins.[1]
Protocol: DR5::GUS Histochemical Assay
Germinate and grow DR5::GUS Arabidopsis seedlings for 5-7 days on sterile media.
Transfer seedlings to media containing a range of concentrations of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, picloram, or a vehicle control.
Incubate for 6-24 hours.
Harvest seedlings and immerse in GUS staining solution (containing X-Gluc).
Incubate at 37°C until a blue precipitate develops.
Clear chlorophyll with an ethanol series.
Visualize and document the staining pattern under a microscope.
An intense and widespread blue staining pattern in response to the test compound provides strong evidence of auxin pathway activation.[2][3][4]
Phase 2: Direct Confirmation of Binding to the TIR1/AFB Co-Receptor Complex
This phase employs biophysical techniques to directly investigate the interaction between Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate and its putative TIR1/AFB target.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to detect protein-protein interactions in vivo. In the context of auxin signaling, the interaction between a TIR1/AFB protein and an Aux/IAA protein is dependent on the presence of auxin, which acts as a "molecular glue".
Protocol: Auxin-Dependent Y2H Assay
Clone the coding sequence of a TIR1/AFB protein (e.g., AtTIR1) into a "bait" vector, fused to a DNA-binding domain (DBD).
Clone the coding sequence of an Aux/IAA protein (e.g., AtIAA7) into a "prey" vector, fused to a transcriptional activation domain (AD).
Co-transform both constructs into a suitable yeast reporter strain.
Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) but containing a range of concentrations of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate or a control auxin.
Growth on the selective media indicates an interaction between the bait and prey proteins, which reconstitutes a functional transcription factor and activates the reporter genes.
A dose-dependent growth response in the presence of the test compound confirms its ability to facilitate the TIR1-Aux/IAA interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique for quantifying the kinetics and affinity of molecular interactions.[5][6] This method is ideal for measuring the binding of a small molecule like our test compound to purified protein components of the auxin co-receptor complex.
Protocol: SPR-based Co-receptor Assembly Assay
Immobilize a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7) onto a streptavidin-coated SPR sensor chip.
Prepare a series of solutions containing a constant concentration of purified TIR1/AFB protein (e.g., AtTIR1 or AtAFB5) and varying concentrations of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate.[7]
Inject these solutions over the sensor surface. The binding of the TIR1/AFB protein to the immobilized Aux/IAA peptide in the presence of the test compound will cause a change in the refractive index, which is measured in real-time.
Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
A lower KD value indicates a higher binding affinity. This quantitative data is crucial for comparing the potency of different synthetic auxins.
Comparative Binding Affinity Data
The following table presents literature-derived and hypothetical binding data for our test compound and established synthetic auxins, as would be determined by SPR.
Note: The binding of many picolinate herbicides is stronger to AFB5 than to TIR1, suggesting a degree of receptor selectivity.[7][8]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[10][11] This technique provides an orthogonal validation of the binding affinity determined by SPR.
Phase 3: Analysis of Downstream Transcriptional Effects
The final phase of validation involves examining the global transcriptional changes induced by the compound, which should be consistent with the activation of the auxin signaling pathway.
Transcriptomic Analysis (RNA-seq)
RNA sequencing provides a comprehensive, unbiased view of the transcriptome. By comparing the gene expression profiles of seedlings treated with Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate to those of control-treated seedlings, we can identify differentially expressed genes.
Protocol Outline: RNA-seq Experiment
Treat Arabidopsis seedlings with an effective concentration of the test compound and a vehicle control for a defined period (e.g., 2-6 hours).
Extract total RNA from the treated tissues.
Prepare sequencing libraries and perform high-throughput sequencing.
Align the sequencing reads to the reference genome and quantify gene expression levels.
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to the treatment.
Conduct gene ontology (GO) enrichment analysis to determine if auxin-responsive gene categories are over-represented among the differentially expressed genes.
A significant overlap with known auxin-responsive gene sets would provide strong evidence that the compound acts through the canonical auxin signaling pathway.[12][13]
Figure 2: The molecular mechanism of action for synthetic auxin herbicides.
Conclusion
The comprehensive experimental framework detailed in this guide provides a rigorous pathway for confirming that Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate functions as a synthetic auxin by binding to the TIR1/AFB co-receptor complex. By integrating whole-plant bioassays, cellular reporter systems, direct in vitro binding assays, and global transcriptomic analysis, researchers can build a compelling, multi-layered body of evidence. The quantitative comparison of its binding affinity and biological efficacy with established herbicides such as picloram and aminopyralid is essential for characterizing its potential as a novel herbicidal agent. This systematic approach ensures scientific integrity and provides the depth of data necessary for informed decisions in both academic research and commercial development.
References
Gavilanes-Cevallos, J. L., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(3), 639-647. [Link]
Bouche, M., et al. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118. [Link]
Lee, S., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1315. [Link]
Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]
Ulmasov, T., et al. (1997). Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements. The Plant Cell, 9(11), 1963–1971. [Link]
Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can isothermal titration calorimetry serve as a primary technique for the characterization of binding thermodynamics? Journal of the American Chemical Society, 125(48), 14859-14866. [Link]
Chen, J. G., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Plant Cell Reports, 32(3), 453-463. [Link]
Boisivon, R. (n.d.). Auxin reporter: DR5, DR5rev and DR5v2. Boisivon Lab. [Link]
PubChem. (n.d.). Picloram. National Center for Biotechnology Information. [Link]
Dobbss, L. B., et al. (2010). Bioactivity of chemically transformed humic matter from vermicompost on plant root growth. Journal of Agricultural and Food Chemistry, 58(6), 3681-3688. [Link]
Fields, S., & Song, O. (1989). A novel genetic system to detect protein-protein interactions. Nature, 340(6230), 245-246. [Link]
Cuéllar, J., & Funari, S. S. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18. [Link]
Jason, T. L. (2021). Stepwise protocol of Yeast two Hybrid (Y2H) Assay. YouTube. [Link]
Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology, 11(1), 54-61. [Link]
Stark, R., Grzelak, M., & Hadfield, J. (2019). RNA sequencing: the teenage years. Nature Reviews Genetics, 20(11), 631-656. [Link]
Love, M. I., Huber, W., & Anders, S. (2014). Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2. Genome Biology, 15(12), 550. [Link]
Ulmasov, T., Murfett, J., Hagen, G., & Guilfoyle, T. J. (1997). Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements. The Plant Cell, 9(11), 1963-1971. [Link]
Fendrych, M., et al. (2016). TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls. eLife, 5, e19048. [Link]
Yu, H., et al. (2015). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 168(4), 1676-1687. [Link]
Finley, R. L. Jr. (2003). Yeast Two-Hybrid Protocol. Finley Lab, Wayne State University School of Medicine. [Link]
Kora, G., et al. (2016). Comprehensive RNA-Seq Analysis on the Regulation of Tomato Ripening by Exogenous Auxin. PLoS ONE, 11(5), e0156453. [Link]
Creative BioMart. (n.d.). Principle and Protocol of Yeast Two Hybrid System. [Link]
Sartorius. (2023). Assessing small molecule kinetics and affinity through SPR screening. News-Medical.net. [Link]
ASI. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]
Okumura, K., et al. (2013). Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression. Plant and Cell Physiology, 54(4), 584-597. [Link]
Wend, B. R., et al. (2020). Time-Series Single-Cell RNA-Seq Data Reveal Auxin Fluctuation during Endocycle. Plant and Cell Physiology, 61(12), 2008-2017. [Link]
OmicsBox. (n.d.). Single Cell RNA-Seq analysis of Arabidopsis thaliana roots with OmicsBox. [Link]
Conesa, A., et al. (2016). A survey of best practices for RNA-seq data analysis. Genome Biology, 17(1), 13. [Link]
Bush Chemicals. (2024). Expert Insight: How Picloram Stands Out Among Herbicides. [Link]
Chemical Warehouse. (n.d.). Picloram - Active Ingredient Page. [Link]
A Comprehensive Guide to Assessing the Specificity of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a well-characterized chemical probe or therapeutic lead is paved with rigorous validation. A critical milestone...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a well-characterized chemical probe or therapeutic lead is paved with rigorous validation. A critical milestone in this journey is the comprehensive assessment of the compound's specificity. This guide provides an in-depth, technical framework for evaluating the specificity of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, a picolinamide derivative. While direct biological data for this specific molecule is not extensively published, its structural similarity to a known class of agricultural fungicides provides a strong hypothesis for its mechanism of action. This guide will, therefore, serve as a roadmap for researchers to not only validate the presumed target but also to uncover potential off-target effects, ensuring a thorough understanding of its biological activity.
The Picolinamide Class and the Hypothesized Target: The Cytochrome bc1 Complex
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate belongs to the picolinamide class of compounds. Other members of this class, such as fenpicoxamid and florylpicoxamid, are known to be potent fungicides.[1][2][3] Their mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) at the quinone-inside (Qi) site.[1] The cytochrome bc1 complex is a crucial component of the electron transport chain in mitochondria, responsible for generating a proton gradient for ATP synthesis.[4][5] Inhibition of this complex disrupts cellular respiration, leading to fungal cell death.
Given the structural conservation within this chemical class, it is highly probable that Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate also targets the Qi site of the cytochrome bc1 complex. The primary objective of our assessment is, therefore, to first confirm this interaction and then to determine the compound's selectivity for this target over other cellular proteins.
A Multi-Faceted Approach to Specificity Assessment
A robust assessment of specificity relies on a combination of biochemical, biophysical, and cell-based assays, culminating in proteome-wide analysis. This tiered approach allows for a progressive and comprehensive understanding of the compound's interactions within a biological system.
Tier 1: On-Target Validation and Kinetic Characterization
The initial step is to confirm the direct interaction of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate with its hypothesized target, the cytochrome bc1 complex, and to quantify the binding affinity and kinetics.
Caption: Workflow for on-target validation of a novel compound.
Biochemical Inhibition Assay: The most direct method to assess the functional consequence of binding is to measure the inhibition of the cytochrome bc1 complex's enzymatic activity. A common assay measures the reduction of cytochrome c in the presence of the complex and its substrates. By titrating Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate into this reaction, an IC50 (half-maximal inhibitory concentration) value can be determined, providing a quantitative measure of its potency.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a small molecule to its target protein.[6] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7] This label-free method is performed in-solution, providing data on the native interaction.[8]
Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of molecular interactions in real-time. By immobilizing the purified cytochrome bc1 complex on a sensor chip and flowing Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate over the surface, one can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). This provides a deeper understanding of the binding dynamics.
Table 1: Comparison of On-Target Validation Techniques
Technique
Principle
Key Parameters Obtained
Advantages
Limitations
Biochemical Inhibition Assay
Measures the effect of the compound on the target's enzymatic activity.
IC50
Functional relevance, high-throughput potential.
Indirect measure of binding, can be affected by assay conditions.
Isothermal Titration Calorimetry (ITC)
Measures the heat change upon binding.
Kd, n, ΔH, ΔS
Label-free, in-solution, provides full thermodynamic profile.
Requires larger amounts of pure protein, lower throughput.
Surface Plasmon Resonance (SPR)
Detects changes in refractive index upon binding to an immobilized target.
ka, kd, KD
Real-time kinetics, high sensitivity, label-free.
Requires immobilization of the target which may affect its conformation.
Tier 2: Cellular Assays for Target Engagement and Phenotypic Effects
Confirming that the compound interacts with its target in a cellular context is a crucial next step.
A Comprehensive Guide to the Safe Disposal of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate. This document moves beyond a simple chec...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate. This document moves beyond a simple checklist to explain the chemical reasoning behind each step, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence, protecting both themselves and the environment.
The core principle for disposing of this compound is dictated by its molecular structure: the presence of a trichlorophenyl group firmly classifies it as a halogenated organic compound .[1][2][3] This classification is critical, as halogenated wastes are subject to stringent disposal regulations due to their potential for environmental persistence and toxicity. They require specific treatment, typically high-temperature incineration, and must never be mixed with non-halogenated waste streams.[2][3][4][5]
Hazard Identification and Chemical Profile
A thorough understanding of the compound's identity and associated hazards is the foundation of safe handling and disposal.
Mandatory Safety Protocols and Personal Protective Equipment (PPE)
Prior to handling the compound or its waste, strict adherence to safety protocols is essential.
Engineering Controls : All handling and waste consolidation must occur within a properly functioning chemical fume hood to prevent inhalation of any potential dusts or vapors.[1]
Personal Protective Equipment (PPE) : A standard PPE ensemble is required to prevent contact.
Eye Protection : Chemical splash goggles are mandatory.[12]
Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use.[1]
Body Protection : A laboratory coat must be worn to protect skin and clothing.[1]
Footwear : Closed-toe shoes are required at all times in the laboratory.[1]
Waste Segregation: The Critical First Step
Proper segregation is the most crucial step in managing this chemical waste. Mixing halogenated and non-halogenated waste streams leads to regulatory non-compliance and significantly increases disposal costs, as the entire mixture must be treated as the more hazardous halogenated category.[2][5]
The following workflow provides a clear decision-making process for waste segregation.
Caption: Waste segregation workflow for Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate.
Step-by-Step Disposal Protocol
Follow this procedure for all waste containing Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, whether in solid form or dissolved in a solvent.
Step 1: Select the Appropriate Waste Container
Choose a container that is chemically compatible with all components of the waste stream. For organic solvents, this is typically a high-density polyethylene (HDPE) or glass container. The container must be in good condition, free of leaks, and have a secure, screw-top cap.[13][14]
Step 2: Correctly Label the Waste Container
As soon as the first drop of waste is added, the container must be labeled.[5] Affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department. The label must clearly state:
The full chemical name: "Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate". Avoid abbreviations or chemical formulas.
The names of all other components in the container (e.g., Methanol, Acetonitrile), with estimated percentages.
The date of initial accumulation.
Step 3: Accumulate Waste Safely
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[2] This area should be at or near the point of generation and under the control of laboratory personnel.[14]
Keep Containers Closed : The container lid must be securely fastened at all times, except when adding waste.[2][5]
Avoid Incompatibles : Do not mix this waste stream with incompatible materials such as strong acids, bases, or oxidizers.[5][14]
Use Secondary Containment : Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[14]
Step 4: Dispose of Contaminated Materials
Any materials that come into direct contact with the compound are also considered hazardous waste. This includes:
Personal Protective Equipment : Used gloves, bench paper, and other contaminated disposables should be collected in a sealed, labeled bag or container for disposal as solid hazardous waste.
Spill Cleanup Materials : Absorbents used to clean up spills of the compound must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.[2][13]
Step 5: Arrange for Final Disposal
Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to schedule a pickup. Do not allow waste to accumulate for extended periods.
Decontamination of Empty Containers
Empty containers that once held the pure compound must be properly decontaminated before they can be discarded or recycled. The standard procedure is a triple rinse.[8][15]
First Rinse : Add a suitable solvent (one that readily dissolves the compound, like acetone or methanol) to the container until it is about 20-25% full.[15] Secure the cap and shake vigorously for at least 30 seconds.
Collect Rinsate : Pour the rinse solvent (now called "rinsate") into your designated halogenated organic waste container. This is critical; the rinsate is considered hazardous waste.[8][15] Allow the container to drain for at least 30 seconds.
Repeat : Perform this rinse procedure two more times.[15]
Final Disposal : After the third rinse, allow the container to air dry in a fume hood. Once dry, deface the original label and dispose of it according to your institutional guidelines for decontaminated containers.
Emergency Procedures
Spill Management
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[16]
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
Carefully sweep or scoop the absorbent material into a sealable, compatible container.
Label the container as "Hazardous Waste: Spill Debris containing Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate" and arrange for EHS pickup.[2]
Decontaminate the spill area with an appropriate solvent and cleaning materials, collecting all waste for proper disposal.
Personal Exposure
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11]
Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[11]
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[11]
By adhering to these detailed procedures, you ensure that the disposal of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is conducted safely, responsibly, and in full compliance with environmental regulations.
References
Best Practices for Laboratory Waste Management. (2024, September 17). [Source not provided]
Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975, June). U.S. Environmental Protection Agency.
OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
How to Ensure Safe Chemical Waste Disposal in Labor
4 Best Practices for Effective Lab Waste Disposal Management. (n.d.). [Source not provided]
Methyl 6-amino-5-(2,3,5-trichlorophenyl)
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). [Source not provided]
OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). OSHA.
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). [Source not provided]
Safe Disposal of Pesticides. (2025, July 3). US EPA.
Halogenated Solvents in Laboratories. (n.d.).
Safe disposal of pesticides. (n.d.). NSW Environment Protection Authority.
SAFETY DATA SHEET - Methyl nicotin
Disposal of Pesticides. (2026, January 6).
SAFETY DATA SHEET - 2-Amino-5-chloro-6-methylpyridine. (2025, January 2). TCI Chemicals.
Safe Disposal of Pesticides. (n.d.).
HAZARDOUS WASTE SEGREGATION. (2016, April 15). [Source not provided]
Chromium(III)
Chemical Product and Company Identific
Safety Data Sheet. (2025, March 21). MedchemExpress.com.
Proper Disposal Procedures for Halogenated Solvents (Hal-HS). (n.d.). Benchchem.
7.2 Organic Solvents. (n.d.). Environment, Health and Safety, [Source not provided].
Chromium Picolinate Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
Chromium picolinate - Safety Data Sheet. (2023, December 9). ChemicalBook.
Chromium picolin
Degradation kinetics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by fungal communities. (2012, December 15). PubMed.
Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. (2012, October 8). PLOS One.
Chlorpyrifos biodegradation and 3,5,6-trichloro-2-pyridinol production by Actinobacteria isolated from soil. (2025, August 6).
Observations concerning… Determination of Prochloraz (sum) via its Metabolites. (2014, June 18). eurl-pesticides.eu.
Personal protective equipment for handling Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
Topic: Personal protective equipment for handling Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate Audience: Researchers, scientists, and drug development professionals.[1] CAS: 875051-79-9 | Role: Advanced Synthetic I...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
Audience: Researchers, scientists, and drug development professionals.[1]
This guide defines the operational safety architecture for handling Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate . While final active ingredients in this class (e.g., Florpyrauxifen-benzyl) often exhibit low acute toxicity [1], synthetic intermediates possess distinct physicochemical properties—specifically higher lipophilicity and reactivity—that necessitate a Band 3 (Containment) handling strategy until definitive toxicological data proves otherwise.
This protocol prioritizes defensive handling : assuming the compound is a potent sensitizer and severe eye irritant due to the picolinate and trichlorophenyl moieties.
Part 1: Risk Assessment & Hazard Identification
The "Why" behind the protocol.
This molecule combines a pyridine core with a lipophilic trichlorophenyl group. The methyl ester functionality increases skin permeability compared to its free acid counterparts.
Hazard Domain
Risk Classification
Mechanistic Insight
Inhalation
High (Dust)
As a solid, static charge can aerosolize particles.[1] Picolinates are known respiratory irritants (H335).[2][3]
Skin Contact
Moderate to High
The methyl ester increases lipophilicity (), facilitating dermal absorption. Potential for sensitization (H317).
Eye Contact
Severe
Chlorinated pyridines are notorious lachrymators and irritants (H319).[3] Crystalline solids can cause mechanical abrasion + chemical injury.
Reactivity
Stable/Low
Stable under ambient conditions.[2] Incompatible with strong oxidizers and strong bases (hydrolysis).
Critical Note: In the absence of a complete toxicological monograph for this specific intermediate, strictly adhere to Occupational Exposure Band (OEB) 3 standards (
).
Part 2: The PPE Matrix (Task-Based)
Self-Validating System: Match the PPE to the energy and scale of the task.[1]
Bench Scale (< 1g) vs. Process Scale (> 1g)
Protective Layer
Bench Scale (Weighing/NMR)
Process Scale (Synthesis/Purification)
Technical Rationale
Hand Protection
Double Nitrile (4 mil inner / 5 mil outer)
Laminate (Silver Shield) liner + Nitrile outer
Chlorinated aromatics can permeate standard nitrile in <15 mins if dissolved in organic solvents [2].[1]
Respiratory
Fume Hood (Face velocity: 100 fpm)
P100/N95 Respirator + Fume Hood
Engineering controls are primary. Respirators provide redundancy against "puff" releases during transfer.
Eye/Face
Chemical Splash Goggles
Full Face Shield + Goggles
Safety glasses fail against aerosols. Goggles seal the ocular orbit from dust migration.
Body
Lab Coat (Cotton/Poly)
Tyvek® Sleeve Covers + Lab Coat
Protects wrists (the "gap" between glove and coat) from dust accumulation.
The following decision tree illustrates the required PPE based on the physical state and quantity of the material.
Figure 1: PPE Decision Logic. Note that halogenated solvents (common in picolinate chemistry) degrade nitrile gloves rapidly, necessitating laminate liners.
Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer (Highest Risk)
Static Neutralization: This compound is likely crystalline and prone to static. Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial.
The "Boat" Technique: Do not weigh directly into the reaction flask. Weigh into a disposable anti-static weighing boat.
Solvent Dampening: If possible, add the reaction solvent to the solid immediately after transfer to suppress dust generation.
Phase 2: Reaction Monitoring
Closed Systems: Run reactions in septa-sealed glassware. Vent through an oil bubbler or inert gas line to prevent vapor escape.
Sampling: Do not remove the stopper to sample. Use a long-needle syringe through the septum to withdraw aliquots for TLC/HPLC.[1]
Because this is a methyl ester, it is lipophilic and will adhere to glass and plastic. Simple water rinsing is ineffective.
Decontamination Workflow
Primary Solubilization: Rinse equipment with Acetone or Ethyl Acetate . (Water will bead up and fail to remove residues).
Hydrolysis (Optional but Recommended): Treating the waste rinse with 1M NaOH will hydrolyze the ester to the picolinic acid salt, which is generally more water-soluble and easier to remove from surfaces.
Surfactant Wash: Follow solvent rinse with Alconox/detergent and water.
Figure 2: Decontamination Cycle.[1] The solvent rinse step is critical to mobilize the lipophilic ester before aqueous cleaning.
Emergency Spill Response
Dry Spill: Do not sweep. Cover with wet paper towels (dampened with acetone/water mix) to prevent dust, then wipe up.
Solution Spill: Absorb with vermiculite or sand.[4] Do not use combustible materials (sawdust) if the solvent is flammable.
References
US Environmental Protection Agency (EPA). (2017).[5] Florpyrauxifen-benzyl: Human Health Risk Assessment for Proposed Uses.[1][5]
Context: Provides toxicological grounding for the benzyl ester analog, establishing the baseline for picolin
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Context: Authoritative standard for glove perme
European Chemicals Agency (ECHA). (n.d.). Substance Information: Chlorinated Picolinates.
Context: General hazard classifications (H315, H319) for the chemical family.
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200).